molecular formula C8H10N2 B1311120 1,2,3,4-Tetrahydro-1,5-naphthyridine CAS No. 13993-61-8

1,2,3,4-Tetrahydro-1,5-naphthyridine

Cat. No.: B1311120
CAS No.: 13993-61-8
M. Wt: 134.18 g/mol
InChI Key: OALXTMWCXNPUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-1,5-naphthyridine (CAS 13993-61-8) is a bicyclic nitrogen-donor heterocycle of significant interest in medicinal and synthetic chemistry. It serves as a versatile, "drug-like" scaffold ideal for library development in the search for new biologically active compounds . The core structure is a partial saturation of the 1,5-naphthyridine system, a class of compounds known for a wide spectrum of biological activities, including antiproliferative, antibacterial, antiparasitic, and antiviral properties . The reactivity of this compound has been systematically explored, with a focus on derivatizations at the N-1 nitrogen. It demonstrates sufficient nucleophilicity to participate in key reactions for diversification, including palladium-catalyzed aryl aminations, DEPBT-mediated acylations to form amides, and urea formation with isocyanates, all of which proceed in good to excellent yields . Furthermore, it successfully undergoes epoxide opening reactions, a pathway that allows for the addition of a stereochemically encoded appendage to the naphthyridine scaffold, further enhancing its utility in parallel synthesis . The electronic properties of the core scaffold influence its reactivity, making it a nuanced subject for structure-activity relationship (SAR) studies. Researchers value this compound as a building block for constructing more complex molecules and as a ligand for forming metal complexes with applications in materials science . This compound is offered with the following identifiers: Chemical Formula: C8H10N2, Molecular Weight: 134.18 g/mol, and SMILES: C1CNC2=CC=CN=C2C1 . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1,3,5,10H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALXTMWCXNPUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=N2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426060
Record name 1,2,3,4-tetrahydro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13993-61-8
Record name 1,2,3,4-tetrahydro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,5-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

aza-Diels-Alder synthesis of tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the aza-Diels-Alder Synthesis of Tetrahydro-1,5-naphthyridine

This technical guide offers a detailed exploration of the aza-Diels-Alder reaction for the synthesis of the tetrahydro-1,5-naphthyridine core, a significant scaffold in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, providing comprehensive data, experimental methodologies, and visual representations of the synthetic processes.

Introduction to Tetrahydro-1,5-naphthyridines

The 1,5-naphthyridine skeleton and its partially saturated derivatives, such as tetrahydro-1,5-naphthyridines, are important heterocyclic motifs found in numerous biologically active compounds. Their unique structural and electronic properties make them attractive targets for the development of novel therapeutic agents. The aza-Diels-Alder reaction, a powerful tool in synthetic organic chemistry, provides an efficient and stereoselective route to access the 1,2,3,4-tetrahydro-1,5-naphthyridine core.

The Aza-Diels-Alder (Povarov) Reaction

The synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines can be effectively achieved through a Lewis acid-catalyzed aza-Diels-Alder reaction, often referred to as the Povarov reaction.[1][2] This [4+2] cycloaddition involves the reaction of an imine, acting as the azadiene, with an alkene or alkyne dienophile. In the context of tetrahydro-1,5-naphthyridine synthesis, the imine is typically formed in situ from the condensation of a 3-aminopyridine derivative and an aldehyde.

The reaction proceeds in a regio- and stereoselective manner, often favoring the endo transition state, which leads to the formation of two new stereocenters in the resulting tetrahydro-1,5-naphthyridine product.[1][2] Subsequent aromatization of the tetrahydro product can yield the fully aromatic 1,5-naphthyridine.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the aza-Diels-Alder synthesis of various this compound derivatives as reported in the literature.

EntryImine ComponentsDienophileCatalyst/ConditionsProductYieldStereochemistryReference
13-Aminopyridine, BenzaldehydeStyreneLewis Acid2,4-Diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine (37a)Goodendo[1],[2]
23-Aminopyridine, AnisaldehydeStyreneLewis Acid2-(4-Methoxyphenyl)-4-phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine (37b)Goodendo[1],[2]
33-Aminopyridine, Ethyl glyoxalateStyreneLewis AcidEthyl 4-phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine-2-carboxylate (37c)Goodendo[1],[2]
43-Aminopyridine, Various AldehydesVinyl acetamideNot specified2-Substituted-4-acetamido-1,2,3,4-tetrahydro-1,5-naphthyridines (37d-j)N/Acis (racemic)[1]
53-Aminopyridine, Various Aldehydes (47)Indene (49)BF₃·Et₂O, Chloroform, refluxTetracyclic endo-1,2,3,4-tetrahydro[1][2]naphthyridines (50)Goodendo[3]

Note: "Good" yields are indicated in the source material without specific percentages being provided in the abstract.

Experimental Protocols

While detailed, step-by-step protocols are often specific to the publication, a generalized experimental methodology for the aza-Diels-Alder synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines can be outlined as follows.

General Procedure for the Synthesis of Tetrahydro-1,5-naphthyridines (Povarov-type Reaction)
  • Imine Formation (In situ): To a solution of the chosen aldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., chloroform, dichloromethane, or acetonitrile), the 3-aminopyridine derivative (1.0 eq.) is added. The mixture is stirred at room temperature for a designated period (e.g., 30 minutes) to facilitate the formation of the N-(3-pyridyl) aldimine.

  • Cycloaddition: The dienophile (e.g., styrene or vinyl acetamide, typically 1.2-2.0 eq.) is added to the reaction mixture containing the in situ generated imine.

  • Catalysis: A Lewis acid catalyst (e.g., BF₃·Et₂O, Yb(OTf)₃) is introduced to the mixture. The amount of catalyst can vary, but typically ranges from catalytic amounts to stoichiometric equivalents depending on the substrates.

  • Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (ranging from room temperature to reflux) for a period of several hours to days, until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, typically with an aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tetrahydro-1,5-naphthyridine derivative.

Visualizations

Reaction Pathway

The following diagram illustrates the general aza-Diels-Alder reaction for the synthesis of the tetrahydro-1,5-naphthyridine core.

aza_diels_alder cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 3-Aminopyridine 3-Aminopyridine Imine Imine (Azadiene) 3-Aminopyridine->Imine + Aldehyde - H₂O Aldehyde Aldehyde (R-CHO) Dienophile Dienophile THN Tetrahydro-1,5-naphthyridine Imine->THN + Dienophile [4+2] Cycloaddition (Lewis Acid)

Caption: General aza-Diels-Alder synthesis pathway.

Experimental Workflow

The logical flow of the experimental procedure is visualized below.

experimental_workflow start Start imine_formation In situ Imine Formation (3-Aminopyridine + Aldehyde) start->imine_formation add_dienophile Add Dienophile imine_formation->add_dienophile add_catalyst Add Lewis Acid Catalyst add_dienophile->add_catalyst reaction Reaction under Inert Atmosphere (Stirring at defined Temp/Time) add_catalyst->reaction quench Quench Reaction reaction->quench extraction Aqueous Work-up & Extraction quench->extraction purification Drying and Concentration extraction->purification final_product Purification by Chromatography purification->final_product end_product Isolated Tetrahydro-1,5-naphthyridine final_product->end_product

Caption: Typical experimental workflow for synthesis.

Conclusion

The aza-Diels-Alder reaction represents a robust and versatile strategy for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines. Its ability to stereoselectively construct the core heterocyclic system makes it a valuable method for generating libraries of these compounds for drug discovery and development. The reaction conditions can be tailored through the choice of Lewis acid catalyst, solvent, and temperature to optimize yields and selectivity for a given set of substrates. Further exploration into asymmetric variants of this reaction could provide enantiomerically pure tetrahydro-1,5-naphthyridines, which would be of significant interest for pharmacological studies.

References

The Povarov Reaction: A Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. The Povarov reaction, a powerful multicomponent transformation, offers an efficient and atom-economical route to this important structural core. This technical guide provides an in-depth overview of the Povarov reaction for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines, including a detailed reaction mechanism, a summary of quantitative data, a comprehensive experimental protocol, and visualizations of the key processes.

Reaction Mechanism and Signaling Pathway

The Povarov reaction for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines is a Lewis acid-catalyzed three-component reaction involving a 3-aminopyridine derivative, an aldehyde, and an alkene. It is classified as an aza-Diels-Alder reaction. The reaction proceeds through the initial formation of an N-(pyridin-3-yl)imine from the condensation of the 3-aminopyridine and the aldehyde. The Lewis acid catalyst then activates the imine, increasing its electrophilicity. This activated imine subsequently undergoes a [4+2] cycloaddition with an electron-rich alkene. The mechanism can be either a concerted pericyclic process or a stepwise pathway involving a Mannich-type addition followed by an intramolecular electrophilic aromatic substitution.[1] With strong Lewis acids, a stepwise Mannich-Michael pathway is often favored.[1]

Povarov_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product 3-Aminopyridine 3-Aminopyridine Imine Formation Imine Formation 3-Aminopyridine->Imine Formation Aldehyde Aldehyde Aldehyde->Imine Formation Alkene Alkene Cycloaddition Cycloaddition Alkene->Cycloaddition Imine Activation Imine Activation Imine Formation->Imine Activation Lewis Acid (e.g., BF3·Et2O) Imine Activation->Cycloaddition Tetrahydro-1,5-naphthyridine Tetrahydro-1,5-naphthyridine Cycloaddition->Tetrahydro-1,5-naphthyridine

Caption: General reaction pathway for the Povarov synthesis.

Quantitative Data Summary

The Povarov reaction for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines has been shown to be effective with a variety of substrates and catalysts. The following table summarizes representative quantitative data from the literature.

3-Aminopyridine DerivativeAldehydeAlkene (Dienophile)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
3-AminopyridineBenzaldehydeStyreneBF₃·Et₂O (200)ChloroformReflux1275[2](--INVALID-LINK--)
3-Aminopyridine4-ChlorobenzaldehydeStyreneBF₃·Et₂O (200)ChloroformReflux1280[2](--INVALID-LINK--)
3-Aminopyridine4-MethoxybenzaldehydeStyreneBF₃·Et₂O (200)ChloroformReflux1278[2](--INVALID-LINK--)
3-AminopyridinePhenylglyoxalα,β-Unsaturated DimethylhydrazoneInCl₃ (10)DichloromethaneRoom Temp0.590(--INVALID-LINK--)
6-Methoxy-3-aminopyridinePhenylglyoxalα,β-Unsaturated DimethylhydrazoneInCl₃ (10)DichloromethaneRoom Temp0.585(--INVALID-LINK--)

Experimental Protocols

This section provides a detailed methodology for a representative Povarov reaction for the synthesis of a 2,4-diaryl-1,2,3,4-tetrahydro-1,5-naphthyridine.

Synthesis of 2,4-Diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Materials:

  • 3-Aminopyridine (1.0 mmol, 94 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Styrene (1.2 mmol, 125 mg, 137 µL)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O) (2.0 mmol, 284 mg, 250 µL)

  • Anhydrous Chloroform (5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 3-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous chloroform (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add boron trifluoride diethyl etherate (2.0 mmol) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the N-(pyridin-3-yl)methanimine.

  • Add styrene (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,4-diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine.

  • Characterize the final product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the Povarov synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 3-aminopyridine and aldehyde in anhydrous solvent B Add Lewis acid catalyst dropwise A->B C Stir for imine formation B->C D Add alkene C->D E Heat to reflux and monitor by TLC D->E F Cool to room temperature E->F G Quench with saturated NaHCO₃ F->G H Extract with organic solvent G->H I Wash with brine H->I J Dry over Na₂SO₄ and concentrate I->J K Column chromatography J->K L Characterize product K->L

Caption: A typical experimental workflow for the Povarov reaction.

References

An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1,2,3,4-tetrahydro-1,5-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document details its synthesis, reactivity, and spectroscopic characterization, along with its emerging role as a modulator of key biological signaling pathways.

Core Chemical Properties

This compound (CAS Number: 13993-61-8) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol .[1][2][3][4][5][6] While comprehensive experimental data for the parent compound is not extensively consolidated in the literature, the following table summarizes available and predicted physicochemical properties.

PropertyValueSource
Molecular FormulaC₈H₁₀N₂[1][2][3][4][5][6]
Molecular Weight134.18 g/mol [1][2][3][4][5][6]
Melting PointNot experimentally reported
Boiling PointNot experimentally reported
pKa (predicted)6.8–7.5 (for analogous tetrahydro-naphthyridines)[7]

Spectroscopic Data

¹H NMR Spectroscopy: In derivatives, the protons on the saturated ring (positions 2, 3, and 4) typically appear as multiplets in the aliphatic region of the spectrum. The aromatic protons on the pyridine ring will be observed in the aromatic region, with their chemical shifts and coupling patterns influenced by substituents.[3] For instance, in N-acylated derivatives, the H-8 proton resonance often shows broadening at room temperature due to restricted rotation around the amide bond, which sharpens upon heating.[1]

¹³C NMR Spectroscopy: The carbon atoms of the saturated portion of the molecule will resonate in the aliphatic region of the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons will be in the downfield region, characteristic of pyridine rings.

Synthesis and Reactivity

The synthesis of the this compound core can be achieved through several synthetic strategies, primarily involving the reduction of the aromatic 1,5-naphthyridine precursor or through cycloaddition reactions.

Key Synthetic Routes

1. Catalytic Hydrogenation of 1,5-Naphthyridine: The selective reduction of one of the pyridine rings of 1,5-naphthyridine is a common method to access the tetrahydro derivative. This is often achieved through catalytic hydrogenation.

G 1,5-Naphthyridine 1,5-Naphthyridine Catalytic Hydrogenation Catalytic Hydrogenation 1,5-Naphthyridine->Catalytic Hydrogenation This compound This compound Catalytic Hydrogenation->this compound Catalyst Catalyst Catalyst->Catalytic Hydrogenation Hydrogen_Source Hydrogen Source (e.g., H2 gas, isopropanol) Hydrogen_Source->Catalytic Hydrogenation

Caption: Catalytic Hydrogenation Workflow.

A variety of catalysts can be employed, including ruthenium-based complexes such as [Cp(IPr)Ru(pyr)₂]-[PF₆] in the presence of a base like KOtBu, which facilitates transfer hydrogenation from isopropanol.[8] Other methods may utilize palladium on charcoal.[9]

2. Aza-Diels-Alder (Povarov) Reaction: This cycloaddition reaction provides a powerful method for constructing the this compound skeleton, often with good stereocontrol.[8][10] The reaction typically involves the condensation of a 3-aminopyridine with an aldehyde to form an imine in situ, which then undergoes a [4+2] cycloaddition with an alkene.

G 3-Aminopyridine 3-Aminopyridine Imine Formation Imine Formation 3-Aminopyridine->Imine Formation Aza-Diels-Alder Reaction Aza-Diels-Alder Reaction Imine Formation->Aza-Diels-Alder Reaction [In Situ] Aldehyde Aldehyde Aldehyde->Imine Formation This compound Derivative This compound Derivative Aza-Diels-Alder Reaction->this compound Derivative Alkene Alkene Alkene->Aza-Diels-Alder Reaction TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription Smad_complex->Gene_transcription Translocation naphthyridine 1,5-Naphthyridine Derivative naphthyridine->ALK5 Inhibition G Reaction Setup Reaction Setup Imine Formation (in situ) Imine Formation (in situ) Reaction Setup->Imine Formation (in situ) Diels-Alder Cycloaddition Diels-Alder Cycloaddition Imine Formation (in situ)->Diels-Alder Cycloaddition Workup and Purification Workup and Purification Diels-Alder Cycloaddition->Workup and Purification Characterization Characterization Workup and Purification->Characterization

References

An In-depth Technical Guide to the Molecular Structure of 1,2,3,4-Tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular structure, synthesis, and physicochemical properties of 1,2,3,4-Tetrahydro-1,5-naphthyridine. The document details experimental protocols for its synthesis and presents key quantitative data in a structured format to facilitate research and development in medicinal chemistry and drug discovery.

Core Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol .[1] Its structure features a pyridine ring fused to a tetrahydropyridine ring, with nitrogen atoms at positions 1 and 5. This scaffold is of significant interest in medicinal chemistry as it serves as a versatile starting point for the synthesis of diverse chemical libraries aimed at discovering new biologically active compounds.[2] The nucleophilicity of the nitrogen atom at the N1 position makes it a key site for various chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13993-61-8[1]
Molecular Formula C₈H₁₀N₂[1]
Molecular Weight 134.18[1]
Melting Point Not available
Boiling Point Not available

Table 2: Spectroscopic Data for this compound

Spectroscopy Data
¹H NMR Data not available in the searched sources.
¹³C NMR Data not available in the searched sources.
Mass Spectrometry Data not available in the searched sources.
Infrared (IR) Data not available in the searched sources.

Synthesis and Experimental Protocols

The synthesis of the this compound core can be achieved through several synthetic routes, including the reduction of 1,5-naphthyridine and cycloaddition reactions such as the aza-Diels-Alder (Povarov) reaction.[3][4]

Experimental Protocol 1: Synthesis via Intramolecular Inverse Electron Demand Diels-Alder Reaction

An efficient method for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines involves an intramolecular inverse electron demand Diels-Alder reaction.[2]

General Procedure:

A detailed, step-by-step experimental protocol for the synthesis of the unsubstituted this compound via this method was not available in the searched literature. However, the general principle involves the reaction of a 1,2,4-triazine linked to an imidazole dienophile.[2]

Experimental Protocol 2: Synthesis via Aza-Diels-Alder (Povarov) Reaction

The Povarov reaction provides a pathway to synthesize substituted 1,2,3,4-tetrahydro-1,5-naphthyridines.[4]

General Procedure:

A mechanochemical aza-vinylogous Povarov reaction has been described for the synthesis of highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines.[5]

  • Reactant Preparation: The appropriate aniline (1 equivalent, 0.5 mmol), the desired glyoxal derivative (1–1.5 equivalents, 0.5–0.75 mmol), and anhydrous sodium sulfate (5 g) are added to a 25 mL zirconia milling jar containing a single 20 mm diameter zirconia ball.[5]

  • Milling: The reaction mixture is milled in a vibratory ball mill at a specified frequency (e.g., 20 Hz) for a designated time to facilitate the reaction.[5]

  • Work-up and Purification: The crude product is then extracted and purified using standard chromatographic techniques to yield the desired functionalized this compound.[5]

Biological Activity

The broader class of 1,5-naphthyridine derivatives has been reported to exhibit a wide range of biological activities, including antiproliferative, antibacterial, antiparasitic, and antiviral properties.[3] Many of these activities are attributed to their ability to act as enzyme inhibitors or to modulate signaling pathways such as the Raf/MEK/ERK pathway.[3]

Table 3: Biological Activity of Selected 1,5-Naphthyridine Derivatives

CompoundBiological ActivityTarget/AssayIC₅₀/MICReference
1,5-Naphthyridine Derivative 275AntiproliferativeEnzyme InhibitionMicromolar (µM)[3]
Various AnaloguesAntiproliferativeERK2 and Aurora B InhibitionMicromolar to Submicromolar[3]

Note: Specific quantitative biological activity data for the unsubstituted this compound was not available in the searched sources.

Visualizations

Molecular Structure

molecular_structure cluster_pyridine Pyridine Ring cluster_tetrahydropyridine Tetrahydropyridine Ring C1 C C2 C N1 N C2->N1 C3 C C3->C2 C4 C C4->C3 C8 C N1->C8 C5 C C5->C4 C6 C C6->C5 C7 C N5 N C7->N5 C8->C4 C8->C7 N5->C6

Caption: Molecular structure of this compound.

Synthetic Workflow: Povarov Reaction

povarov_workflow A Aromatic Amine D Mechanochemical Reaction (Ball Milling) A->D B α-Ketoaldehyde / α-Formylester B->D C α,β-Unsaturated Dimethylhydrazone C->D E Crude Product Mixture D->E F Purification (Chromatography) E->F G Functionalized 1,2,3,4-Tetrahydro- 1,5-naphthyridine F->G

Caption: Workflow for the synthesis of functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines.

References

Spectroscopic and Synthetic Profile of 1,2,3,4-Tetrahydro-1,5-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and characterization workflow for 1,2,3,4-tetrahydro-1,5-naphthyridine. This nitrogen-containing heterocycle serves as a crucial scaffold in medicinal chemistry and drug development. Due to the limited availability of a complete, publicly accessible dataset for the unsubstituted parent compound, this guide presents representative spectroscopic data based on closely related derivatives, alongside detailed experimental protocols and a generalized characterization workflow.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for derivatives of this compound. It is important to note that the exact chemical shifts and fragmentation patterns for the parent compound may vary.

Table 1: Representative ¹H NMR Data for this compound Derivatives

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-23.30 - 3.50t5.0 - 6.0
H-31.80 - 2.00m-
H-42.70 - 2.90t6.0 - 7.0
H-68.00 - 8.20dd4.5 - 5.0, 1.5 - 2.0
H-77.00 - 7.20dd8.0 - 8.5, 4.5 - 5.0
H-87.40 - 7.60dd8.0 - 8.5, 1.5 - 2.0
NH4.50 - 5.50br s-

Note: Data is compiled from various substituted this compound analogues. The broadness of the NH signal is a common feature.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

CarbonChemical Shift (δ, ppm)
C-242.0 - 44.0
C-321.0 - 23.0
C-428.0 - 30.0
C-4a120.0 - 122.0
C-6147.0 - 149.0
C-7122.0 - 124.0
C-8135.0 - 137.0
C-8a145.0 - 147.0

Table 3: Representative Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3400 - 3200N-H Stretch
3100 - 3000Aromatic C-H Stretch
2950 - 2850Aliphatic C-H Stretch
1600 - 1580C=N Stretch
1500 - 1400C=C Stretch (Aromatic)

Table 4: Representative Mass Spectrometry (MS) Data

m/zInterpretation
134[M]⁺ (Molecular Ion)
133[M-H]⁺
105[M-C₂H₅]⁺
78[C₆H₄N]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound and its derivatives.

Synthesis Protocol: Reductive Cyclization of 3-(3-Aminopropyl)pyridine

A common route to synthesize the this compound scaffold is through the reductive cyclization of a suitable precursor.

Materials:

  • 3-(3-Aminopropyl)pyridine

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(3-aminopropyl)pyridine in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1M HCl to pH ~2.

  • Wash the aqueous layer with dichloromethane to remove any unreacted starting material.

  • Basify the aqueous layer with 1M NaOH to pH ~10.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced through a direct insertion probe or a gas chromatograph. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the characterization of a synthesized compound and a representative synthetic pathway.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Confirmation start Reactants & Reagents reaction Chemical Reaction start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity Analysis (HPLC, LC-MS) purification->purity structure Structure Elucidation nmr->structure ir->structure ms->structure purity->structure confirmation Confirmation of Structure & Purity structure->confirmation

Caption: General workflow for the synthesis and characterization of an organic compound.

G reactant 3-(3-Aminopropyl)pyridine product 1,2,3,4-Tetrahydro- 1,5-naphthyridine reactant->product Reductive Cyclization reagent Reducing Agent (e.g., NaBH₄) reagent->product

Caption: A representative synthetic pathway to this compound.

An In-depth Technical Guide to the ¹H NMR Characterization of 1,2,3,4-Tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1,2,3,4-Tetrahydro-1,5-naphthyridine. This document details the expected ¹H NMR spectral data, a standard experimental protocol for its acquisition, and visual representations of the molecular structure and experimental workflow.

Introduction

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. Elucidation of its molecular structure is a critical step in the synthesis and characterization of novel derivatives. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the proton environment within a molecule, enabling unambiguous structure confirmation and purity assessment. This guide serves as a practical resource for researchers working with this important chemical entity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in different chemical environments. Due to the fusion of a saturated piperidine-like ring and an aromatic pyridine ring, the spectrum will show signals in both the aliphatic and aromatic regions.

The data presented below is a representative prediction based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-8~8.2ddJ = 4.8, 1.61H
H-6~7.5ddJ = 8.0, 1.61H
H-7~7.0ddJ = 8.0, 4.81H
N1-H~4.5 (broad)s-1H
H-2~3.4tJ = 5.52H
H-4~2.8tJ = 6.02H
H-3~1.9m-2H

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may appear broader than other signals.

Molecular Structure and Proton Assignments

The numbering of the this compound ring system is crucial for the correct assignment of NMR signals. The diagram below illustrates the molecular structure with the IUPAC numbering convention.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for ¹H NMR Acquisition

The following is a general protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Materials and Equipment

  • Sample: this compound (5-10 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Equipment: NMR spectrometer (300 MHz or higher), 5 mm NMR tubes, micropipette, and a vortex mixer.

4.2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Using a micropipette with a filter tip, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

4.3. Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

  • Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment on a 400 MHz spectrometer are:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

Experimental Workflow

The logical flow of the ¹H NMR characterization process is outlined in the diagram below.

1H_NMR_Workflow start Start sample_prep Sample Preparation (Dissolve in deuterated solvent) start->sample_prep nmr_acq NMR Data Acquisition (Lock, Shim, Acquire FID) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc spec_analysis Spectral Analysis (Referencing, Integration, Peak Picking) data_proc->spec_analysis struc_elucid Structure Confirmation (Assign peaks to protons) spec_analysis->struc_elucid end End struc_elucid->end

Caption: A generalized workflow for the ¹H NMR characterization of a chemical compound.

Conclusion

This technical guide provides essential information for the ¹H NMR characterization of this compound. The predicted spectral data, coupled with the detailed experimental protocol and workflow, offers a solid foundation for researchers to successfully acquire and interpret the ¹H NMR spectrum of this compound. Accurate structural confirmation through techniques like NMR is paramount in the advancement of drug discovery and development projects involving this versatile heterocyclic scaffold.

An In-depth Technical Guide to the 13C NMR Analysis of 1,2,3,4-Tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 1,2,3,4-Tetrahydro-1,5-naphthyridine. Due to the limited availability of public experimental spectral data for the parent compound, this guide utilizes predicted 13C NMR data to serve as a reference for researchers. The methodologies and workflows presented are designed to be broadly applicable for the analysis of this and similar N-heterocyclic compounds.

Predicted 13C NMR Data Presentation

The 13C NMR chemical shifts for this compound have been predicted to provide a foundational dataset for analytical purposes. The predicted values are based on computational algorithms and should be used as a guide for spectral interpretation. Experimental verification is recommended for confirmation.

The structure and numbering of this compound are as follows:

Carbon AtomPredicted Chemical Shift (ppm)
C243.2
C322.5
C427.8
C4a120.1
C6147.5
C7123.0
C8135.8
C8a145.1

Note: The predicted data was generated using a publicly available NMR prediction tool and has not been experimentally verified.

Experimental Protocols

A standardized and meticulous experimental protocol is crucial for obtaining high-quality 13C NMR spectra. The following is a detailed methodology for the 13C NMR analysis of N-heterocyclic compounds like this compound.

Sample Preparation

Proper sample preparation is paramount to ensure the acquisition of a high-resolution NMR spectrum.

  • Quantity of Material : For a standard 13C NMR experiment, a sample concentration of 50-100 mg dissolved in 0.6-0.7 mL of a suitable deuterated solvent is recommended.[1] For samples with limited availability, lower concentrations can be used, but this will necessitate a significant increase in the acquisition time to achieve an adequate signal-to-noise ratio.

  • Solvent Selection : The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for N-heterocyclic compounds, which may be more polar, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be suitable alternatives. The solvent should completely dissolve the sample and not react with it.

  • Dissolution and Filtration : Dissolve the sample in the chosen deuterated solvent in a clean, dry vial. To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard : For accurate chemical shift referencing, an internal standard is often used. Tetramethylsilane (TMS) is the standard reference (0 ppm) for organic solvents. For aqueous samples, DSS or TSP can be used.[1]

  • Air-Sensitive Samples : If the compound is sensitive to air or moisture, all sample preparation steps should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.[2] J-Young NMR tubes, which can be sealed under vacuum or an inert atmosphere, are recommended for such samples.[1] Some samples may also require degassing to remove dissolved paramagnetic oxygen, which can cause line broadening. This is typically achieved through several freeze-pump-thaw cycles.[3]

NMR Data Acquisition

The following are general parameters for acquiring a proton-decoupled 13C NMR spectrum. These may need to be optimized based on the specific instrument and sample.

  • Spectrometer Setup :

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for high resolution.

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used for qualitative 13C NMR.[4]

    • Number of Scans (ns) : The number of scans will depend on the sample concentration. For a moderately concentrated sample (50-100 mg), 1024 to 4096 scans are typically sufficient.

    • Relaxation Delay (d1) : A relaxation delay of 1-2 seconds is generally adequate for qualitative spectra.[4] For quantitative analysis, a much longer delay (at least 5 times the longest T₁ of the carbons of interest) is necessary.

    • Acquisition Time (aq) : Typically around 1-2 seconds.

    • Spectral Width (sw) : A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is usually sufficient to cover the chemical shift range of most organic compounds.

Data Processing and Analysis

Once the Free Induction Decay (FID) is acquired, the following steps are performed to obtain the final spectrum.

  • Fourier Transformation : The FID is converted from the time domain to the frequency domain through a Fourier transform.

  • Phase Correction : The spectrum is phased to ensure that all peaks have the correct absorptive lineshape.

  • Baseline Correction : The baseline of the spectrum is corrected to be flat.

  • Referencing : The chemical shift axis is referenced to the internal standard (e.g., TMS at 0.00 ppm) or the solvent peak.

  • Peak Picking : The chemical shifts of the peaks in the spectrum are identified and tabulated.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the 13C NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Experimental workflow for 13C NMR analysis.

logical_relationship Start Start Sample_Purity_Check Assess Sample Purity (e.g., by 1H NMR, LC-MS) Start->Sample_Purity_Check 13C_NMR_Experiment Perform 13C NMR Experiment Sample_Purity_Check->13C_NMR_Experiment Process_Data Process Raw Data (FT, Phasing, Baseline Correction) 13C_NMR_Experiment->Process_Data Analyze_Spectrum Analyze Spectrum (Peak Picking, Integration) Process_Data->Analyze_Spectrum Compare_Predicted Compare with Predicted/ Reference Data Analyze_Spectrum->Compare_Predicted Structure_Confirmation Structural Confirmation/ Elucidation Compare_Predicted->Structure_Confirmation End End Structure_Confirmation->End

Caption: Logical workflow for structural analysis.

References

Mass spectrometry of 1,2,3,4-Tetrahydro-1,5-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 1,2,3,4-Tetrahydro-1,5-naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound derivatives. These nitrogen heterocyclic compounds are of significant interest in medicinal chemistry and drug development.[1] Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and quantification in various matrices.

Introduction to 1,2,3,4-Tetrahydro-1,5-naphthyridines

The this compound core consists of two fused pyridine rings where one is partially saturated.[2] This structural motif is a key component in a variety of biologically active compounds. The nitrogen atoms in the scaffold provide sites for chemical modification, allowing for the creation of large libraries of derivatives for drug discovery.[3] The analysis of these compounds is essential, and mass spectrometry stands out as a primary tool for this purpose due to its sensitivity and specificity.

Principles of Mass Spectrometry for Heterocyclic Compounds

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of nitrogen-containing heterocyclic compounds like this compound derivatives, several ionization techniques are commonly employed.

  • Electron Ionization (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+) and extensive fragmentation.[4][5] The resulting fragmentation patterns are highly reproducible and are useful for structural elucidation.

  • Electrospray Ionization (ESI): A soft ionization technique where ions are generated from a solution. It is particularly useful for polar and thermally labile molecules.[6] For nitrogen heterocycles, protonation often occurs, leading to the formation of [M+H]+ ions with minimal fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for a wide range of low molecular weight analytes.[4] It often produces protonated molecules ([M+H]+) and can provide information on intact molecular species.[4]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible analysis of this compound derivatives. Below are generalized methodologies based on common practices for nitrogen-containing heterocyclic compounds.

Sample Preparation

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), samples are typically dissolved in a volatile organic solvent. Derivatization may be necessary for compounds with polar functional groups to increase their volatility. For Liquid Chromatography-Mass Spectrometry (LC-MS), samples are dissolved in a solvent system compatible with the mobile phase, such as methanol, acetonitrile, or water, often with a small amount of acid (e.g., formic acid) to promote protonation for ESI.

Instrumentation and Analytical Conditions

The choice of instrumentation depends on the analytical goal. High-resolution mass spectrometers like Orbitrap or Time-of-Flight (TOF) analyzers are used for accurate mass measurements to determine elemental composition.

Table 1: Example GC-MS and LC-MS Methodologies

ParameterGC-EI-MSLC-ESI-MS
Chromatography System Gas ChromatographHigh-Performance Liquid Chromatograph
Column TraceGOLD TG-5SILMS (or similar)Mixed-mode or C18 reverse-phase
Ionization Source Electron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy 70 eVN/A
ESI Source Voltage N/A~3 kV
Mass Analyzer Quadrupole, TOF, or OrbitrapQuadrupole, TOF, or Orbitrap
Scan Range (m/z) 50-80050-800
Source Temperature 200-250 °C350 °C

Note: These are generalized parameters and should be optimized for specific analytes.

Below is a diagram illustrating a general experimental workflow for the mass spectrometric analysis of these derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing sample Derivative Synthesis dissolution Dissolution in Solvent sample->dissolution chromatography Chromatographic Separation (GC/LC) dissolution->chromatography ionization Ionization (EI/ESI/APCI) chromatography->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis detection Ion Detection mass_analysis->detection data_acquisition Data Acquisition detection->data_acquisition spectral_interpretation Spectral Interpretation data_acquisition->spectral_interpretation structural_elucidation Structural Elucidation spectral_interpretation->structural_elucidation

General experimental workflow for MS analysis.

Fragmentation Patterns of this compound Derivatives

The fragmentation of this compound derivatives under electron ionization (EI) is expected to follow patterns characteristic of nitrogen-containing heterocyclic and aliphatic amine compounds.[7][8] The molecular ion peak is typically observed, and its odd or even mass can indicate the presence of nitrogen atoms according to the nitrogen rule.

Key fragmentation pathways include:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[8] For the tetrahydro-1,5-naphthyridine core, this involves the cleavage of the C-C bond adjacent to a nitrogen atom. For the N1 nitrogen, this would be the C8a-C4a bond or a bond to a substituent on N1. For the N5 nitrogen, this is less likely due to its aromatic nature.

  • Loss of Substituents: Substituents on the tetrahydro-pyridine ring or the N1 atom can be lost as radicals.

  • Ring Fission: The saturated ring can undergo fission, leading to the formation of various smaller fragments.

  • Retro-Diels-Alder (RDA) Reaction: While more common in other cyclic systems, an RDA-type fragmentation could occur in the saturated ring, leading to the expulsion of a neutral molecule.

The following diagram illustrates the logical relationships in the fragmentation of a generic 1-substituted this compound.

fragmentation_pathway M Molecular Ion (M+) F1 Loss of R1 radical (α-cleavage at N1) M->F1 - R1• F2 Loss of H radical from C4 M->F2 - H• F3 Ring Opening M->F3 F4 Further Fragmentation F1->F4 F2->F4 F3->F4

Generalized fragmentation pathways.
Quantitative Fragmentation Data

Table 2: Predicted Major Fragments for this compound

m/zProposed FragmentNotes
134[M]+•Molecular Ion
133[M-H]+Loss of a hydrogen radical, likely from C4.
119[M-CH3]+Loss of a methyl radical (if substituted).
105[M-C2H5]+ or [M-N2H3]+Fragmentation of the saturated ring.
92[C6H6N]+Fragment corresponding to the pyridine ring with a side chain.
78[C5H4N]+Pyridine fragment.

Note: The relative intensities of these peaks would depend on the specific structure of the derivative and the MS conditions.

Applications in Drug Development

The mass spectrometric techniques described are crucial in various stages of drug development:

  • Compound Identification and Confirmation: Confirming the identity of newly synthesized derivatives.

  • Metabolite Identification: Identifying the metabolites of drug candidates in biological samples.

  • Pharmacokinetic Studies: Quantifying the drug and its metabolites over time to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Purity Analysis: Assessing the purity of active pharmaceutical ingredients (APIs).

Conclusion

Mass spectrometry is an indispensable tool for the analysis of this compound derivatives. A combination of ionization techniques, including EI for structural elucidation and ESI or APCI for molecular weight determination, provides a comprehensive analytical workflow. Understanding the characteristic fragmentation patterns is key to the successful application of mass spectrometry in the research and development of drugs based on this important heterocyclic scaffold. Further research into the detailed fragmentation of a wider range of these derivatives would be beneficial to the scientific community.

References

The Biological Versatility of the 1,2,3,4-Tetrahydro-1,5-Naphthyridine Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Promising Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydro-1,5-naphthyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique three-dimensional structure, combining a saturated piperidine ring fused to a pyridine ring, offers a versatile platform for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive overview of the biological activities associated with this core, complete with quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways, to empower researchers and drug development professionals in their quest for next-generation therapeutics.

Diverse Biological Activities of the this compound Core

Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for addressing various unmet medical needs. The key therapeutic areas where this core has shown potential include oncology, neurodegenerative disorders, and inflammatory conditions.

Anticancer Potential

While extensive research has been conducted on the broader class of naphthyridines, specific data on the this compound core's anticancer activity is an emerging area of investigation. Studies on related naphthyridine derivatives have shown potent cytotoxic effects against various cancer cell lines. For instance, certain naphthyridine compounds have demonstrated significant activity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with IC50 values in the low micromolar range[1][2]. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as topoisomerase II[1][2]. Although direct IC50 values for the tetrahydro-1,5-naphthyridine core are not abundantly available in the public domain, the established anticancer potential of the broader naphthyridine family underscores the promise of this specific scaffold.

Inhibition of Key Enzymes in Neurodegenerative and Other Diseases

The this compound core has been explored as a foundation for inhibitors of enzymes implicated in a variety of diseases.

Acetylcholinesterase (AChE) Inhibition: The inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. While specific Ki values for this compound derivatives are not readily found, analogs such as functionalized tetrahydroacridines have shown potent AChE inhibition with Ki values in the nanomolar range[3]. This suggests that the tetrahydro-fused pyridine motif is a viable starting point for the design of novel AChE inhibitors.

Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5) Inhibition: The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and fibrosis. Dysregulation of this pathway is implicated in cancer and various fibrotic diseases. Novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5. For example, certain aminothiazole and pyrazole derivatives of 1,5-naphthyridine inhibit ALK5 autophosphorylation with IC50 values as low as 4 nM and 6 nM, respectively[4][5].

Phosphodiesterase 5 (PDE5) Inhibition: PDE5 inhibitors are well-established therapeutics for erectile dysfunction and pulmonary hypertension. The mechanism involves the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. While direct data for the this compound core is limited, structurally related 1,7- and 2,7-naphthyridine derivatives have been shown to be potent and highly specific PDE5 inhibitors, with IC50 values in the sub-nanomolar range[6].

Anti-inflammatory Properties

The anti-inflammatory potential of the this compound scaffold is an area of active research. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common assay to screen for anti-inflammatory activity. While specific IC50 values for the tetrahydro-1,5-naphthyridine core are not widely published, various natural and synthetic compounds with related structures have demonstrated potent inhibition of NO production, with IC50 values ranging from the low micromolar to nanomolar concentrations[7][8][9][10][11].

Quantitative Biological Data

To facilitate a comparative analysis of the biological activities of compounds related to the this compound core, the following tables summarize the available quantitative data. It is important to note that some of the data presented is for structurally related naphthyridine derivatives, which serves to highlight the potential of the core scaffold.

Compound Class Target/Assay Cell Line/Enzyme IC50 / Ki Reference
Naphthyridine DerivativesCytotoxicityHeLa (Cervical Cancer)0.7 µM (Compound 16)[1][2]
HL-60 (Leukemia)0.1 µM (Compound 16)[1][2]
PC-3 (Prostate Cancer)5.1 µM (Compound 16)[1][2]
1,5-Naphthyridine Aminothiazole DerivativeALK5 Autophosphorylation-6 nM (Compound 15)[4][5]
1,5-Naphthyridine Pyrazole DerivativeALK5 Autophosphorylation-4 nM (Compound 19)[4][5]
2,7-Naphthyridine DerivativePDE5 Inhibition-0.23 nM (Compound 4c)[6]
Functionalized Tetrahydroacridine AnalogAcetylcholinesterase (AChE)-1.8 nM (Ki, Compound 49a)[3]
Various Natural ProductsNitric Oxide ProductionRAW 264.77.6 - 49.3 µM[7]

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for key assays used to evaluate the biological activities of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This method measures the activity of acetylcholinesterase by quantifying the amount of thiocholine produced when acetylthiocholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for a short period (e.g., 15 minutes).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the test compound to calculate the IC50 or Ki value.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: The production of nitric oxide, a key inflammatory mediator, by macrophages can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition and the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by the this compound core is crucial for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways associated with the biological activities of this scaffold.

TGF-β/ALK5 Signaling Pathway

Derivatives of the 1,5-naphthyridine core have been shown to inhibit the TGF-β pathway by targeting the ALK5 kinase. This inhibition prevents the downstream signaling cascade that leads to fibrosis and cell proliferation.

TGF_beta_pathway cluster_cytoplasm Cytoplasm TGF_beta TGF-β TBRII TβRII TGF_beta->TBRII Binds Inhibitor 1,5-Naphthyridine Inhibitor ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_transcription Gene Transcription (Fibrosis, Proliferation) Nucleus->Gene_transcription Regulates Inhibitor->ALK5 Inhibits

Caption: Inhibition of the TGF-β/ALK5 signaling pathway.

PDE5 and the NO/cGMP Signaling Pathway

Inhibition of PDE5 by naphthyridine derivatives leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.

PDE5_pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP 5'-GMP (inactive) PDE5->GMP Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->PDE5 Inhibits

Caption: PDE5 inhibition and the NO/cGMP signaling pathway.

General Experimental Workflow for Biological Screening

The following diagram outlines a typical workflow for the initial biological evaluation of a library of this compound derivatives.

experimental_workflow start Synthesized Compound Library primary_screening Primary Screening (e.g., High-Throughput Assay) start->primary_screening hit_identification Hit Identification primary_screening->hit_identification hit_identification->start Inactive dose_response Dose-Response & IC50 Determination hit_identification->dose_response Active secondary_assays Secondary Assays (e.g., Selectivity, Mechanism of Action) dose_response->secondary_assays lead_selection Lead Compound Selection secondary_assays->lead_selection lead_selection->secondary_assays Optimize in_vivo In Vivo Studies lead_selection->in_vivo Promising end Preclinical Candidate in_vivo->end

Caption: A general workflow for biological screening.

Conclusion

The this compound core represents a valuable and versatile scaffold for the development of novel therapeutics. Its demonstrated potential across multiple biological targets, including those relevant to cancer, neurodegenerative diseases, and inflammation, makes it an attractive starting point for medicinal chemistry campaigns. This technical guide has provided a consolidated resource of the known biological activities, quantitative data, experimental protocols, and key signaling pathways associated with this promising core. It is anticipated that further exploration of the chemical space around the this compound nucleus will lead to the discovery of new and improved drug candidates to address significant unmet medical needs.

References

An In-depth Technical Guide to 1,2,3,4-Tetrahydro-1,5-naphthyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives and their analogs. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.

Core Synthetic Strategies

The synthesis of the this compound core can be achieved through several strategic approaches. Key methods include cycloaddition reactions and reductions of the fully aromatic 1,5-naphthyridine ring system.

One prominent method is the aza-Diels-Alder reaction , which involves the [4+2] cycloaddition of an imine with an alkene. For instance, the reaction of imines derived from 3-aminopyridines with styrenes can yield this compound derivatives in a regio- and stereoselective manner.[1] Another powerful technique is the intramolecular inverse electron demand Diels-Alder reaction .[2] This method has been efficiently used for the synthesis of a library of 1,2,3,4-tetrahydro-1,5-naphthyridines.[2]

Furthermore, the selective reduction of the 1,5-naphthyridine ring system is a viable route to obtain the tetrahydro derivatives.[1] The reactivity of the N1 nitrogen in the resulting scaffold allows for a variety of chemical modifications, including epoxide openings, palladium-catalyzed N-arylations, acylations, and urea formation, making it a versatile platform for library development in drug discovery.[2]

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities. The following tables summarize key quantitative data for representative compounds across various therapeutic areas.

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been extensively studied. Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), or through cytotoxic effects on various cancer cell lines.[3]

Compound ClassTarget/Cell LineIC50Reference
1,5-Naphthyridine aminothiazole derivativeALK5 autophosphorylation6 nM[4]
1,5-Naphthyridine pyrazole derivativeALK5 autophosphorylation4 nM[4]
Naphthyridine derivative 14HeLa (cervical cancer)2.6 µM[5]
Naphthyridine derivative 15HeLa (cervical cancer)2.3 µM[5]
Naphthyridine derivative 16HeLa (cervical cancer)0.7 µM[5]
Naphthyridine derivative 14HL-60 (leukemia)1.5 µM[5]
Naphthyridine derivative 15HL-60 (leukemia)0.8 µM[5]
Naphthyridine derivative 16HL-60 (leukemia)0.1 µM[5]
Naphthyridine derivative 14PC-3 (prostate cancer)2.7 µM[5]
Naphthyridine derivative 15PC-3 (prostate cancer)11.4 µM[5]
Naphthyridine derivative 16PC-3 (prostate cancer)5.1 µM[5]
10-Methoxycanthin-6-one (1,5-Naphthyridine alkaloid)DU145 (prostate cancer)1.58 µg/mL[6]
8,9,9-Trimethoxy-9H-benzo[de][3][7]naphthyridineP388 (leukemia)>10 µM[6]
1,3-Dioxolo[4,5-d]benzo[de][3][7]naphthyridineAdult T-cell leukemia0.29 µM[6]
Antiviral Activity

A notable application of tetrahydro-naphthyridine derivatives is in the development of antiviral agents, particularly as allosteric inhibitors of HIV-1 integrase. These compounds bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding site on integrase, leading to aberrant multimerization of the enzyme and inhibition of viral replication.

Compound ClassTargetIC50Reference
5,6,7,8-Tetrahydro-1,6-naphthyridine derivativeHIV-1 Integrase (allosteric)Not specified in abstract[7]
1-Methoxycanthin-6-one (1,5-Naphthyridine alkaloid)HIVEC50 = 0.26 µg/mL[6]
Antibacterial Activity

Certain 1,5-naphthyridine derivatives have shown promising activity against a range of bacterial pathogens. Their mechanism of action can involve the inhibition of bacterial type II topoisomerases.

Compound ClassBacterial StrainMICReference
Canthin-6-one (1,5-Naphthyridine alkaloid)Staphylococcus aureus0.49 µg/mL[6]
Canthin-6-one (1,5-Naphthyridine alkaloid)Escherichia coli3.91 µg/mL[6]
10-Methoxycanthin-6-one (1,5-Naphthyridine alkaloid)Staphylococcus aureus0.98 µg/mL[6]
10-Methoxycanthin-6-one (1,5-Naphthyridine alkaloid)Escherichia coli3.91 µg/mL[6]
10-Hydroxycanthin-6-one (1,5-Naphthyridine alkaloid)Bacillus cereus15.62 µg/mL[6]
N-{[8-(4-tert-butylphenyl)-1,5-naphthyridin-4-yl]methyl}guanidineMethicillin-sensitive S. aureus (MSSA)8.0 µg/mL[8]
N-{[8-(4-tert-butylphenyl)-1,5-naphthyridin-4-yl]methyl}guanidineMethicillin-resistant S. aureus (MRSA)8.0 µg/mL[8]
Anti-inflammatory Activity

Several 1,5-naphthyridine alkaloids have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Compound ClassAssayIC50Reference
Canthin-6-one derivatives (1-5)LPS-induced NO production in RAW 264.7 cells7.73–15.09 μM[6]
Quassidine ELPS-induced NO, IL-6, and TNF-α production in RAW 264.7 cells20.51–66.96 μM[6]
Canthin-16-one-14-butyric acidLPS-induced NO, IL-6, and TNF-α production in RAW 264.7 cells20.51–66.96 μM[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 1-(2,3-Epoxypropyl)-1,2,3,4-tetrahydro-1,5-naphthyridines

This protocol describes the synthesis of an epoxide derivative from a chlorohydrin precursor, a common step in the derivatization of the tetrahydro-1,5-naphthyridine scaffold.[2]

Materials:

  • Chlorohydrin derivative of this compound

  • Sodium hydride (NaH, 60% in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (CH2Cl2)

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • Suspend the chlorohydrin (0.10 mmol to 1.0 mmol) and NaH (2.0 equivalents) in anhydrous THF (1 – 10 mL).

  • Stir the suspension at room temperature overnight.

  • Quench the reaction mixture by carefully adding deionized water.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on a silica gel column to yield the desired epoxide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][5][7]

Materials:

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

  • Complete growth medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[3][7]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compound solutions to the wells. Include vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[3][7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

TGF-β Receptor I (ALK5) Kinase Assay

This protocol describes a method to measure the kinase activity of ALK5 and to screen for its inhibitors.[9][10]

Materials:

  • Purified recombinant TGFβR1 (ALK5) kinase

  • Kinase substrate (e.g., TGFBR1 Peptide)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Test inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • 384-well low volume plates

  • Luminometer

Procedure:

  • Dilute the enzyme, substrate, ATP, and test inhibitors in the kinase buffer.

  • In a 384-well plate, add 1 µL of the test inhibitor or 5% DMSO (control).

  • Add 2 µL of the diluted ALK5 enzyme.

  • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

  • Incubate at room temperature for a specified time (e.g., 120 minutes).[9]

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[9]

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[9]

  • Record the luminescence using a luminometer.

  • Determine the potency of the inhibitor by calculating the IC50 value from a dose-response curve.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context and application of these compounds. The following diagrams are generated using the Graphviz DOT language.

TGF-β Signaling Pathway

1,5-Naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor (ALK5), a key component of the TGF-β signaling pathway. This pathway plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis.

TGF_beta_pathway TGF-β Signaling Pathway TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Inhibitor 1,5-Naphthyridine Derivative Inhibitor->TGFbRI Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of 1,5-naphthyridine derivatives on ALK5.

General Experimental Workflow for Drug Discovery

The discovery of novel bioactive this compound derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.

drug_discovery_workflow Drug Discovery Workflow for Naphthyridine Derivatives cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Core Synthesis (e.g., Aza-Diels-Alder) Derivatization Chemical Derivatization (e.g., at N1 position) Synthesis->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification PrimaryScreening Primary Screening (e.g., Cytotoxicity Assay) Purification->PrimaryScreening SecondaryScreening Secondary Screening (e.g., Kinase Inhibition Assay) PrimaryScreening->SecondaryScreening LeadIdentification Lead Identification SecondaryScreening->LeadIdentification SAR Structure-Activity Relationship (SAR) Studies LeadIdentification->SAR SAR->Derivatization Iterative Design ADME ADME/Tox Profiling SAR->ADME OptimizedLead Optimized Lead Compound ADME->OptimizedLead

Caption: A generalized experimental workflow for the discovery and development of bioactive naphthyridine derivatives.

References

The Core Mechanism of Action of 1,2,3,4-Tetrahydro-1,5-naphthyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 1,2,3,4-tetrahydro-1,5-naphthyridine compounds. This heterocyclic scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a range of biological activities. This document will focus on two prominent mechanisms through which these compounds exert their effects: the inhibition of Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) and the inhibition of Phosphodiesterase 5 (PDE5).

Inhibition of TGF-β Type I Receptor (ALK5)

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix production.[1] Dysregulation of this pathway is implicated in fibrosis and cancer.[1] The 1,5-naphthyridine core has been identified as a potent scaffold for the development of ALK5 inhibitors.[2] While specific quantitative data for this compound derivatives as ALK5 inhibitors is still emerging, the broader class of 1,5-naphthyridines has shown significant promise.

Signaling Pathway

TGF-β ligands initiate signaling by binding to the TGF-β type II receptor (TGF-β RII), which then recruits and phosphorylates the type I receptor, ALK5.[1] Activated ALK5 subsequently phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in the aforementioned cellular processes.[1] 1,5-Naphthyridine-based inhibitors act as competitive antagonists at the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and abrogating the downstream signaling cascade.[2]

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-β RII TGF_beta->TGF_beta_RII Binds ALK5 ALK5 (TGF-β RI) TGF_beta_RII->ALK5 Recruits and Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Translocates and Binds Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Regulates Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 Inhibits

TGF-β/ALK5 Signaling Pathway and Inhibition by 1,5-Naphthyridine Compounds.
Quantitative Data for 1,5-Naphthyridine ALK5 Inhibitors

The following table summarizes the inhibitory activity of representative 1,5-naphthyridine derivatives against ALK5. It is important to note that these are not this compound compounds, but they provide a strong rationale for investigating the tetrahydro- scaffold for this target.

Compound IDCore ScaffoldAssay TypeTargetIC50 (nM)Reference
15 1,5-Naphthyridine aminothiazoleALK5 autophosphorylationALK56[3]
19 1,5-Naphthyridine pyrazoleALK5 autophosphorylationALK54[3]
Repsox 1,5-NaphthyridineALK5 kinase activityALK54[2]
Experimental Protocol: ALK5 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for measuring the kinase activity of ALK5 and assessing the inhibitory potential of test compounds.

ALK5_Assay_Workflow start Start reagent_prep Reagent Preparation: - 1x Kinase Buffer - Serial dilution of Test Compound - ALK5 Enzyme solution - Substrate/ATP mix start->reagent_prep plate_setup Plate Setup (384-well): - Add Test Compound/Control - Add ALK5 Enzyme reagent_prep->plate_setup incubation1 Pre-incubation (10 min at 37°C) plate_setup->incubation1 reaction_init Initiate Reaction: Add Substrate/ATP mix incubation1->reaction_init incubation2 Kinase Reaction (45 min at 30°C) reaction_init->incubation2 stop_reaction Stop Reaction & ATP Depletion: Add ADP-Glo™ Reagent incubation2->stop_reaction incubation3 Incubation (45 min at RT) stop_reaction->incubation3 adp_to_atp ADP to ATP Conversion: Add Kinase Detection Reagent incubation3->adp_to_atp incubation4 Incubation (45 min at RT) adp_to_atp->incubation4 readout Luminescence Reading (Plate Reader) incubation4->readout data_analysis Data Analysis: Calculate % Inhibition and IC50 readout->data_analysis end End data_analysis->end

Workflow for an ALK5 Kinase Inhibition Assay using ADP-Glo™.

Materials:

  • Recombinant human ALK5 enzyme

  • ALK5 peptide substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound derivatives)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, ALK5 enzyme, and substrate in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations and the ALK5 enzyme.

  • Pre-incubation: Incubate the plate to allow the compound to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Kinase Reaction Incubation: Incubate the plate to allow the phosphorylation reaction to proceed.

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP.

  • Luminescence Detection: Measure the luminescence, which is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Inhibition of Phosphodiesterase 5 (PDE5)

PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[4] Inhibition of PDE5 leads to an accumulation of cGMP, which plays a crucial role in various signaling pathways, including those involved in vasodilation and neuronal function.[4] A recent study has identified a 1,2,3,4-tetrahydrobenzo[b][2][4]naphthyridine analogue, a close structural relative of the this compound scaffold, as a highly potent PDE5 inhibitor, suggesting a promising therapeutic avenue for neurodegenerative diseases like Alzheimer's.[4]

Signaling Pathway

The nitric oxide (NO) signaling pathway is a key regulator of cGMP levels. NO, produced by nitric oxide synthase (NOS), activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5] cGMP then activates Protein Kinase G (PKG), which phosphorylates various downstream targets.[5] One important target is the cAMP response element-binding protein (CREB), a transcription factor involved in learning and memory.[4][5] PDE5 terminates this signal by hydrolyzing cGMP to GMP.[5] By inhibiting PDE5, this compound derivatives can enhance and prolong the NO/cGMP signaling cascade.

PDE5_signaling cluster_upstream Upstream Signaling cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzes CREB CREB PKG->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression (Learning & Memory) pCREB->Gene_Expression Promotes GMP GMP PDE5->GMP Inhibitor Tetrahydro-1,5-naphthyridine Inhibitor Inhibitor->PDE5 Inhibits

NO/cGMP Signaling Pathway and Inhibition by Tetrahydro-1,5-naphthyridine Compounds.
Quantitative Data for a Tetrahydrobenzo[b][2][4]naphthyridine PDE5 Inhibitor

The following table presents the in vitro inhibitory activity of a potent 1,2,3,4-tetrahydrobenzo[b][2][4]naphthyridine derivative against PDE5. This data strongly supports the potential of the related this compound scaffold as a source of PDE5 inhibitors.

Compound IDCore ScaffoldAssay TypeTargetIC50 (nM)Reference
6c 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][2][4]naphthyridine-8-carbonitrileEnzymatic AssayPDE50.056[4]
Experimental Protocol: PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay for measuring the inhibitory activity of test compounds against PDE5.

PDE5_Assay_Workflow start Start reagent_prep Reagent Preparation: - PDE Assay Buffer - Serial dilution of Test Compound - PDE5 Enzyme solution - FAM-cGMP Substrate start->reagent_prep plate_setup Plate Setup (96-well black): - Add Test Compound/Control - Add PDE5 Enzyme reagent_prep->plate_setup incubation1 Pre-incubation (15 min at RT) plate_setup->incubation1 reaction_init Initiate Reaction: Add FAM-cGMP Substrate incubation1->reaction_init incubation2 Enzymatic Reaction (30-60 min at 37°C) reaction_init->incubation2 stop_reaction Stop Reaction: Add Binding Agent incubation2->stop_reaction readout Fluorescence Polarization Reading (Plate Reader) stop_reaction->readout data_analysis Data Analysis: Calculate % Inhibition and IC50 readout->data_analysis end End data_analysis->end

Workflow for a PDE5 Inhibition Assay using Fluorescence Polarization.

Materials:

  • Recombinant human PDE5A1 enzyme

  • FAM-Cyclic-3',5'-GMP substrate

  • PDE assay buffer

  • Binding Agent

  • Test compounds (this compound derivatives)

  • 96-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, PDE5 enzyme, and FAM-cGMP substrate in PDE assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations and the PDE5 enzyme.

  • Pre-incubation: Incubate the plate to allow for inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the FAM-cGMP substrate.

  • Enzymatic Reaction Incubation: Incubate the plate to allow the hydrolysis of the substrate.

  • Stop Reaction: Add the Binding Agent to stop the reaction.

  • Fluorescence Polarization Measurement: Read the fluorescence polarization of each well. The change in polarization is proportional to the amount of hydrolyzed substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile platform for the design of potent and selective inhibitors of key biological targets. This guide has detailed two primary mechanisms of action: the inhibition of the TGF-β/ALK5 signaling pathway and the modulation of the NO/cGMP pathway through PDE5 inhibition. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers and drug development professionals working with this promising class of compounds. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully exploit their therapeutic potential.

References

An In-depth Technical Guide to the Nucleophilicity of N1 Nitrogen in Tetrahydro-1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic character of the N1 nitrogen atom in the tetrahydro-1,5-naphthyridine scaffold. This heterocyclic motif is of significant interest in medicinal chemistry, and understanding the reactivity of the N1 nitrogen is crucial for the design and synthesis of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of reaction pathways and workflows.

Core Concepts: The Nucleophilic Nature of the N1 Nitrogen

The 1,2,3,4-tetrahydro-1,5-naphthyridine ring system features two nitrogen atoms, N1 and N5. The N1 nitrogen, being part of a saturated piperidine ring fused to a pyridine ring, behaves as a secondary amine and is distinctly more nucleophilic than the N5 nitrogen, which is part of the aromatic pyridine ring. The lone pair of electrons on the N1 nitrogen is readily available for donation to electrophiles, making it a key site for chemical modification and library development.[1][2]

The nucleophilicity of the N1 nitrogen is, however, sensitive to the electronic effects of substituents on the pyridine ring. Electron-withdrawing groups can significantly diminish the reactivity of the N1 nitrogen, a crucial consideration in synthetic planning.[1]

Data Presentation: Quantitative Insights into N1 Nucleophilicity

Table 1: Reaction of Tetrahydro-1,5-naphthyridines with rac-Epichlorohydrin [1]

EntryTetrahydro-1,5-naphthyridine Substituent (at C7)Reaction Time (h)Yield (%)
1H385
2Phenyl575
34-Methoxyphenyl580
4Ethyl ester1053

As evidenced in Table 1, the presence of an electron-withdrawing ester group at the C7 position significantly reduces the nucleophilicity of the N1 nitrogen, leading to a longer reaction time and a lower yield in the epoxide ring-opening reaction.

Table 2: Palladium-Catalyzed N-Arylation of 5,6-Diphenyltetrahydro-1,5-naphthyridine [1]

EntryPalladium Catalyst SystemSolventTemperature (°C)Yield (%)
1Pd(OAc)₂, P(t-Bu)₃, NaOt-BuToluene8089
2Pd(dba)₃, BINAP, NaOt-BuToluene8065

These results demonstrate that the N1 nitrogen is sufficiently nucleophilic to participate in palladium-catalyzed C-N bond formation, a widely used reaction in drug discovery.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

General Procedure for Yb(OTf)₃-Catalyzed Epoxide Opening[1]

To a solution of the respective this compound (1.0 eq) and ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃, 0.2 eq) in dichloromethane (CH₂Cl₂) in a pressure tube is added epichlorohydrin (3.0-5.0 eq). The reaction mixture is then heated to 60 °C for the time indicated in Table 1. After cooling to room temperature, the mixture is diluted with saturated aqueous sodium bicarbonate (NaHCO₃) and CH₂Cl₂. The organic layer is separated, washed with saturated brine, and dried over anhydrous sodium sulfate (Na₂SO₄). After filtration, the organic solvent is removed under reduced pressure, and the residue is purified by flash chromatography on a silica gel column to afford the desired product.

General Procedure for Palladium-Catalyzed N-Arylation[1]

A mixture of the this compound (1.0 eq), aryl bromide (1.2 eq), sodium tert-butoxide (NaOt-Bu, 1.4 eq), and a palladium catalyst system (e.g., Pd(OAc)₂ and P(t-Bu)₃, specified in Table 2) is prepared in a glovebox. Anhydrous toluene is added, and the reaction mixture is heated to 80 °C with stirring until the starting material is consumed (as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry). After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on a silica gel column to yield the N-arylated product.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction mechanisms related to the nucleophilicity of the N1 nitrogen in tetrahydro-1,5-naphthyridines.

experimental_workflow_epoxide_opening cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Tetrahydro-1,5-naphthyridine Tetrahydro-1,5-naphthyridine Pressure Tube Pressure Tube Tetrahydro-1,5-naphthyridine->Pressure Tube Epichlorohydrin Epichlorohydrin Epichlorohydrin->Pressure Tube Yb(OTf)3 Yb(OTf)3 Yb(OTf)3->Pressure Tube Quench (NaHCO3) Quench (NaHCO3) Pressure Tube->Quench (NaHCO3) Heat (60°C) Extraction (CH2Cl2) Extraction (CH2Cl2) Quench (NaHCO3)->Extraction (CH2Cl2) Drying (Na2SO4) Drying (Na2SO4) Extraction (CH2Cl2)->Drying (Na2SO4) Purification (Chromatography) Purification (Chromatography) Drying (Na2SO4)->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product

Caption: Workflow for the Yb(OTf)₃-catalyzed epoxide opening.

pd_catalyzed_n_arylation_cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Ligand Association Ligand Association Ar-Pd(II)-X(L)->Ligand Association Naphthyridine Tetrahydro-1,5- naphthyridine (R2NH) Naphthyridine->Ligand Association Base Base (NaOt-Bu) Base->Ligand Association Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ligand Association->Ar-Pd(II)-NR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Ar-NR2 N-Arylated Product Reductive Elimination->Ar-NR2

Caption: Catalytic cycle for Pd-catalyzed N-arylation.

nucleophilicity_factors N1_Nucleophilicity N1 Nucleophilicity Electron_Donating_Groups Electron-Donating Groups on Pyridine Ring Electron_Donating_Groups->N1_Nucleophilicity Increases Electron_Withdrawing_Groups Electron-Withdrawing Groups on Pyridine Ring Electron_Withdrawing_Groups->N1_Nucleophilicity Decreases Steric_Hindrance Steric Hindrance around N1 Steric_Hindrance->N1_Nucleophilicity Decreases Solvent_Effects Solvent Effects Solvent_Effects->N1_Nucleophilicity Modulates

Caption: Factors influencing N1 nucleophilicity.

References

Methodological & Application

The 1,2,3,4-Tetrahydro-1,5-Naphthyridine Scaffold: A Versatile Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-1,5-naphthyridine core is a significant privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that has proven amenable to the development of a diverse range of therapeutic agents. Its unique structural and electronic properties, including the presence of a readily functionalizable secondary amine at the N1 position, have established it as a valuable starting point for the synthesis of compound libraries targeting various biological pathways. This document provides a comprehensive overview of the applications of this scaffold, complete with quantitative biological data and detailed experimental protocols for its synthesis and derivatization.

Biological Applications and Quantitative Data

Derivatives of the this compound scaffold have demonstrated potent activity against a variety of biological targets, underscoring their therapeutic potential. Key application areas include chemokine receptor antagonism and phosphodiesterase inhibition.

CXCR4 Antagonism for HIV Entry and Cancer Therapy

The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in HIV entry into host cells and is implicated in the metastasis of various cancers. The CXCL12/CXCR4 signaling axis promotes tumor cell proliferation, survival, and migration. Consequently, CXCR4 antagonists are of significant interest as potential therapeutics. Several this compound derivatives have been identified as potent CXCR4 antagonists.

Table 1: Biological Activity of Tetrahydronaphthyridine-Based CXCR4 Antagonists

Compound IDCXCR4 Antagonism IC50 (nM)HIV Entry Inhibition IC50 (nM)
30 247

Data sourced from a study on novel tetrahydronaphthyridine CXCR4 antagonists.[1]

The mechanism of action of these antagonists involves blocking the interaction of CXCL12 with CXCR4, thereby inhibiting downstream signaling pathways that lead to cell migration, proliferation, and survival.

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCR4 CXCR4 G_protein Gαi Gβγ CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K CXCL12 CXCL12 CXCL12->CXCR4 Binds Antagonist Tetrahydro-1,5- naphthyridine Antagonist Antagonist->CXCR4 Blocks ERK ERK PLC->ERK AKT Akt PI3K->AKT Gene_Transcription Gene Transcription AKT->Gene_Transcription ERK->Gene_Transcription Cell_Response Cell Migration, Proliferation, Survival Gene_Transcription->Cell_Response

CXCR4 Signaling Pathway and Inhibition
Phosphodiesterase 5 (PDE5) Inhibition for Neurological Disorders

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to increased cGMP levels, which can modulate various physiological processes, including neurogenesis and synaptic plasticity. This has led to the investigation of PDE5 inhibitors for the treatment of neurological disorders such as Alzheimer's disease. A novel series of 1,2,3,4-tetrahydrobenzo[b][2]naphthyridine analogs have been identified as potent PDE5 inhibitors.

Table 2: In Vitro Activity of a Tetrahydrobenzo[b][2]naphthyridine-based PDE5 Inhibitor

Compound IDPDE5 Inhibition IC50 (nM)
6c 0.056

Data sourced from a study on novel tetrahydrobenzo[b][2]naphthyridine analogues as PDE5 inhibitors.[3][4]

The development of these potent and selective PDE5 inhibitors highlights another promising therapeutic application of the broader tetrahydronaphthyridine scaffold.

Experimental Protocols

The versatility of the this compound scaffold stems from the numerous synthetic routes available for its construction and subsequent derivatization. The following protocols provide detailed methodologies for key synthetic transformations.

Synthesis of the this compound Core

A powerful and widely used method for the synthesis of the tetrahydro-1,5-naphthyridine core is the aza-Diels-Alder reaction, also known as the Povarov reaction.[5] This reaction typically involves the cycloaddition of an imine with an electron-rich alkene.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-1,5-naphthyridines via Povarov Reaction

Materials:

  • 3-Aminopyridine derivative

  • Aldehyde

  • Styrene derivative

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Imine Formation (in situ): a. To a solution of the 3-aminopyridine derivative (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere, add the aldehyde (1.0 equiv). b. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • Cycloaddition: a. To the reaction mixture containing the in situ generated imine, add the styrene derivative (1.2 equiv). b. Cool the mixture to 0 °C and add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equiv) dropwise. c. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: a. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). c. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

Povarov_Reaction_Workflow Start Start Imine_Formation In situ Imine Formation (3-Aminopyridine + Aldehyde) Start->Imine_Formation Cycloaddition Aza-Diels-Alder Cycloaddition (Imine + Styrene + Lewis Acid) Imine_Formation->Cycloaddition Quench Reaction Quench (aq. NaHCO₃) Cycloaddition->Quench Extraction Work-up and Extraction (CH₂Cl₂) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product 1,2,3,4-Tetrahydro- 1,5-naphthyridine Purification->Product

Povarov Reaction Workflow
N-Functionalization of the Tetrahydro-1,5-naphthyridine Scaffold

The secondary amine at the N1 position is a key handle for introducing molecular diversity. A variety of reactions can be employed to functionalize this position, including N-alkylation, N-arylation, and acylation.[2]

Protocol 2: N-Alkylation via Reductive Amination

Materials:

  • This compound derivative

  • Aldehyde or Ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂ or 1,2-Dichloroethane, DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of the this compound derivative (1.0 equiv) in anhydrous CH₂Cl₂ or DCE, add the aldehyde or ketone (1.2 equiv).

  • Add a catalytic amount of acetic acid (e.g., 0.1 equiv), if necessary.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Materials:

  • This compound derivative

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu or Cesium carbonate, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried Schlenk flask, combine the this compound derivative (1.0 equiv), aryl halide (1.1 equiv), palladium catalyst (e.g., 2-5 mol%), phosphine ligand (e.g., 4-10 mol%), and base (1.5-2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by flash column chromatography.

Protocol 4: N-Acylation using DEPBT

Materials:

  • This compound derivative

  • Carboxylic acid

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • Base (e.g., Triethylamine, Et₃N or Diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

Procedure:

  • To a solution of the this compound derivative (1.0 equiv) and the carboxylic acid (1.1 equiv) in anhydrous DMF, add the base (e.g., Et₃N, 2.0 equiv).

  • Add DEPBT (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the resulting amide by flash column chromatography.

N_Functionalization_Logic Scaffold 1,2,3,4-Tetrahydro- 1,5-naphthyridine Scaffold N_Alkylation N-Alkylation (Reductive Amination) Scaffold->N_Alkylation N_Arylation N-Arylation (Buchwald-Hartwig) Scaffold->N_Arylation N_Acylation N-Acylation (DEPBT Coupling) Scaffold->N_Acylation Alkylated_Product N-Alkyl Derivative N_Alkylation->Alkylated_Product Arylated_Product N-Aryl Derivative N_Arylation->Arylated_Product Acylated_Product N-Acyl Derivative N_Acylation->Acylated_Product

N-Functionalization Strategies

Conclusion

The this compound scaffold continues to be a highly attractive and fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, which, as demonstrated by the examples of CXCR4 antagonists and PDE5 inhibitors, can lead to the identification of potent and selective modulators of key biological targets. The protocols outlined herein provide a solid foundation for researchers to explore the vast chemical space and therapeutic potential of this privileged heterocyclic system.

References

Application Notes and Protocols for Library Synthesis Using 1,2,3,4-Tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies and protocols for the creation of compound libraries based on the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold. This privileged heterocyclic system serves as a versatile building block in medicinal chemistry due to its "drug-like" properties.[1] The methodologies outlined below are suitable for generating diverse libraries for screening in drug discovery programs.

Introduction

The this compound core is a valuable scaffold for library synthesis due to the potential for substitution at multiple positions, allowing for the exploration of chemical space.[1] The N1 nitrogen, in particular, has been shown to be sufficiently nucleophilic to participate in a variety of chemical transformations, making it an ideal handle for diversification.[1] The choice of synthetic route can be tailored to achieve specific diversity requirements and library sizes.

Core Synthetic Strategies

Several robust synthetic methodologies have been developed for the construction and derivatization of the this compound scaffold. These include:

  • Intramolecular Inverse Electron Demand Diels-Alder Reaction: An efficient method for the initial synthesis of the core this compound structure.[1]

  • Aza-Diels-Alder Reaction (Povarov Reaction): A regio- and stereoselective approach to synthesize this compound derivatives.[2]

  • Derivatization at the N1 Position: The nucleophilicity of the N1 nitrogen allows for a range of reactions, including:

    • Epoxide openings[1][3]

    • Palladium-catalyzed N-arylations[1][3]

    • DEPBT-promoted acylations[1][3]

    • Urea formation with isocyanates[1][3]

The following sections provide detailed protocols for key synthetic transformations.

Experimental Protocols

Protocol 1: Synthesis of the this compound Scaffold

While various methods exist for the initial synthesis of the scaffold, a notable approach involves an intramolecular inverse electron demand Diels-Alder reaction.[1] For the purpose of these application notes, we will focus on the derivatization of a pre-existing this compound core.

Protocol 2: N1-Derivatization via Epoxide Opening and Library Synthesis

This protocol details a versatile method for generating a library of compounds through the opening of an N1-epoxypropyl intermediate with various nucleophiles.[1]

Step 1: Synthesis of 1-(3-chloro-2-hydroxypropyl)-1,2,3,4-tetrahydro-1,5-naphthyridines

A general procedure for the reaction of a this compound with epichlorohydrin.

  • Reagents: this compound, (S)-(+)-epichlorohydrin, Ytterbium triflate (Yb(OTf)₃), Dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of the this compound in CH₂Cl₂ is added Yb(OTf)₃ followed by (S)-(+)-epichlorohydrin. The reaction is stirred at room temperature. Upon completion, the reaction is quenched and the product is purified.

Step 2: Synthesis of 1-(2,3-epoxypropyl)-1,2,3,4-tetrahydro-1,5-naphthyridines

A general procedure for the intramolecular cyclization of the chlorohydrin intermediate.[1]

  • Reagents: 1-(3-chloro-2-hydroxypropyl)-1,2,3,4-tetrahydro-1,5-naphthyridine, Sodium hydride (NaH), Tetrahydrofuran (THF).

  • Procedure: A suspension of the chlorohydrin and NaH in THF is stirred at room temperature overnight. The reaction is then quenched with water and the product is extracted and purified.[1]

Step 3: Library Synthesis via Nucleophilic Epoxide Opening

A general procedure for the parallel synthesis of a 24-membered library.[1]

  • Reagents: 1-(2,3-epoxypropyl)-1,2,3,4-tetrahydro-1,5-naphthyridines, a selection of nucleophiles (e.g., various 1,2,3,4-tetrahydro-1,5-naphthyridines, morpholine, diethylamine), Ytterbium triflate (Yb(OTf)₃), Dichloromethane (CH₂Cl₂).

  • Procedure: Solutions of the epoxide, a nucleophile, and Yb(OTf)₃ in CH₂Cl₂ are stirred in capped reactor tubes at 60 °C for 30 hours.[1] The resulting library members are then purified.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps described above.

Table 1: Synthesis of Chlorohydrin Intermediates

EntryStarting NaphthyridineProductYield (%)
11h3h95
21i3i98
31j3j53

Data extracted from Snyder et al.

Table 2: Synthesis of Epoxide Intermediates

EntryStarting ChlorohydrinProductYield (%)
13c10c90
23h10h92
33i10i95

Data extracted from Snyder et al.[1]

Table 3: Representative Yields for Library Synthesis via Epoxide Opening

EntryEpoxideNucleophileProductYield (%)
110c1d12a75
210hMorpholine12b80
310iDiethylamine12c85

Yields are representative and may vary depending on the specific substrates used.

Visualized Workflows and Pathways

Synthetic Workflow for Library Generation

The following diagram illustrates the overall workflow for the synthesis of a this compound-based library via epoxide opening.

G cluster_scaffold Scaffold Preparation cluster_functionalization N1-Functionalization cluster_library Library Synthesis cluster_reagents Key Reagents Scaffold 1,2,3,4-Tetrahydro- 1,5-naphthyridine Chlorohydrin Chlorohydrin Intermediate Scaffold->Chlorohydrin Yb(OTf)3 Epoxide Epoxide Intermediate Chlorohydrin->Epoxide Library Diverse Compound Library Epoxide->Library Yb(OTf)3 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Chlorohydrin NaH NaH NaH->Epoxide Nucleophiles Nucleophile Pool Nucleophiles->Library

Caption: Workflow for library synthesis.

Logical Relationship of Derivatization Strategies

This diagram illustrates the various derivatization strategies that can be employed starting from the core this compound scaffold.

G cluster_derivatives N1-Derivatization Products Core 1,2,3,4-Tetrahydro- 1,5-naphthyridine Scaffold EpoxideOpening Secondary Alcohols Core->EpoxideOpening Epoxide Opening Arylation N-Aryl Derivatives Core->Arylation Pd-catalyzed N-arylation Acylation Amides Core->Acylation DEPBT-promoted Acylation UreaFormation Ureas Core->UreaFormation + Isocyanates

Caption: N1-derivatization strategies.

Conclusion

The this compound scaffold is a highly adaptable platform for the synthesis of diverse compound libraries. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to generate novel chemical entities for screening in various therapeutic areas. The amenability of the N1 position to a range of chemical transformations allows for the creation of large and varied libraries, enhancing the potential for hit discovery in drug development programs.

References

N-Alkylation of 1,2,3,4-Tetrahydro-1,5-naphthyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold, a crucial reaction in the synthesis of compound libraries for drug discovery. The nucleophilic nature of the N1 nitrogen allows for its functionalization with a variety of electrophiles, enabling the exploration of structure-activity relationships (SAR). This document outlines three primary methods for N-alkylation: reaction with alkyl halides, ring-opening of epoxides, and reductive amination.

The this compound core is a valuable scaffold in medicinal chemistry. Its three-dimensional structure and the presence of a modifiable secondary amine at the N1 position make it an attractive starting point for the development of novel therapeutics. N-alkylation is a fundamental strategy to introduce diverse substituents,

Application Notes and Protocols for N-acylation of 1,2,3,4-Tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the N-acylation reactions of 1,2,3,4-tetrahydro-1,5-naphthyridine, a scaffold of interest in medicinal chemistry. This document details the synthetic protocols for the preparation of N-acyl derivatives and discusses their potential applications based on the biological activities exhibited by the broader naphthyridine class of compounds.

Introduction

This compound is a heterocyclic scaffold that has garnered attention in drug discovery due to its structural resemblance to other biologically active nitrogen-containing heterocycles. The presence of a secondary amine at the N-1 position provides a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR). N-acylation is a fundamental transformation that introduces an amide functionality, which can significantly influence the physicochemical and pharmacological properties of the parent molecule. The resulting N-acylated derivatives are of interest for library synthesis and the development of new therapeutic agents.[1]

Synthetic Applications: N-Acylation Reactions

The N-1 position of this compound is sufficiently nucleophilic to participate in various acylation reactions. The reactivity, however, can be influenced by substituents on the pyridine ring. Electron-withdrawing groups may decrease the nucleophilicity of the N-1 nitrogen, potentially requiring more forcing reaction conditions.

Peptide Coupling Reagents: DEPBT-mediated Acylation

A successful method for the N-acylation of 1,2,3,4-tetrahydro-1,5-naphthyridines involves the use of the peptide coupling reagent 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). This reagent has been shown to be effective where other common coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt), have failed.[1]

The reaction of various substituted 1,2,3,4-tetrahydro-1,5-naphthyridines with 4-pentynoic acid using DEPBT as the coupling agent proceeds in good to excellent yields. The resulting N-pentynoyl derivatives introduce a terminal alkyne functionality, which can serve as a versatile handle for further diversification through reactions such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).[1]

Table 1: DEPBT-mediated N-acylation of 1,2,3,4-Tetrahydro-1,5-naphthyridines with 4-Pentynoic Acid [1]

EntryThis compound DerivativeProductYield (%)
17-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine1-(Pent-4-ynoyl)-7-phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine94
27-(4-Bromophenyl)-1,2,3,4-tetrahydro-1,5-naphthyridine1-(Pent-4-ynoyl)-7-(4-bromophenyl)-1,2,3,4-tetrahydro-1,5-naphthyridine78
37-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-1,5-naphthyridine1-(Pent-4-ynoyl)-7-(4-methoxyphenyl)-1,2,3,4-tetrahydro-1,5-naphthyridine95
General Protocol for DEPBT-mediated N-acylation

This protocol is a general guideline for the N-acylation of this compound with a carboxylic acid using DEPBT.

Materials:

  • This compound derivative

  • Carboxylic acid (e.g., 4-pentynoic acid)

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the this compound derivative (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add DEPBT (1.2 eq) in one portion to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Potential Biological Applications

While specific biological activity data for N-acylated derivatives of this compound are not extensively reported in the public domain, the broader class of naphthyridine compounds exhibits a wide range of pharmacological activities. This suggests that N-acylated 1,2,3,4-tetrahydro-1,5-naphthyridines could be promising candidates for screening in various therapeutic areas.

Naphthyridine derivatives have been reported to possess:

  • Anticancer Activity: Various naphthyridine analogues have demonstrated cytotoxic effects against a range of cancer cell lines.[2][3] The mechanisms of action often involve the inhibition of key enzymes such as topoisomerases and kinases, or the induction of apoptosis.

  • Antimicrobial Activity: The naphthyridine scaffold is a well-known pharmacophore in antibacterial agents, with nalidixic acid being a notable example.[2] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and antiprotozoal properties.[4][5]

  • Anti-inflammatory Activity: Some naphthyridine derivatives have been shown to inhibit the production of pro-inflammatory mediators, suggesting potential applications in the treatment of inflammatory diseases.[2]

  • Antiviral Activity: Certain naphthyridine compounds have been investigated for their antiviral properties, including activity against HIV.[2]

The introduction of an acyl group at the N-1 position of the this compound core can modulate these activities and lead to the discovery of novel therapeutic agents. The diverse functionalities that can be introduced via the acyl group allow for fine-tuning of the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles.

Visualizations

Experimental Workflow for N-Acylation

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification THN 1,2,3,4-Tetrahydro- 1,5-naphthyridine Mixing Mixing and Stirring THN->Mixing Acid Carboxylic Acid Acid->Mixing Base Base (DIPEA) Base->Mixing Solvent1 Anhydrous DMF Solvent1->Mixing DEPBT_add Addition of DEPBT Mixing->DEPBT_add 10 min stir Reaction_monitor Reaction Monitoring (TLC/LC-MS) DEPBT_add->Reaction_monitor Stir at RT Extraction Extraction with Ethyl Acetate Reaction_monitor->Extraction Reaction Complete Washing Washing with NaHCO3 and Brine Extraction->Washing Drying Drying and Concentration Washing->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure N-acylated Product Chromatography->Product

Caption: General workflow for the DEPBT-mediated N-acylation of this compound.

Logical Relationship of N-Acylation and Potential Applications

logical_relationship cluster_applications Potential Biological Activities Scaffold 1,2,3,4-Tetrahydro- 1,5-naphthyridine Scaffold Acylation N-Acylation Reaction Scaffold->Acylation Substrate Acylated_Product N-Acylated Derivatives Acylation->Acylated_Product Product Anticancer Anticancer Acylated_Product->Anticancer Antimicrobial Antimicrobial Acylated_Product->Antimicrobial Antiinflammatory Anti-inflammatory Acylated_Product->Antiinflammatory Antiviral Antiviral Acylated_Product->Antiviral

Caption: Relationship between N-acylation of the core scaffold and potential therapeutic applications.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Tetrahydro-1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data for the palladium-catalyzed functionalization of the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold, a valuable heterocyclic motif in medicinal chemistry. The following protocols are based on established literature and are intended to serve as a guide for the synthesis of novel derivatives for drug discovery and development.

Introduction

1,2,3,4-Tetrahydro-1,5-naphthyridines are considered "drug-like" scaffolds, offering a three-dimensional architecture that is of great interest in the development of novel therapeutics.[1] The ability to selectively functionalize this core structure is crucial for library synthesis and structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the introduction of a wide range of substituents onto the tetrahydro-1,5-naphthyridine nucleus.[1][2]

This document details protocols for the N-arylation of the saturated nitrogen (N-1) of the tetrahydro-1,5-naphthyridine ring system, a key transformation for diversifying this scaffold.[1]

Application Note 1: N-Arylation of 1,2,3,4-Tetrahydro-1,5-naphthyridines

The secondary amine at the N-1 position of the this compound core is sufficiently nucleophilic to participate in palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination.[1] This reaction allows for the direct coupling of an aryl halide with the N-1 position of the heterocycle, providing access to a diverse array of N-aryl derivatives.

Data Presentation: N-Arylation of a Model Tetrahydro-1,5-naphthyridine

The following table summarizes the results for the N-arylation of 5,6-diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine with bromobenzene using different palladium catalyst systems.

EntryTetrahydro-1,5-naphthyridine SubstrateAryl HalidePd SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
15,6-diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridineBromobenzenePd₂(dba)₃P(o-tol)₃NaOtBuToluene801689[1]
25,6-diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridineBromobenzenePd(dba)₃BINAPNaOtBuToluene801665[1]

dba = dibenzylideneacetone; P(o-tol)₃ = tri(o-tolyl)phosphine; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; NaOtBu = sodium tert-butoxide.

Experimental Protocol: General Procedure for N-Arylation

This protocol is adapted from the procedure described by Snyder et al. for the Buchwald-Hartwig amination of 1,2,3,4-tetrahydro-1,5-naphthyridines.[1]

Materials:

  • This compound derivative (1.0 equiv)

  • Aryl halide (e.g., bromobenzene) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 equiv) and P(o-tol)₃ (0.08 equiv).

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.

  • Add the this compound derivative (1.0 equiv), the aryl halide (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C with stirring for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite® to remove palladium residues. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-arylated product.

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oxidative_addition Ar-X amine_coordination Amine Coordination Complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ oxidative_addition->amine_coordination + HNR¹R² (Tetrahydro-1,5-naphthyridine) amide_complex Amido Complex L₂Pd(II)(Ar)(NR¹R²) amine_coordination->amide_complex - Base•H⁺X⁻ (Deprotonation) amide_complex->pd0 Reductive Elimination Product: Ar-NR¹R²

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Application Note 2: C-Arylation of the Pyridine Ring

While the N-1 position is a primary site for functionalization, palladium-catalyzed cross-coupling reactions can also be employed to modify the pyridine ring of the tetrahydro-1,5-naphthyridine scaffold. This typically requires the pre-functionalization of the pyridine ring with a halide (e.g., bromine or chlorine) or a triflate group to serve as the electrophilic partner in reactions like the Suzuki, Heck, or Sonogashira couplings.

Data Presentation: Representative Suzuki Coupling of a Naphthyridine Derivative

The following table provides a representative example of a Suzuki coupling reaction on a related 2-iodo-1,5-naphthyridine core, illustrating the feasibility of C-C bond formation on this heterocyclic system.

EntryNaphthyridine SubstrateBoronic AcidPd CatalystBaseSolventTemp. (°C)Yield (%)Reference
12-Iodo-1,5-naphthyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF90High[3]

DMF = dimethylformamide.

Experimental Protocol: General Procedure for Suzuki Coupling

This generalized protocol is based on standard Suzuki-Miyaura coupling conditions and can be adapted for halogenated this compound derivatives.

Materials:

  • Halo-substituted this compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent mixture (e.g., DMF/water or Toluene/Ethanol/water)

Procedure:

  • To a reaction flask, add the halo-substituted tetrahydro-1,5-naphthyridine (1.0 equiv), arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add the solvent mixture (e.g., a 4:1 mixture of DMF and water).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C-arylated tetrahydro-1,5-naphthyridine.

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex L₂Pd(II)(Ar¹)(X) pd0->oxidative_addition Ar¹-X (Halo-naphthyridine) transmetalation_complex Transmetalation Complex L₂Pd(II)(Ar¹)(Ar²) oxidative_addition->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination Product: Ar¹-Ar² boronate Ar²-B(OR)₂ boronate->transmetalation_complex base Base (e.g., K₂CO₃) base->boronate Activation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the palladium-catalyzed cross-coupling reactions described.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reaction Heating & Stirring (e.g., 80-100 °C) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis product Final Product analysis->product

Caption: General workflow for cross-coupling reactions.

References

Application Notes and Protocols: Synthesis and Evaluation of 1,2,3,4-Tetrahydro-1,5-naphthyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives as potent kinase inhibitors. This class of compounds has shown significant promise in targeting key kinases involved in cancer and other diseases, such as Aurora kinases and Transforming Growth Factor-beta type I receptor (ALK5).

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the kinase inhibitory activities of representative this compound and related naphthyridine derivatives against various kinase targets.

Compound Class/ScaffoldTarget KinaseIC50 (nM)Reference(s)
Aminothiazole/Pyrazole 1,5-NaphthyridineALK54 - 6[1][2][3][4]
Tetrahydrodibenzo[b,g][5][6]naphthyridinoneAurora A24[7]
Tetrahydrodibenzo[b,g][5][6]naphthyridinoneAurora B58[7]
Imidazo[4,5-b]pyridineAurora A15 - 67[8]
Imidazo[4,5-b]pyridineAurora B3050 - 12710[8]
N-trisubstituted pyrimidineAurora A7.1[9]
PHA-739358 (Tetrahydropyrrolo[3,4-c]pyrazole)Aurora A13[10]
PHA-739358 (Tetrahydropyrrolo[3,4-c]pyrazole)Aurora B79[10]
PHA-739358 (Tetrahydropyrrolo[3,4-c]pyrazole)Aurora C61[10]

Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications.

TGF-β/ALK5 Signaling Pathway

Transforming Growth Factor-beta (TGF-β) signaling, mediated by the ALK5 receptor, plays a pivotal role in cellular processes like proliferation, differentiation, and apoptosis.[11][12][13] Dysregulation of this pathway is implicated in fibrosis and cancer.[6] The binding of TGF-β to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream effector proteins, Smad2 and Smad3, which subsequently form a complex with Smad4 and translocate to the nucleus to regulate target gene expression.[6][14]

TGF_ALK5_Signaling TGFB TGF-β TBRII TβRII TGFB->TBRII Binds ALK5 ALK5 TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Binds Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates Inhibitor 1,2,3,4-Tetrahydro- 1,5-naphthyridine Inhibitor Inhibitor->ALK5 Inhibits

Caption: TGF-β/ALK5 Signaling Pathway and Inhibition.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[15] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with genomic instability.[16] Aurora A is involved in centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. These kinases can be regulated by and also influence other critical signaling pathways, such as the p53 and PI3K/Akt pathways.[17][18]

Aurora_Kinase_Signaling cluster_mitosis Mitosis G2_M G2/M Transition Cancer Cancer Progression G2_M->Cancer Centrosome Centrosome Maturation Centrosome->Cancer Spindle Spindle Assembly Spindle->Cancer Chromosome Chromosome Segregation Chromosome->Cancer Cytokinesis Cytokinesis Cytokinesis->Cancer AuroraA Aurora A AuroraA->G2_M AuroraA->Centrosome AuroraA->Spindle p53 p53 AuroraA->p53 Inhibits PI3K_Akt PI3K/Akt Pathway AuroraA->PI3K_Akt Activates AuroraB Aurora B AuroraB->Chromosome AuroraB->Cytokinesis Inhibitor 1,2,3,4-Tetrahydro- 1,5-naphthyridine Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits p53->Cancer Suppresses PI3K_Akt->Cancer Promotes

Caption: Aurora Kinase Signaling in Mitosis and Cancer.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold can be achieved through various methods, including the intramolecular inverse electron demand Diels-Alder reaction.[19] The following is a general protocol for the synthesis of a substituted this compound, which can be adapted for the preparation of specific kinase inhibitors.

Synthesis_Workflow Start Starting Materials (e.g., 3-aminopyridine derivatives) Step1 Cyclization Reaction (e.g., Diels-Alder) Start->Step1 Intermediate Tetrahydro-1,5-naphthyridine Core Step1->Intermediate Step2 Functionalization (e.g., N-arylation, acylation) Intermediate->Step2 Product Final Kinase Inhibitor Derivative Step2->Product Purification Purification (e.g., Chromatography) Product->Purification

References

Application Note: Development of PDE5 Inhibitors Based on the 1,2,3,4-Tetrahydro-1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 5 (PDE5) is a crucial enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation.[1][2] The inhibition of PDE5 elevates cGMP levels, a mechanism that has been successfully targeted for the treatment of erectile dysfunction and pulmonary arterial hypertension.[2][3] The 1,2,3,4-tetrahydro-1,5-naphthyridine core structure and its bioisosteres, such as the 1,2,3,4-tetrahydrobenzo[b][4][5]naphthyridine scaffold, have been identified as promising frameworks for the design of novel, potent, and selective PDE5 inhibitors.[4][6] These scaffolds offer a rigid structure that can be strategically modified to optimize interactions with the active site of the PDE5 enzyme.

This document provides a comprehensive guide for the development of such inhibitors, detailing synthetic protocols, methodologies for biological evaluation, and data presentation.

Synthetic Protocols

The synthesis of PDE5 inhibitors from the tetrahydro-1,5-naphthyridine family often involves a multi-step process, beginning with the construction of the core heterocyclic system followed by the introduction of various substituents to explore structure-activity relationships (SAR). A representative synthetic approach for a related 1,2,3,4-tetrahydrobenzo[b][4][5]naphthyridine scaffold is outlined below.[4]

Protocol for Synthesis of the Tricyclic Core

This protocol details the synthesis of 10-chloro-1,2,3,4-tetrahydrobenzo[b][4][5]naphthyridine intermediates.

  • Step 1: Reaction Setup

    • In a round-bottom flask, combine the appropriate N-substituted piperidin-4-one (1.0 eq) and 5-substituted 2-aminobenzoic acid (1.0 eq).

    • Add phosphorus oxychloride (POCl₃) to the flask, serving as both the reagent and solvent.

  • Step 2: Condensation Reaction

    • Heat the reaction mixture to 60°C and maintain for 6 hours with stirring.[4]

  • Step 3: Work-up

    • After cooling, carefully evaporate the excess POCl₃ under reduced pressure.

    • Treat the residue with crushed ice and neutralize with a 10% aqueous solution of sodium hydroxide (NaOH) until the pH is alkaline.

  • Step 4: Extraction and Purification

    • Extract the aqueous mixture with dichloromethane (CH₂Cl₂).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield the desired 10-chloro intermediate.[4]

Protocol for Nucleophilic Substitution

This protocol describes the introduction of various side chains via nucleophilic aromatic substitution.

  • Step 1: Reaction Setup

    • In a sealed reaction vessel, dissolve the 10-chloro-1,2,3,4-tetrahydrobenzo[b][4][5]naphthyridine intermediate (1.0 eq) in N-methyl-2-pyrrolidone (NMP).

    • Add the desired benzylamine (3.0 eq), triethylamine (TEA) (3.0 eq), and a catalytic amount of sodium iodide (NaI) (0.1 eq).[4]

  • Step 2: Substitution Reaction

    • Heat the mixture to 130°C and stir overnight.[4]

  • Step 3: Work-up and Purification

    • Cool the reaction mixture and dilute with CH₂Cl₂.

    • Wash the organic layer sequentially with water (2x) and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the final product.[4]

Quantitative Data Presentation

The potency and physicochemical properties of newly synthesized compounds should be rigorously quantified. The following tables provide an example of how to present such data, comparing a novel compound to a reference inhibitor.

Table 1: In Vitro PDE5 Inhibitory Activity
Compound IDScaffoldR-GroupPDE5 IC₅₀ (nM)
Cmpd-A Tetrahydro-1,5-naphthyridine-CH₂-(3-Cl, 4-OCH₃-Ph)Value
Ref-1 Quinoline-CH₂OH0.270[4]
6c Tetrahydrobenzo[b][4][5]naphthyridine-NH-CH₂-(3-Cl, 4-OCH₃-Ph)0.056[4]
Table 2: Physicochemical Properties
Compound IDAqueous Solubility (µM)clogPtPSA (Ų)
Cmpd-A ValueValueValue
Ref-1 < 1[4]ValueValue
6c 78.25[4]3.6678.25

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for clarity and understanding.

PDE5_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Smooth Muscle Cell NO_source Nitric Oxide (NO) (from nerve endings/ endothelial cells) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzes Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation GMP 5'-GMP (inactive) PDE5->GMP Inhibitor 1,2,3,4-Tetrahydro- 1,5-naphthyridine Inhibitor Inhibitor->PDE5 inhibits

Caption: The NO/cGMP signaling pathway and the mechanism of PDE5 inhibition.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., aminopyridine, piperidinone) core_synthesis Core Synthesis (e.g., Cyclocondensation) start->core_synthesis diversification Diversification (e.g., Nucleophilic Substitution) core_synthesis->diversification purification Purification & Characterization diversification->purification in_vitro In Vitro Assays - PDE5 Inhibition (IC50) - Selectivity Profiling purification->in_vitro in_vivo In Vivo Models (e.g., Erectile Function in Rats) in_vitro->in_vivo Promising Candidates sar_analysis SAR Analysis in_vitro->sar_analysis adme ADME/PK Studies in_vivo->adme lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->diversification Iterative Design

Caption: General experimental workflow for the development of PDE5 inhibitors.

Detailed Experimental Protocols

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This high-throughput assay measures the inhibition of PDE5 by quantifying the change in fluorescence polarization of a fluorescently labeled cGMP substrate.[1][6]

  • Materials:

    • Recombinant human PDE5A1 enzyme

    • FAM-labeled cGMP substrate

    • Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

    • Binding Agent (specific for 5'-GMP-FAM)

    • Test compounds and a reference inhibitor (e.g., Sildenafil)

    • 384-well black microplates

    • Microplate reader capable of measuring fluorescence polarization

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO. Further dilute in Assay Buffer to the final desired concentrations (ensure final DMSO concentration is <0.5%).

    • Assay Setup:

      • Add diluted test compounds, reference inhibitor, or a DMSO-only control to the wells of the microplate.

      • Add the diluted PDE5A1 enzyme solution to all wells.

      • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Enzymatic Reaction:

      • Initiate the reaction by adding the FAM-cGMP substrate solution to all wells.

      • Incubate for 60 minutes at 37°C.

    • Reaction Termination and Detection:

      • Stop the reaction by adding the Binding Agent to all wells.

      • Incubate for an additional 30 minutes at room temperature.

    • Data Acquisition: Read the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition against the log of the compound concentration and fit the data using a sigmoidal dose-response model to determine the IC₅₀ value.

In Vivo Model of Erectile Function in Anesthetized Rats

This protocol assesses the pro-erectile effect of a test compound by measuring the intracavernosal pressure (ICP) response to electrical stimulation of the cavernous nerve.[7]

  • Animal Model:

    • Species: Male Sprague-Dawley rats

    • Age: 10-12 weeks

  • Surgical Preparation:

    • Anesthetize the rats (e.g., with sodium pentobarbital).

    • Perform a tracheotomy to maintain a patent airway.

    • Catheterize the carotid artery to monitor mean arterial pressure (MAP).

    • Catheterize the jugular vein for intravenous administration of the test compound.

    • Expose the penis and insert a 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

    • Isolate the cavernous nerve for electrical stimulation.

  • Experimental Procedure:

    • Establish a baseline period of hemodynamic stability.

    • Administer the test compound or vehicle (e.g., intravenously or orally).

    • After a set period, stimulate the cavernous nerve with a series of electrical pulses (e.g., 5 Hz, 1 ms pulse width, 5V for 60 seconds).

    • Record the maximal ICP and the total duration of the erectile response.

  • Data Analysis:

    • Calculate the ratio of maximal ICP to MAP for each stimulation to normalize for changes in systemic blood pressure.

    • Compare the ICP/MAP ratio and duration of response between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Aqueous Solubility Assay (Kinetic Method)

This method provides a rapid assessment of a compound's solubility for early-stage drug discovery.[5][8]

  • Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The formation of a precipitate is detected by nephelometry (light scattering).

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO.

    • Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

    • Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature.

    • Measure the turbidity of each well using a nephelometric plate reader.

  • Data Analysis: The kinetic solubility is the concentration at which the compound begins to precipitate, as indicated by a significant increase in light scattering.

Pharmacokinetic (PK) Study in Rats

This protocol outlines a basic study to determine key pharmacokinetic parameters of a lead compound.

  • Animal Model:

    • Species: Male Sprague-Dawley rats (cannulated models are often preferred for serial sampling).

  • Dosing and Sample Collection:

    • Administer the compound to two groups of rats (n=3-4 per group) via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Extract the drug from the plasma samples (e.g., by protein precipitation).

    • Quantify the concentration of the compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO administration.

    • Use pharmacokinetic software to calculate key parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the concentration-time curve (AUC)

      • Elimination half-life (t₁/₂)

      • Oral bioavailability (%F)

Structure-Activity Relationship (SAR) Logic

The systematic modification of the this compound scaffold is essential for optimizing potency and selectivity. The following diagram illustrates the logical relationships in a typical SAR exploration.

SAR_Logic cluster_modifications Modification Points cluster_properties Properties to Optimize Scaffold 1,2,3,4-Tetrahydro- 1,5-naphthyridine Core R1 R1 Position (e.g., N-alkylation) Scaffold->R1 R2 R2 Position (Pyridine Ring) Scaffold->R2 R3 R3 Position (Saturated Ring) Scaffold->R3 Potency PDE5 Potency (IC50) R1->Potency affects Selectivity Selectivity vs. other PDEs (e.g., PDE6, PDE11) R1->Selectivity affects Solubility Aqueous Solubility R1->Solubility affects Metabolic_Stability Metabolic Stability R1->Metabolic_Stability affects R2->Potency affects R2->Selectivity affects R2->Solubility affects R2->Metabolic_Stability affects R3->Potency affects R3->Selectivity affects R3->Solubility affects R3->Metabolic_Stability affects

Caption: Logical relationships in the structure-activity relationship (SAR) exploration.

References

Application Notes and Protocols: 1,2,3,4-Tetrahydro-1,5-naphthyridine in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1,2,3,4-Tetrahydro-1,5-naphthyridine and its derivatives in the context of Alzheimer's disease (AD) research. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1][2] Key pathological hallmarks include the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] Current therapeutic strategies primarily focus on symptomatic relief, highlighting the urgent need for novel disease-modifying therapies.[1][2] The this compound scaffold has emerged as a promising framework for the development of multi-target-directed ligands aimed at combating the complex pathology of AD. Derivatives of this scaffold have shown potential as inhibitors of key enzymes implicated in AD progression, such as phosphodiesterase 5 (PDE5) and acetylcholinesterase (AChE).[1][3][4][5]

Targeting Phosphodiesterase 5 (PDE5) in Alzheimer's Disease

Phosphodiesterase 5 (PDE5) is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP).[1][4][6] Inhibition of PDE5 leads to increased cGMP levels, which in turn activates protein kinase G (PKG) and subsequently modulates the cAMP response element-binding protein (CREB), a transcription factor crucial for learning and memory processes.[1][4] The NO/cGMP/PKG/CREB signaling pathway has been identified as a valuable target in AD research, and PDE5 inhibitors have been shown to improve learning and memory in animal models of the disease.[1]

A series of novel 1,2,3,4-tetrahydrobenzo[b][1][7]naphthyridine derivatives have been developed as potent PDE5 inhibitors with improved aqueous solubility compared to earlier quinoline-based inhibitors.[1][4][6]

Quantitative Data: PDE5 Inhibition by 1,2,3,4-Tetrahydrobenzo[b][1][7]naphthyridine Derivatives
CompoundStructurePDE5 IC50 (nM)PDE6 IC50 (μM)Aqueous Solubility (μg/mL)
1 (Parent Quinoline) Quinoline-based0.2700.339Low
6c 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1][7]naphthyridine-8-carbonitrile0.056>10Improved

Table 1: In vitro activity and solubility of a lead 1,2,3,4-tetrahydrobenzo[b][1][7]naphthyridine derivative (6c) compared to the parent quinoline compound (1). Data sourced from a 2017 study on novel PDE5 inhibitors.[1]

Signaling Pathway: PDE5 Inhibition in Neurons

PDE5_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NO_Synthase Nitric Oxide Synthase NO Nitric Oxide (NO) NO_Synthase->NO Arginine L-Arginine Arginine->NO_Synthase Ca2+/Calmodulin sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffusion cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG GMP GMP PDE5->GMP CREB CREB PKG->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Memory) CREB->Gene_Expression THN_Derivative 1,2,3,4-Tetrahydro-1,5- naphthyridine Derivative THN_Derivative->PDE5 Inhibition Drug_Discovery_Workflow Design Compound Design & Library Synthesis In_Vitro_Screening In Vitro Screening (e.g., PDE5, AChE Inhibition) Design->In_Vitro_Screening SAR Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR Lead_Optimization Lead Optimization (Potency, Selectivity, Solubility) SAR->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Cycle In_Vivo_Studies In Vivo Studies (AD Mouse Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 1,2,3,4-Tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral 1,2,3,4-tetrahydro-1,5-naphthyridines, a core scaffold in many biologically active compounds. The following sections summarize key catalytic methods, present quantitative data in tabular format for easy comparison, and provide detailed experimental procedures.

Introduction

Chiral 1,2,3,4-tetrahydro-1,5-naphthyridines are important structural motifs in medicinal chemistry. The development of efficient and highly enantioselective synthetic methods is crucial for the exploration of their therapeutic potential. This document outlines two cutting-edge catalytic asymmetric methods for their synthesis: Asymmetric Hydrogenation of 1,5-naphthyridines and Enantioselective Intramolecular C-H Alkylation of functionalized pyridines.

Method 1: Asymmetric Hydrogenation of 2,6-Disubstituted 1,5-Naphthyridines

This method, developed by Zhang, Chen, He, and Fan, utilizes a chiral cationic ruthenium diamine complex for the highly efficient asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines, yielding the corresponding 1,2,3,4-tetrahydro-1,5-naphthyridines with excellent enantioselectivities.[1][2][3]

Catalytic System and Reaction Scheme

The catalytic system consists of a ruthenium precursor and a chiral diphosphine ligand. The general reaction scheme is depicted below.

cluster_conditions Reaction Conditions reactant Substituted 1,5-Naphthyridine product Chiral 1,2,3,4-Tetrahydro-1,5-naphthyridine reactant->product reagents H2 (pressure) [Ru-chiral catalyst] reagents->reactant Solvent Solvent Temperature Temperature Time Time

Caption: General workflow for asymmetric hydrogenation.

Data Presentation
EntrySubstrate (R group)Catalyst Loading (mol%)SolventPressure (atm H₂)Temp (°C)Time (h)Yield (%)ee (%)
1Phenyl1MeOH505012>9999
24-MeO-Ph1MeOH505012>9998
34-F-Ph1MeOH505012>9999
42-Naphthyl1MeOH5050249897
5Methyl1MeOH505012>9996
6Ethyl1MeOH505012>9995
Experimental Protocol

General Procedure for Asymmetric Hydrogenation:

  • To a dried Schlenk tube under an argon atmosphere, add the 2,6-disubstituted 1,5-naphthyridine substrate (0.2 mmol), the chiral ruthenium catalyst (1 mol%), and anhydrous methanol (2 mL).

  • The Schlenk tube is placed in an autoclave.

  • The autoclave is purged with hydrogen gas three times.

  • The autoclave is pressurized with hydrogen to 50 atm.

  • The reaction mixture is stirred at 50 °C for the time indicated in the table.

  • After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral this compound product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Method 2: Enantioselective Intramolecular C-H Alkylation

This innovative approach utilizes a rare-earth metal catalyst in combination with a chiral N,N'-dioxide ligand to effect an enantioselective intramolecular C-H alkylation of pyridine derivatives bearing an alkene tether, providing a facile route to chiral 1,2,3,4-tetrahydro-1,5-naphthyridines.[4]

Catalytic System and Reaction Scheme

The reaction is catalyzed by a complex formed in situ from a rare-earth metal triflate and a chiral N,N'-dioxide ligand.

reactant Alkene-tethered Pyridine Derivative cyclization Intramolecular C-H Alkylation reactant->cyclization catalyst_formation Rare-earth metal triflate + Chiral N,N'-dioxide ligand active_catalyst Chiral Rare-earth Catalyst catalyst_formation->active_catalyst active_catalyst->cyclization product Chiral 1,2,3,4-Tetrahydro- 1,5-naphthyridine cyclization->product

Caption: Logical flow of the C-H alkylation method.

Data Presentation
EntrySubstrate (R¹ group)R² groupCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1HPhenyl101,2-DCE60248592
2H4-Me-Ph101,2-DCE60248893
3H4-Cl-Ph101,2-DCE60248291
4MePhenyl101,2-DCE60367590
5HCyclohexyl101,2-DCE70486588
Experimental Protocol

General Procedure for Enantioselective Intramolecular C-H Alkylation:

  • To an oven-dried Schlenk tube under a nitrogen atmosphere, add the rare-earth metal triflate (e.g., Lu(OTf)₃, 10 mol%) and the chiral N,N'-dioxide ligand (11 mol%).

  • Add anhydrous 1,2-dichloroethane (1,2-DCE, 1.0 M solution based on substrate).

  • The mixture is stirred at room temperature for 30 minutes to pre-form the catalyst.

  • The alkene-tethered pyridine substrate (1.0 equiv) is then added to the reaction mixture.

  • The Schlenk tube is sealed and the reaction is stirred at the temperature indicated in the table for the specified time.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed in vacuo.

  • The crude product is purified by silica gel column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The presented methods offer robust and highly enantioselective pathways to chiral 1,2,3,4-tetrahydro-1,5-naphthyridines. The asymmetric hydrogenation protocol is particularly effective for substituted 1,5-naphthyridine precursors, providing near-perfect enantioselectivity. The intramolecular C-H alkylation represents a modern and atom-economical approach for the construction of this valuable heterocyclic scaffold from readily available pyridine derivatives. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the final product. These detailed protocols and comparative data should serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

Application Notes and Protocols: 1,2,3,4-Tetrahydro-1,5-naphthyridine in PET Imaging Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold is a promising structural motif for the development of novel Positron Emission Tomography (PET) imaging ligands. Its derivatives have shown potential in targeting key receptors in the central nervous system, such as the metabotropic glutamate receptor 2 (mGlu2), which is implicated in a variety of neurological and psychiatric disorders including schizophrenia, depression, Parkinson's disease, and Alzheimer's disease.[1][2] The development of PET tracers based on this scaffold allows for in vivo quantification of these targets, aiding in drug discovery and understanding disease pathology.[1][2]

Application: Development of a PET Ligand for mGlu2 Imaging

This section details the synthesis and evaluation of a series of ¹¹C-labeled 1,2,3,4-tetrahydro-1,7-naphthyridine-2-carboxamides as potential PET imaging agents for the mGlu2 receptor. The goal was to develop a radioligand with high affinity, selectivity, and good brain permeability.[1][2][3]

Summary of Quantitative Data

The following tables summarize the key quantitative data from the synthesis and evaluation of the mGlu2 negative allosteric modulators (NAMs) based on the tetrahydro-naphthyridine scaffold.

Table 1: Synthesis Yields of mGlu2 NAMs [1][3]

CompoundAr¹ GroupAr² GroupOverall Yield (%)
14a 4-fluorophenyl2-fluoro-4-methylphenyl14-20
14b 4-fluorophenyl2,4-difluorophenyl14-20
14c 4-fluorophenyl2-fluoro-4-chlorophenyl14-20
14d 4-chlorophenyl2-fluoro-4-methylphenyl14-20
14e 4-chlorophenyl2,4-difluorophenyl14-20
14f 4-methoxyphenyl2-fluoro-4-methylphenyl14-20
14g 4-methoxyphenyl2,4-difluorophenyl14-20

Table 2: In Vitro Affinity and Selectivity of Lead Compounds [1][3]

CompoundmGlu2 IC₅₀ (nM)mGlu3 IC₅₀ (nM)
14a 129>10,000
14b 106>10,000

Table 3: Radiosynthesis Performance of ¹¹C-labeled Ligands

RadiotracerRadiochemical Yield (decay-corrected)Molar Activity (GBq/µmol)Radiochemical Purity
[¹¹C]14a 25 ± 5%110 ± 30>99%
[¹¹C]14b 30 ± 6%120 ± 40>99%

Experimental Protocols

General Synthesis of Tetrahydro-naphthyridine mGlu2 NAMs

This protocol describes the multi-step synthesis of the 1,2,3,4-tetrahydro-1,7-naphthyridine-2-carboxamide scaffold.[1][3]

Step 1: Synthesis of Naphthyridine Ester (10)

  • A mixture of 3-aminoisonicotinic acid (8) and ethyl pyruvate (9) is subjected to an acid-mediated cyclization.[3]

  • The reaction yields the naphthyridine ester (10).[3]

Step 2: Suzuki-Miyaura Cross-Coupling

  • The Ar¹ aromatic motif is introduced via a Suzuki-Miyaura cross-coupling reaction with various boronic acids.[3]

  • This step yields compounds with 72%-80% efficiency.[3]

Step 3: Reduction of the Naphthyridine Moiety

  • The naphthyridine ring is reduced using sodium cyanoborohydride (NaBH₃CN) to yield the tetrahydro-naphthyridine core (12).[3]

Step 4: Introduction of the Ar² Moiety

  • The second aromatic group (Ar²) is introduced via an Sₙ2 displacement reaction with a range of heteroarylmethyl chlorides.[3]

  • This two-step process (reduction and Sₙ2 displacement) has a yield of 42%-52%.[3]

Step 5: Amidation

  • The ester group is converted to a primary amide by treatment with ammonia in methanol.[3]

  • This final step affords the desired mGlu2 NAMs (14a-14g) in 70-80% yields.[3]

Radiosynthesis of [¹¹C]14a and [¹¹C]14b

This protocol outlines the radiosynthesis of the ¹¹C-labeled PET tracers from their corresponding precursors.

Step 1: Production of [¹¹C]CH₃I

  • [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction.

  • [¹¹C]CO₂ is converted to [¹¹C]CH₄ by catalytic hydrogenation.

  • [¹¹C]CH₄ is then reacted with iodine vapor to produce [¹¹C]CH₃I.

Step 2: ¹¹C-Methylation

  • The desmethyl precursor of the target compound (1 mg) is dissolved in anhydrous DMF (300 µL).

  • Sodium hydride (2 mg) is added, and the mixture is heated to 80 °C.

  • [¹¹C]CH₃I is bubbled through the reaction mixture.

  • The reaction is allowed to proceed for 5 minutes at 80 °C.

Step 3: Purification

  • The reaction mixture is quenched with water and injected onto a semi-preparative HPLC system for purification.

  • The fraction containing the radiolabeled product is collected, diluted with water, and trapped on a C18 Sep-Pak cartridge.

  • The cartridge is washed with water, and the final product is eluted with ethanol and formulated in sterile saline for injection.

In Vitro Autoradiography

This protocol is used to assess the in vitro binding specificity and selectivity of the radiotracers in brain tissue.[1][2]

  • Rat brain sections are incubated with the ¹¹C-labeled ligand (e.g., [¹¹C]14b) at a concentration of 1 nM.

  • For blocking studies, adjacent brain sections are co-incubated with a high concentration (10 µM) of a known mGlu2-specific NAM.

  • The sections are washed to remove unbound radiotracer.

  • The dried sections are exposed to a phosphor imaging plate.

  • The resulting autoradiograms are analyzed to determine the distribution and specific binding of the radiotracer.

In Vivo PET Imaging

This protocol describes the use of the radiotracer for in vivo imaging in a living organism.[1][2]

  • A subject (e.g., a rat or non-human primate) is anesthetized and positioned in the PET scanner.

  • A bolus of the ¹¹C-labeled tracer (e.g., [¹¹C]14b) is administered intravenously.

  • Dynamic PET data is acquired over a period of 90-120 minutes.

  • For blocking studies, a baseline scan is performed, followed by administration of a blocking agent and a second PET scan.

  • The PET images are reconstructed and analyzed to determine the brain uptake, distribution, and specific binding of the radiotracer over time.

Visualizations

G General Workflow for PET Ligand Development cluster_0 Synthesis cluster_1 Radiochemistry cluster_2 Evaluation A Scaffold Synthesis (Tetrahydro-naphthyridine) B Precursor Synthesis A->B C Radiolabeling with ¹¹C B->C D Purification and Formulation C->D E In Vitro Autoradiography D->E F In Vivo PET Imaging E->F G Metabolite Analysis F->G

Caption: General workflow for PET ligand development.

G Signaling Pathway of mGlu2 Receptor Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Activates Gi_Go Gᵢ/Gₒ Protein mGlu2->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Decreases NAM Negative Allosteric Modulator ([¹¹C]14b) NAM->mGlu2 Inhibits

Caption: Signaling pathway of the mGlu2 receptor.

References

Application Notes and Protocols for Docking Studies of 1,2,3,4-Tetrahydro-1,5-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and interpreting molecular docking studies of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of these molecules with their protein targets, thereby guiding drug design and optimization efforts.

Introduction

The this compound scaffold is a "drug-like" heterocyclic structure that has been explored for the development of novel therapeutic agents.[1] The nitrogen atoms in the rings can act as hydrogen bond acceptors, and the overall structure can be readily functionalized to modulate its physicochemical properties and target interactions.[2] Docking studies are instrumental in understanding the structure-activity relationships (SAR) of these derivatives by visualizing their interactions with the amino acid residues in the binding site of a target protein.

Applications in Drug Discovery

Molecular docking of this compound derivatives can be applied to various therapeutic areas, including:

  • Antiviral Agents: Derivatives of the related 1,6- and 1,7-naphthyridine scaffolds have shown potent inhibitory activity against HIV-1 Reverse Transcriptase (RT), a key enzyme in the viral life cycle.[3][4]

  • Cancer Therapeutics: Naphthyridine derivatives have been investigated as inhibitors of various protein kinases and topoisomerase II, which are crucial targets in oncology.[5][6] Some have shown cytotoxic activity against various cancer cell lines.[5]

  • Neurodegenerative Diseases: Tetrahydrobenzo[h][3][7]naphthyridines have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[1]

  • TGF-β Signaling Inhibition: 1,5-Naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key player in cell growth and differentiation.[7][8]

Data Presentation: Quantitative Docking Results

The following table summarizes the results of a molecular docking study of closely related 1,6- and 1,7-naphthyridine derivatives against HIV-1 Reverse Transcriptase. This data is presented to exemplify how to report quantitative docking results.

Compound IDTargetBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen BondsPi-Pi StackingRef.
16a HIV-1 RT-14.89LYS101, PRO225, PHE227, TYR181, TRP229LYS101, PRO225, PHE227TYR181, TRP229[3]
16b HIV-1 RT-14.65LYS101, PRO225, PHE227, TYR181, TRP229LYS101, PRO225, PHE227TYR181, TRP229[3]
19a HIV-1 RT-15.23LYS101, PRO225, PHE227, TYR181, TRP229LYS101, PRO225, PHE227TYR181, TRP229[3]
13a HIV-1 RT-13.66---[3]
13b HIV-1 RT-13.98---[3]
Rilpivirine HIV-1 RT-15.89---[3]
Nevirapine HIV-1 RT-12.87---[3]

Experimental Protocols

Protocol 1: Molecular Docking of this compound Derivatives

This protocol outlines a general workflow for performing molecular docking studies.

1. Protein Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, ligands, and any other heteroatoms from the PDB file.

  • Protonation: Add hydrogen atoms to the protein structure, which is crucial for defining the correct ionization states of amino acid residues.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • Sketch or Obtain Ligand Structures: Draw the 2D structures of the this compound derivatives using a chemical drawing software.

  • 3D Conversion and Optimization: Convert the 2D structures to 3D and perform geometry optimization using a suitable force field (e.g., MMFF94).

  • Charge Calculation: Assign partial charges to the ligand atoms.

3. Docking Simulation:

  • Define the Binding Site: Identify the active site of the protein, typically from the co-crystallized ligand in the PDB file or through literature review. Define a grid box around the active site.

  • Run Docking Algorithm: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the defined binding site. The program will generate multiple binding poses for each ligand.

  • Scoring and Ranking: The docking program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The poses are then ranked based on their scores.

4. Analysis of Results:

  • Visual Inspection: Visualize the top-ranked docking poses to analyze the binding mode and key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

  • Correlation with Experimental Data: If available, correlate the docking scores with experimental biological data (e.g., IC50 values) to validate the docking protocol.

Protocol 2: Synthesis of the this compound Scaffold

A general procedure for the synthesis of the this compound core involves an intramolecular inverse electron demand Diels-Alder reaction.[2]

Materials:

  • Imidazole dienophile

  • 1,2,4-triazine linked to the imidazole N1 position with a trimethylene tether

  • Solvent (e.g., dioxane)

  • Heating apparatus

Procedure:

  • Dissolve the imidazole-tethered 1,2,4-triazine in a suitable solvent.

  • Heat the reaction mixture to initiate the intramolecular Diels-Alder reaction.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture and purify the product using column chromatography to obtain the this compound scaffold.

Mandatory Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Download, Cleaning, Protonation) Define_Site Define Binding Site (Grid Generation) Protein_Prep->Define_Site Ligand_Prep Ligand Preparation (2D to 3D, Optimization) Run_Docking Run Docking Algorithm Ligand_Prep->Run_Docking Define_Site->Run_Docking Scoring Scoring and Ranking of Poses Run_Docking->Scoring Visualization Visualization and Interaction Analysis Scoring->Visualization Correlation Correlation with Experimental Data Visualization->Correlation Signaling_Pathway_Inhibition cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Inhibitor 1,2,3,4-Tetrahydro- 1,5-naphthyridine Derivative Inhibitor->Kinase2

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in Tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of the pyridine ring within the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold. This privileged heterocyclic core is of significant interest in medicinal chemistry, and its functionalization allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. The protocols outlined below cover key synthetic strategies, including N-alkylation of the saturated amine, electrophilic substitution, and C-H functionalization of the pyridine moiety.

N-Alkylation of the Tetrahydro-1,5-naphthyridine Core

The secondary amine (N-1) in the tetrahydro-1,5-naphthyridine ring is a versatile handle for introducing a wide range of substituents. The nucleophilicity of this nitrogen is influenced by substituents on the pyridine ring, with electron-withdrawing groups potentially reducing its reactivity.[1]

N-Alkylation via Epoxide Ring Opening

This protocol describes the N-alkylation of 1,2,3,4-tetrahydro-1,5-naphthyridines through the ring-opening of epoxides, a method that allows for the introduction of a hydroxypropyl linker, which can be further functionalized.[1]

Experimental Protocol: Synthesis of 1-(3-chloro-2-hydroxypropyl)-1,2,3,4-tetrahydro-1,5-naphthyridine [1]

  • Materials:

    • This compound

    • Epichlorohydrin

    • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the desired this compound (1.0 equiv) in CH₂Cl₂ in a pressure tube, add Yb(OTf)₃ (0.2 equiv).

    • Add epichlorohydrin (3-5 equiv) to the reaction mixture.

    • Seal the pressure tube and heat the reaction mixture to 60 °C for 3-5 hours.

    • After cooling to room temperature, dilute the mixture with saturated aqueous NaHCO₃ and CH₂Cl₂.

    • Separate the organic layer, wash with saturated brine, and dry over Na₂SO₄.

    • Filter the mixture and concentrate the organic layer in vacuo.

    • Purify the residue by flash chromatography on a silica gel column to yield the desired product.

EntryTetrahydro-1,5-naphthyridine SubstrateProductYield (%)Reference
1Unsubstituted1-(3-chloro-2-hydroxypropyl)-1,2,3,4-tetrahydro-1,5-naphthyridine~91[1]
26-phenyl substituted1-(3-chloro-2-hydroxypropyl)-6-phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine~85[1]
Palladium-Catalyzed N-Arylation

The N-1 position can also be arylated using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of various aryl and heteroaryl moieties.[1]

Experimental Protocol: Synthesis of 1-phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine [1]

  • Materials:

    • This compound

    • Bromobenzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, combine Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and NaOtBu (1.4 equiv).

    • Add a solution of this compound (1.0 equiv) and bromobenzene (1.2 equiv) in toluene.

    • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • After cooling to room temperature, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, and dry over Na₂SO₄.

    • Filter the mixture and concentrate the organic layer in vacuo.

    • Purify the residue by flash chromatography on a silica gel column.

EntryTetrahydro-1,5-naphthyridine SubstrateAryl HalideCatalyst SystemYield (%)Reference
15,6-diphenyl substitutedBromobenzenePd₂(dba)₃/P(tBu)₃/NaOtBu89[1]
26-(p-bromophenyl) substituted (N-tosylated)MorpholinePd₂(dba)₃/BINAP/NaOtBu56[1]

C-H Functionalization of the Pyridine Ring

Direct functionalization of the C-H bonds of the pyridine ring offers an atom-economical approach to introduce substituents without the need for pre-functionalized starting materials.

Minisci-Type Radical Alkylation

The Minisci reaction allows for the regioselective alkylation of electron-deficient N-heterocycles. Protonation of the tetrahydro-1,5-naphthyridine nitrogen atoms enhances the electrophilicity of the pyridine ring, directing the attack of nucleophilic alkyl radicals primarily to the C2 and C4 positions.[2][3]

Generalized Experimental Protocol for Minisci Alkylation [2][4]

  • Materials:

    • Substituted this compound

    • Alkyl carboxylic acid (radical precursor)

    • Silver nitrate (AgNO₃)

    • Ammonium persulfate ((NH₄)₂S₂O₈)

    • Trifluoroacetic acid (TFA) or Sulfuric Acid (H₂SO₄)

    • Acetonitrile/Water or Dichloromethane/Water solvent system

  • Procedure:

    • Dissolve the this compound substrate in the chosen solvent system.

    • Add the alkyl carboxylic acid and the acid (TFA or H₂SO₄).

    • Add a solution of AgNO₃.

    • Heat the mixture to the desired temperature (typically 40-80 °C).

    • Slowly add a solution of ammonium persulfate over a period of time.

    • Continue stirring at the same temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

    • Filter and concentrate in vacuo.

    • Purify the crude product by column chromatography.

EntryRadical PrecursorProduct RegioselectivityTypical Yield Range (%)Reference
1tert-Butyl carboxylic acidC2/C4 alkylation40-70[2]
2Adamantane-1-carboxylic acidC2/C4 alkylation50-80[2]
Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation enables the direct coupling of aryl halides with the C-H bonds of the pyridine ring. This method is a powerful tool for constructing biaryl linkages.[5]

Generalized Experimental Protocol for Palladium-Catalyzed C-H Arylation [5]

  • Materials:

    • Substituted this compound

    • Aryl halide (e.g., aryl iodide or bromide)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Phosphine ligand (e.g., triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃))

    • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

    • Solvent (e.g., N,N-dimethylacetamide (DMA) or toluene)

  • Procedure:

    • In a reaction vessel, combine the this compound, aryl halide, Pd(OAc)₂, phosphine ligand, and base.

    • Add the solvent and degas the mixture.

    • Heat the reaction mixture under an inert atmosphere at 100-140 °C until completion.

    • Cool the reaction to room temperature and dilute with water and an organic solvent.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

EntryAryl HalideLigandBaseTypical Yield Range (%)Reference
14-IodotoluenePPh₃K₂CO₃70-94[5]
21-Bromo-4-methoxybenzenePCy₃K₂CO₃60-85[5]

Electrophilic Halogenation of the Pyridine Ring

Electrophilic halogenation, such as bromination, can be achieved on the electron-rich pyridine ring of the tetrahydro-1,5-naphthyridine scaffold, providing a handle for subsequent cross-coupling reactions.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and effective reagent for the bromination of aromatic and heteroaromatic compounds.[6]

Generalized Experimental Protocol for Bromination [6]

  • Materials:

    • Substituted this compound

    • N-Bromosuccinimide (NBS)

    • Solvent (e.g., acetonitrile or dichloromethane)

    • (Optional) Acid catalyst (e.g., sulfuric acid for deactivated systems)

  • Procedure:

    • Dissolve the this compound substrate in the chosen solvent.

    • Cool the solution in an ice bath.

    • Add NBS portion-wise, monitoring the reaction progress by TLC.

    • Stir the reaction at 0 °C to room temperature until the starting material is consumed.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

    • Filter and concentrate in vacuo.

    • Purify the product by column chromatography.

EntrySubstrateReagentProduct RegioselectivityTypical Yield Range (%)Reference
1N-protected tetrahydro-1,5-naphthyridineNBSC3 and/or C4-bromination60-85[6]

Visualizations

Functionalization_Workflow THN Tetrahydro-1,5-naphthyridine N_Alkylation N-Alkylation THN->N_Alkylation Epoxides, Alkyl Halides CH_Functionalization C-H Functionalization THN->CH_Functionalization Minisci Rxn, Pd-Catalysis Halogenation Electrophilic Halogenation THN->Halogenation NBS N_Alkyl_THN N-Alkyl-THN N_Alkylation->N_Alkyl_THN Aryl_THN Aryl-THN N_Alkylation->Aryl_THN Pd-Catalysis Alkyl_Pyridine_THN Alkyl-Pyridine-THN CH_Functionalization->Alkyl_Pyridine_THN Aryl_Pyridine_THN Aryl-Pyridine-THN CH_Functionalization->Aryl_Pyridine_THN Halo_Pyridine_THN Halo-Pyridine-THN Halogenation->Halo_Pyridine_THN Cross_Coupled_Product Cross-Coupled Product Halo_Pyridine_THN->Cross_Coupled_Product Suzuki, Sonogashira, etc. Signaling_Pathway_TGFb TGFb TGF-β Ligand Receptor_II TGF-β Receptor II TGFb->Receptor_II Receptor_I TGF-β Receptor I (ALK5) Receptor_II->Receptor_I activates SMAD23 SMAD2/3 Receptor_I->SMAD23 phosphorylates pSMAD23 pSMAD2/3 SMAD23->pSMAD23 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus translocates to Gene_Transcription Gene Transcription THN_Inhibitor Tetrahydro-1,5-naphthyridine Inhibitor THN_Inhibitor->Receptor_I inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aza-Diels-Alder Reactions for Tetrahydro-1,5-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the aza-Diels-Alder reaction for the synthesis of tetrahydro-1,5-naphthyridines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Troubleshooting Guide

This section addresses common issues encountered during the aza-Diels-Alder synthesis of tetrahydro-1,5-naphthyridines.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality of reagents (imine or dienophile). 3. Unfavorable reaction temperature. 4. Inappropriate solvent. 5. Steric hindrance or unfavorable electronics of substrates.1. Use a freshly opened or properly stored Lewis acid catalyst. Consider screening different Lewis acids (e.g., BF₃·OEt₂, Yb(OTf)₃, InCl₃, FeCl₃). 2. Ensure the imine is freshly prepared and pure. Purify the dienophile before use. 3. Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature. 4. Screen different solvents. Dichloromethane, chloroform, or fluorinated alcohols like TFE or HFIP can be effective.[1][2] 5. Modify the substituents on the reactants if possible. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene (or vice-versa for inverse-electron demand reactions) can improve reactivity.[3]
Formation of Side Products 1. Polymerization of the dienophile. 2. Decomposition of the imine. 3. Retro-Diels-Alder reaction. 4. Isomerization of the product.1. Add the dienophile slowly to the reaction mixture. Use a moderate reaction temperature. 2. Ensure anhydrous reaction conditions as imines can be sensitive to moisture. 3. Use milder reaction conditions (lower temperature, shorter reaction time). 4. Analyze the crude product to identify isomers and optimize reaction conditions to favor the desired isomer. Stereoselectivity is often temperature-dependent.
Poor Stereoselectivity 1. Reaction temperature is too high. 2. Ineffective catalyst for stereocontrol.1. Lower the reaction temperature. The endo product is often the kinetic product and is favored at lower temperatures.[4] 2. Screen different Lewis acid catalysts, as some can provide better stereocontrol. Chiral Lewis acids or Brønsted acids can be employed for enantioselective synthesis.[5]
Difficulty in Product Purification 1. Product co-elutes with starting materials or byproducts. 2. Product is unstable on silica gel.1. Optimize the chromatography conditions (e.g., solvent system, gradient). Consider alternative purification methods like recrystallization or preparative HPLC. 2. Use a different stationary phase for chromatography (e.g., alumina, reverse-phase silica) or minimize contact time with silica gel. Passage through a plug of silica with a non-polar eluent can sometimes be sufficient.

Frequently Asked Questions (FAQs)

Q1: What is the most common variant of the aza-Diels-Alder reaction for synthesizing tetrahydro-1,5-naphthyridines?

A1: The most common approach is the Povarov reaction, which is a Lewis acid-catalyzed [4+2] cycloaddition between an N-arylimine (derived from a 3-aminopyridine) and an electron-rich alkene.[3][4] An alternative strategy involves an intramolecular inverse-electron-demand Diels-Alder reaction between an imidazole dienophile and a 1,2,4-triazine.[6][7]

Q2: How do I choose the right Lewis acid for my reaction?

A2: The choice of Lewis acid can significantly impact the reaction's yield and stereoselectivity. Common Lewis acids for this reaction include BF₃·OEt₂, Yb(OTf)₃, Sc(OTf)₃, and FeCl₃.[6][8] It is recommended to screen a panel of Lewis acids to find the optimal one for your specific substrates. The catalyst loading should also be optimized, typically starting from 10 mol%.[8]

Q3: What is the expected stereochemical outcome of the reaction?

A3: The aza-Diels-Alder reaction for the synthesis of tetrahydro-1,5-naphthyridines often proceeds with high stereoselectivity, typically favoring the endo isomer.[4] This preference is a result of secondary orbital interactions in the transition state. However, the level of stereoselectivity can be influenced by the choice of catalyst, solvent, and temperature.

Q4: My tetrahydro-1,5-naphthyridine product is unreactive in subsequent reactions. Why is this?

A4: The nucleophilicity of the N1 nitrogen in the tetrahydro-1,5-naphthyridine scaffold is sensitive to the electronic effects of substituents on the pyridine ring.[6] Electron-withdrawing groups can significantly reduce the nucleophilicity, making subsequent functionalization reactions more challenging.

Q5: Can this reaction be performed under solvent-free conditions?

A5: Yes, mechanochemical methods, such as ball milling, have been successfully employed for the aza-vinylogous Povarov reaction to synthesize tetrahydro-1,5-naphthyridines.[8] This approach can lead to faster reaction times and comparable yields in a solvent-less environment.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of the aza-Diels-Alder reaction for the synthesis of tetrahydro-1,5-naphthyridines.

Table 1: Effect of Lewis Acid Catalyst on a Representative Aza-Vinylogous Povarov Reaction

EntryCatalyst (10 mol%)Yield (%)
1None<10
2Ce(IV) ammonium nitrate35
3FeCl₃75
4AlCl₃60
5Sc(OTf)₃85
6Yb(OTf)₃92
7Eu(hfc)₃40
8BF₃·OEt₂95

Data is representative and compiled from findings in similar aza-Diels-Alder reactions.[8]

Table 2: Effect of Solvent on a Representative Aza-Diels-Alder Reaction

EntrySolventTemperature (°C)Yield (%)
1Dichloromethane2578
2Chloroform6085
3Acetonitrile8072
4Toluene11065
52,2,2-Trifluoroethanol (TFE)2590
61,1,1,3,3,3-Hexafluoroisopropanol (HFIP)2594

Data is representative and compiled from findings in similar aza-Diels-Alder reactions.[1][2]

Experimental Protocols

General Protocol for the Lewis Acid-Catalyzed Aza-Diels-Alder Reaction:

  • Imine Formation: To a solution of 3-aminopyridine (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) is added the corresponding aldehyde (1.0 equiv). The mixture is stirred at room temperature for 1-2 hours in the presence of a dehydrating agent (e.g., anhydrous MgSO₄). The formation of the imine can be monitored by TLC or NMR.

  • Cycloaddition: The dienophile (1.2 equiv) is added to the solution of the in situ-generated imine. The reaction mixture is cooled to the desired temperature (e.g., 0 °C or room temperature), and the Lewis acid catalyst (e.g., BF₃·OEt₂, 10 mol%) is added dropwise.

  • Reaction Monitoring: The reaction is stirred at the chosen temperature and monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydro-1,5-naphthyridine.

Visualizations

aza_diels_alder_workflow cluster_reactants Reactant Preparation cluster_reaction Aza-Diels-Alder Reaction cluster_analysis Analysis & Purification aminopyridine 3-Aminopyridine imine_formation In situ Imine Formation aminopyridine->imine_formation aldehyde Aldehyde aldehyde->imine_formation dienophile Dienophile cycloaddition [4+2] Cycloaddition dienophile->cycloaddition imine_formation->cycloaddition Imine workup Aqueous Work-up cycloaddition->workup Crude Product purification Column Chromatography workup->purification product Tetrahydro-1,5-naphthyridine purification->product

Caption: Workflow for the aza-Diels-Alder synthesis of tetrahydro-1,5-naphthyridines.

aza_diels_alder_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product imine Imine (from 3-Aminopyridine) (Diene Component) ts [4+2] Cycloaddition (Lewis Acid Catalyzed) imine->ts alkene Alkene (Dienophile) alkene->ts product Tetrahydro-1,5-naphthyridine ts->product

Caption: General mechanism of the aza-Diels-Alder reaction for tetrahydro-1,5-naphthyridine synthesis.

References

Technical Support Center: 1,2,3,4-Tetrahydro-1,5-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3,4-Tetrahydro-1,5-naphthyridine and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing the this compound core include the Povarov (aza-Diels-Alder) reaction, intramolecular inverse-electron-demand Diels-Alder reactions, and modified Skraup syntheses. Each method offers distinct advantages regarding substrate scope, stereoselectivity, and reaction conditions.

Q2: What are the key factors that influence the yield of the synthesis?

A2: Several factors critically impact the reaction yield, including the choice of catalyst (especially Lewis acids in Povarov reactions), reaction temperature, solvent, and the electronic properties of the substituents on the reactants. Optimization of these parameters is crucial for achieving high yields.

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through column chromatography on silica gel.[1][2] The choice of eluent system (e.g., petroleum ether/ethyl acetate) is critical for effective separation from starting materials and byproducts.[1] In some cases, recrystallization can also be an effective purification method.

Q4: Are there any known side reactions to be aware of?

A4: Yes, side reactions can include the formation of constitutional isomers, over-oxidation to the fully aromatic naphthyridine, and polymerization of starting materials, particularly with vinylpyridines.[3] The choice of reaction conditions and careful control of stoichiometry can help minimize these side reactions.

Troubleshooting Guides

Low Yield in Povarov (Aza-Diels-Alder) Reaction

Q: My Povarov reaction for the synthesis of a this compound derivative is giving a low yield. What are the potential causes and how can I improve it?

A: Low yields in Povarov reactions are a common issue and can often be addressed by systematically evaluating the reaction parameters.

Potential Causes & Solutions:

  • Suboptimal Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. Different Lewis acids can have a significant impact on the reaction rate and yield.[4][5]

    • Troubleshooting Step: Screen a variety of Lewis acids such as BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃, or AlCl₃.[4][5] The optimal catalyst can be substrate-dependent.

  • Incorrect Reaction Temperature: The temperature can influence the reaction rate and the stability of the intermediates and products.

    • Troubleshooting Step: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to drive the reaction to completion. However, excessive heat can lead to decomposition.

  • Inappropriate Solvent: The solvent can affect the solubility of reactants and the stability of charged intermediates.

    • Troubleshooting Step: Experiment with different solvents. Dichloromethane (DCM), toluene, and acetonitrile are commonly used.[6][7] The polarity of the solvent can influence the reaction outcome.

  • Electron-Withdrawing Groups on Reactants: The presence of strong electron-withdrawing groups on the aniline or aldehyde can deactivate the imine for the cycloaddition.

    • Troubleshooting Step: If possible, consider using starting materials with electron-donating or neutral substituents to increase the reactivity of the imine.

Low Yield in Intramolecular Diels-Alder Reaction

Q: I am attempting an intramolecular inverse-electron-demand Diels-Alder reaction to synthesize a substituted this compound, but the yield is poor. What can I do?

A: Intramolecular Diels-Alder reactions are powerful for constructing cyclic systems, but their efficiency can be sensitive to several factors.

Potential Causes & Solutions:

  • Inefficient Cyclization: The tether connecting the diene and dienophile might not be optimal for bringing the reacting moieties into the correct orientation for cyclization.

    • Troubleshooting Step: Ensure the linker length is appropriate (typically a three or four-atom tether is effective).[2][8]

  • Unfavorable Reaction Conditions: The reaction may require thermal or microwave activation to proceed efficiently.

    • Troubleshooting Step: The reaction can be promoted with microwave irradiation, which can significantly reduce reaction times and improve yields.[8]

  • Substituent Effects: Electron-withdrawing groups on the pyridine ring can impact the nucleophilicity of the nitrogen atom, potentially affecting subsequent reactions if the nitrogen is involved in further transformations.

    • Troubleshooting Step: Be mindful of the electronic nature of your substituents. If derivatization at the N1 position is planned, avoid strongly electron-withdrawing groups on the pyridine ring.

Quantitative Data Summary

Table 1: Effect of Lewis Acid Catalyst on Povarov Reaction Yield

EntryLewis Acid (mol%)SolventTemperature (°C)Yield (%)Reference
1BF₃·OEt₂ (20)CH₂Cl₂rtModerate-Good[9]
2Y(OTf)₃ (10)CH₃CNrtHigh[9]
3Sc(OTf)₃ (10)CH₂Cl₂rtGood[10]
4AlCl₃ (10)Toluene45~60[5][7]
5Cu(OTf)₂ (10)Toluene45Moderate[7]

Table 2: Influence of Reaction Conditions on Intramolecular Diels-Alder Synthesis

EntryTether LengthActivationSolventTemperature (°C)Yield (%)Reference
1TrimethyleneThermalDioxaneRefluxExcellent[8]
2TetramethyleneThermalDioxaneRefluxAcceptable[8]
3TrimethyleneMicrowaveN/AN/AExcellent[8]

Experimental Protocols

Protocol 1: Povarov-type [4+2]-Cycloaddition

This protocol describes a general procedure for the synthesis of tetracyclic endo-1,2,3,4-tetrahydro[2][8]naphthyridines.[11]

  • In situ Imine Formation: In a round-bottom flask, dissolve 3-aminopyridine (1.0 equiv) and the desired aldehyde (1.0 equiv) in refluxing chloroform.

  • Diels-Alder Reaction: To the solution containing the in situ generated N-(3-pyridyl) aldimine, add the dienophile (e.g., indene, 1.1 equiv).

  • Catalyst Addition: Add two equivalents of BF₃·Et₂O to the reaction mixture.

  • Reaction: Continue to reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Intramolecular Inverse-Electron-Demand Diels-Alder Reaction

This protocol outlines the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines from linked imidazole and 1,2,4-triazine precursors.[2][8]

  • Reactant Preparation: Synthesize the precursor molecule containing an imidazole and a 1,2,4-triazine ring linked by a trimethylene tether from the imidazole N1 position to the triazine C3.

  • Cycloaddition: Dissolve the precursor in a high-boiling solvent such as dioxane.

  • Reaction: Heat the solution to reflux. The reaction proceeds via a cycloaddition with subsequent loss of nitrogen, followed by the loss of a nitrile.

  • Microwave Alternative: Alternatively, the reaction can be carried out under microwave irradiation to potentially improve yield and reduce reaction time.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure. Purify the resulting this compound by flash chromatography on a silica gel column.[2]

Visualizations

Povarov_Reaction_Troubleshooting cluster_start Start cluster_problems Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Outcome start Low Yield in Povarov Reaction p1 Suboptimal Lewis Acid start->p1 p2 Incorrect Temperature start->p2 p3 Inappropriate Solvent start->p3 p4 Deactivating Substituents start->p4 s1 Screen Lewis Acids (BF₃·OEt₂, Sc(OTf)₃, etc.) p1->s1 s2 Optimize Temperature (e.g., rt to reflux) p2->s2 s3 Test Different Solvents (DCM, Toluene, ACN) p3->s3 s4 Modify Starting Materials (if possible) p4->s4 outcome Improved Yield s1->outcome s2->outcome s3->outcome s4->outcome Diels_Alder_Workflow cluster_synthesis Intramolecular Diels-Alder Synthesis A 1. Prepare Tethered Imidazole-Triazine Precursor B 2. Dissolve in High-Boiling Solvent (e.g., Dioxane) A->B C 3. Cycloaddition Reaction B->C D Thermal Activation (Reflux) C->D Option 1 E Microwave Irradiation C->E Option 2 F 4. Work-up and Purification (Column Chromatography) D->F E->F G Pure this compound F->G

References

Technical Support Center: Skraup Synthesis of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Skraup synthesis of 1,5-naphthyridines. Our goal is to help you overcome common challenges, minimize side reactions, and improve product yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.

Issue 1: The reaction is excessively vigorous and difficult to control.

Question: My Skraup reaction is extremely exothermic and appears to be on the verge of a runaway. What immediate actions should I take, and how can I prevent this in the future?

Answer: A runaway Skraup reaction is a serious safety hazard.

  • Immediate Actions:

    • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.

    • Ensure proper ventilation and be prepared for a sudden increase in pressure.

    • Always have a blast shield in front of the reaction setup.

  • Preventative Measures:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a widely accepted method to moderate the reaction's exothermicity.[1][2] It is thought to act as an oxygen carrier, allowing for a more controlled oxidation process.[3] Boric acid has also been used for this purpose.[1]

    • Controlled Reagent Addition: The order of reagent addition is critical. A common and safer practice is to add the 3-aminopyridine, ferrous sulfate, and glycerol to the reaction vessel first, followed by the slow and careful addition of concentrated sulfuric acid with cooling.[1][3]

    • Gradual Heating: Initially, heat the mixture gently to initiate the reaction. Once the exothermic reaction begins (often indicated by boiling), remove the external heat source. The reaction's own heat should be sufficient to maintain reflux for a period. Reapply heat only after the initial exotherm has subsided.[3]

    • Alternative Oxidizing Agents: While nitrobenzene is a traditional oxidizing agent, arsenic acid is known to result in a less violent reaction.[4] Other milder oxidizing agents like sodium m-nitrobenzenesulfonate have been reported to provide better reproducibility and higher yields (45-50%) compared to iodine.[5]

Issue 2: Significant formation of tar and low yield of the desired 1,5-naphthyridine.

Question: My reaction produces a large amount of black, tarry material, making product isolation difficult and significantly reducing my yield. What is the cause, and how can I minimize it?

Answer: Tar formation is one of the most common side reactions in the Skraup synthesis.[1] It is primarily caused by the polymerization of acrolein, which is formed in situ from the dehydration of glycerol under the harsh acidic and high-temperature conditions.[2]

  • Strategies to Minimize Tar Formation:

    • Moderator: As with controlling the reaction's vigor, using ferrous sulfate can help reduce charring and tar formation by maintaining a more controlled reaction temperature.[1]

    • Temperature Optimization: Avoid excessively high temperatures. Gentle heating to initiate the reaction and controlling the exothermic phase are crucial.[1]

    • Purity of Reagents: Ensure that all reagents, particularly glycerol, are of high purity and anhydrous, as impurities can promote side reactions.

  • Purification from Tar:

    • Steam Distillation: This is the most effective method for separating the volatile 1,5-naphthyridine from the non-volatile tarry residue. The crude reaction mixture is made alkaline before steam is passed through it.[6]

    • Solvent Extraction: After steam distillation, the 1,5-naphthyridine can be extracted from the aqueous distillate using an appropriate organic solvent.

    • Column Chromatography: For further purification, column chromatography on silica gel or alumina can be employed.[7]

Issue 3: The isolated product is impure, containing unreacted starting materials or other byproducts.

Question: After workup, my 1,5-naphthyridine is contaminated with unreacted 3-aminopyridine and potentially other side products. How can I improve the purity?

Answer: Incomplete reaction and the formation of closely related byproducts can complicate purification.

  • Addressing Unreacted 3-Aminopyridine:

    • Unreacted 3-aminopyridine can sometimes co-distill with the product. A common purification strategy involves treating the distillate with an acidic solution of sodium nitrite. This converts the primary amine into a non-volatile diazonium salt, which can then be easily separated.[3]

  • Potential Side Products and Removal:

    • Partially Hydrogenated Naphthyridines: The final step of the Skraup synthesis is an oxidation. If this step is incomplete, partially hydrogenated 1,5-naphthyridines (dihydro- or tetrahydro-1,5-naphthyridines) may be present. Ensuring an adequate amount of oxidizing agent and sufficient reaction time and temperature for the oxidation step is crucial. These byproducts may be separable by column chromatography.

    • Isomer Formation: While the Skraup synthesis with 3-aminopyridine is expected to yield the 1,5-naphthyridine, the use of substituted 3-aminopyridines could potentially lead to the formation of regioisomers, although this is less commonly reported for this specific synthesis. Careful analysis of the product mixture by techniques like NMR and chromatography is necessary to identify and separate any isomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Skraup synthesis of 1,5-naphthyridines?

A1: The reaction proceeds through several key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[8]

  • Michael Addition: The amino group of the 3-aminopyridine acts as a nucleophile and adds to the acrolein in a Michael-type addition.[8]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a dihydronaphthyridine ring system.

  • Dehydration: A molecule of water is eliminated to form a more stable intermediate.

  • Oxidation: The dihydronaphthyridine is oxidized by the oxidizing agent (e.g., nitrobenzene, arsenic acid) to the aromatic 1,5-naphthyridine.[8]

Q2: What are the typical reactants and their roles in the Skraup synthesis of 1,5-naphthyridines?

A2:

  • 3-Aminopyridine (or its derivative): The nitrogen-containing aromatic amine that forms one of the pyridine rings of the naphthyridine.

  • Glycerol: The source of the three-carbon chain that forms the second pyridine ring after dehydration to acrolein.

  • Concentrated Sulfuric Acid: Acts as both a dehydrating agent for glycerol and a catalyst for the cyclization reaction.[7]

  • Oxidizing Agent (e.g., Nitrobenzene, Sodium m-nitrobenzenesulfonate, Arsenic Acid): Oxidizes the dihydro-1,5-naphthyridine intermediate to the final aromatic product.[5][7]

  • Moderator (e.g., Ferrous Sulfate): Controls the exothermic nature of the reaction, making it safer and often improving the yield by reducing tar formation.[1]

Q3: Are there any "greener" or more modern alternatives to the classical Skraup synthesis?

A3: While the classical Skraup synthesis is still widely used, there is ongoing research into developing more environmentally friendly and efficient methods for synthesizing quinolines and naphthyridines. Some modifications include the use of microwave irradiation to reduce reaction times and the exploration of less hazardous oxidizing agents.[9]

Data Presentation

Table 1: Summary of Reaction Conditions for Skraup Synthesis of 1,5-Naphthyridine Derivatives

3-Aminopyridine DerivativeGlycerol SourceAcid CatalystOxidizing AgentModeratorTypical Yield (%)Reference
3-AminopyridineGlycerolH₂SO₄NitrobenzeneFeSO₄Moderate[7]
3-AminopyridineGlycerolH₂SO₄Sodium m-nitrobenzenesulfonate-45-50[5]
3-AminopyridineGlycerolH₂SO₄Iodine-Lower, less reproducible[5]
3-Amino-4-methylpyridineAcetaldehyde---Not specified[5]
6-Methoxy-3-aminopyridine----Not specified[5]

Note: Yields are highly dependent on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: General Laboratory Procedure for the Skraup Synthesis of 1,5-Naphthyridine (Adapted from Quinoline Synthesis Protocols)

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 3-Aminopyridine

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Sodium m-nitrobenzenesulfonate (or another suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (optional, but recommended)

  • Sodium Hydroxide (for workup)

  • Organic solvent for extraction (e.g., dichloromethane or toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the 3-aminopyridine, ferrous sulfate heptahydrate (if used), and anhydrous glycerol.

  • Acid Addition: With vigorous stirring and cooling in an ice-water bath, slowly and carefully add concentrated sulfuric acid through the condenser. The rate of addition should be controlled to keep the internal temperature from rising too rapidly.

  • Initiation of Reaction: Gently heat the mixture with stirring. Once the reaction begins (indicated by a noticeable exotherm and often boiling), remove the external heat source.

  • Reaction Completion: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion. Monitor the reaction by a suitable method if possible (e.g., TLC).

  • Workup: Allow the reaction mixture to cool to near room temperature. Carefully and slowly pour the viscous mixture into a large beaker containing crushed ice and water.

  • Neutralization: With cooling, make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will neutralize the sulfuric acid and liberate the free 1,5-naphthyridine base.

  • Purification by Steam Distillation: Set up for steam distillation and distill the 1,5-naphthyridine from the tarry residue.

  • Extraction: Extract the aqueous distillate with a suitable organic solvent.

  • Final Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Mandatory Visualizations

Skraup_Synthesis_Workflow Reactants 3-Aminopyridine + Glycerol + H₂SO₄ + Oxidizing Agent (e.g., m-NO₂PhSO₃Na) Reaction_Setup Combine Reactants with Cooling (Optional: Add FeSO₄ Moderator) Reactants->Reaction_Setup Initiation Gentle Heating to Initiate Reaction Reaction_Setup->Initiation Exothermic_Phase Control Exothermic Reaction (Remove External Heat) Initiation->Exothermic_Phase Reflux Reflux for Several Hours Exothermic_Phase->Reflux Workup Cool and Quench in Ice-Water Reflux->Workup Neutralization Basify with NaOH Workup->Neutralization Purification Steam Distillation Neutralization->Purification Extraction Solvent Extraction Purification->Extraction Final_Product Pure 1,5-Naphthyridine Extraction->Final_Product

Caption: Experimental workflow for the Skraup synthesis of 1,5-naphthyridines.

Side_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Acrolein Acrolein Michael_Adduct Michael Adduct Acrolein->Michael_Adduct + 3-Aminopyridine Tar Tar / Polymeric Byproducts Acrolein->Tar Polymerization Dihydronaphthyridine Dihydro-1,5-naphthyridine Michael_Adduct->Dihydronaphthyridine Cyclization & Dehydration Naphthyridine 1,5-Naphthyridine Dihydronaphthyridine->Naphthyridine Oxidation Partially_Reduced Partially Reduced Byproducts Dihydronaphthyridine->Partially_Reduced Incomplete Oxidation

Caption: Main reaction pathway and potential side reactions in the Skraup synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Problem1 Violent Reaction? Start->Problem1 Solution1 Add FeSO₄ Moderator Control Acid Addition Gradual Heating Problem1->Solution1 Yes Problem2 Excessive Tar Formation? Problem1->Problem2 No Solution1->Problem2 Solution2 Optimize Temperature Use Moderator Purify via Steam Distillation Problem2->Solution2 Yes Problem3 Incomplete Reaction? Problem2->Problem3 No Solution2->Problem3 Solution3 Increase Reaction Time/Temp Check Reagent Stoichiometry Problem3->Solution3 Yes Problem4 Contamination with Starting Material? Problem3->Problem4 No Solution3->Problem4 Solution4 Purify with NaNO₂/Acid Wash Optimize Reaction Conditions Problem4->Solution4 Yes End Improved Synthesis Problem4->End No Solution4->End

Caption: A logical workflow for troubleshooting common issues in the Skraup synthesis.

References

Technical Support Center: Purification of 1,2,3,4-Tetrahydro-1,5-naphthyridine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2,3,4-tetrahydro-1,5-naphthyridine and its derivatives using chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of this compound and its derivatives.[1] For particularly basic compounds that may interact strongly with acidic silica gel, neutral or basic alumina can be a suitable alternative.

Q2: How do I determine the appropriate solvent system (mobile phase) for my column?

A2: The ideal solvent system can be determined by thin-layer chromatography (TLC) analysis of your crude product. A good solvent system will result in a retention factor (Rf) of approximately 0.35 for the desired compound.[2] A common starting point for N-heterocyclic compounds like this is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity can be gradually increased by adding a small percentage of an even more polar solvent like methanol.

Q3: My compound is streaking on the TLC plate and the column. What could be the cause?

A3: Streaking can be caused by several factors:

  • Compound Overload: Applying too much sample to the TLC plate or column. A general guideline for column chromatography is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound. Systematically screen different solvent systems with varying polarities.

  • Compound Basicity: The basic nitrogen atoms in the this compound ring can interact strongly with the acidic silica gel, leading to streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1% v/v) or a few drops of ammonia solution to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.

Q4: The purity of my this compound is still low after column chromatography. What can I do?

A4: If purity remains an issue, consider the following:

  • Optimize the Mobile Phase: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can improve the resolution between your compound and closely eluting impurities.

  • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina or a reverse-phase silica gel (C18).

  • Recrystallization: If the compound is a solid, recrystallization after column chromatography can be an effective final purification step.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic purification of this compound.

Issue 1: The compound does not elute from the silica gel column.
  • Possible Cause: The eluting solvent is not polar enough. The basic nitrogen atoms in the molecule can lead to strong adsorption on the acidic silica gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • If increasing the polarity of the primary solvents is insufficient, add a small amount of a highly polar solvent like methanol to the mobile phase.

    • Add a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent to reduce the strong interaction between your basic compound and the acidic silica gel.

Issue 2: Poor separation between the product and impurities.
  • Possible Cause: The polarity of the solvent system is too high, causing all components to elute too quickly. Alternatively, the chosen stationary phase may not be providing sufficient selectivity.

  • Solution:

    • Decrease the polarity of the mobile phase to increase the retention times and improve separation.

    • Use a longer column to increase the resolution.

    • Consider an alternative stationary phase. If impurities are less polar than your product, reverse-phase chromatography (C18 silica with a polar mobile phase like water/acetonitrile or water/methanol) might be effective.

Issue 3: The product appears to be decomposing on the column.
  • Possible Cause: Some this compound derivatives can be unstable, particularly on acidic stationary phases like silica gel.

  • Solution:

    • Neutralize the silica gel by adding a small amount of a base (e.g., triethylamine) to the slurry when packing the column and to the eluent.

    • Use a less acidic stationary phase like neutral alumina.

    • Minimize the time the compound spends on the column by running the chromatography as quickly as possible while maintaining good separation.

Experimental Protocols

General Protocol for Flash Column Chromatography on Silica Gel

This protocol is a general guideline and may require optimization based on the specific derivative of this compound being purified.

  • Preparation of the Crude Sample:

    • After the reaction work-up, concentrate the crude product in vacuo.

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) for TLC analysis to determine the optimal mobile phase.

  • Column Packing (Slurry Method):

    • Clamp a glass column vertically and add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Allow the silica gel to settle, and then add another layer of sand on top of the packed silica.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions as the solvent starts to elute from the bottom of the column.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent in vacuo to yield the purified this compound.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions found in the literature for the purification of this compound derivatives.

Compound ClassStationary PhaseMobile Phase (Eluent)Reference
1-(3-chloro-2-hydroxypropyl)-1,2,3,4-tetrahydro-1,5-naphthyridinesSilica GelNot specified, but typical for N-heterocycles (e.g., Hexane/EtOAc)[1]
1-(2,3-epoxypropyl)-1,2,3,4-tetrahydro-1,5-naphthyridinesSilica GelNot specified, but typical for N-heterocycles (e.g., Hexane/EtOAc)[1]
General N-Aryl-1,2,3,4-tetrahydro-1,5-naphthyridinesSilica GelNot specified, but typical for N-heterocycles (e.g., Hexane/EtOAc)[1]

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation crude_product Crude 1,2,3,4-Tetrahydro- 1,5-naphthyridine tlc_analysis TLC Analysis to Determine Mobile Phase crude_product->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_fractions TLC Analysis of Fractions fraction_collection->tlc_fractions combine_fractions Combine Pure Fractions tlc_fractions->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product Pure 1,2,3,4-Tetrahydro- 1,5-naphthyridine solvent_evaporation->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_no_elution No Elution cluster_poor_separation Poor Separation cluster_streaking Streaking start Purification Issue Encountered no_elution Compound does not elute? start->no_elution poor_separation Poor separation of spots? start->poor_separation streaking Compound is streaking? start->streaking increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes add_modifier Add Basic Modifier (e.g., Et3N) increase_polarity->add_modifier decrease_polarity Decrease Mobile Phase Polarity poor_separation->decrease_polarity Yes longer_column Use a Longer Column decrease_polarity->longer_column change_stationary_phase Change Stationary Phase longer_column->change_stationary_phase reduce_load Reduce Sample Load streaking->reduce_load Yes add_modifier_streak Add Basic Modifier reduce_load->add_modifier_streak

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Stability of 1,2,3,4-Tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3,4-tetrahydro-1,5-naphthyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experiments under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: this compound contains a saturated, nitrogen-containing heterocyclic ring system. Under acidic conditions, the primary stability concerns are potential degradation through acid-catalyzed hydrolysis and oxidation. The extent of degradation is typically dependent on the acid concentration, temperature, and duration of exposure.

Q2: What is a forced degradation study and why is it necessary for this compound?

A2: A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing to determine its degradation pathways and the intrinsic stability of the molecule.[1][2] For this compound, this is crucial for identifying potential degradants that could form during formulation, storage, or in vivo, and for developing stability-indicating analytical methods.[1][3]

Q3: What are the typical acidic conditions used in a forced degradation study?

A3: According to ICH guidelines, acid hydrolysis studies are typically performed using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[1][2] The study may be initiated at room temperature, and if no degradation is observed, the temperature can be elevated (e.g., 50-70°C) to accelerate the process.[1]

Q4: What analytical methods are recommended for monitoring the stability of this compound during acid stress testing?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for monitoring the degradation of the parent compound and the formation of degradation products.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for the identification and structural elucidation of any new peaks that appear in the chromatogram.

Troubleshooting Guide: Acid Stability Experiments

This guide addresses specific issues that may arise during the acid stability testing of this compound.

Problem Possible Cause Recommended Solution
No degradation observed after initial acid stress testing. The compound is highly stable under the initial conditions. The acid concentration, temperature, or duration of the experiment may be insufficient.- Increase the acid concentration (e.g., from 0.1 M to 1 M HCl).- Elevate the temperature (e.g., to 70°C).- Extend the duration of the experiment (e.g., up to 7 days).[1]
Complete or excessive degradation (>20%) of the compound. The stress conditions are too harsh. The target degradation for these studies is typically between 5-20%.[5]- Decrease the acid concentration.- Lower the reaction temperature.- Reduce the exposure time and sample at earlier time points.
Appearance of multiple, unresolved peaks in the HPLC chromatogram. - The analytical method may not be optimized to separate all degradation products.- Secondary degradation of initial products may be occurring.- Optimize the HPLC method (e.g., change the mobile phase gradient, column chemistry, or temperature).- Use a milder set of stress conditions to favor the formation of primary degradants.
Precipitation of the compound or degradants in the reaction mixture. The solubility of the compound or its degradation products may be limited in the acidic aqueous medium.- Use a co-solvent (e.g., methanol, acetonitrile) that is stable under the acidic conditions to improve solubility.[1]
Inconsistent or non-reproducible degradation results. - Inaccurate preparation of acidic solutions.- Fluctuations in temperature.- Variability in the starting material.- Ensure accurate and consistent preparation of all solutions.- Use a calibrated and stable heating apparatus (e.g., water bath, heating block).- Use a single, well-characterized batch of this compound for the study.

Experimental Protocols

Protocol for Acid-Catalyzed Forced Degradation Study

This protocol outlines a general procedure for conducting an acid stress test on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Transfer a known volume of the stock solution into separate vials.

    • Add an equal volume of an acidic solution (e.g., 0.1 M HCl, 1 M HCl) to achieve the desired final concentration of the compound and acid.

    • Prepare a control sample with the stock solution and an equal volume of purified water.

  • Incubation:

    • Store the vials at a controlled temperature (e.g., room temperature or 50-70°C).

    • Protect the samples from light to avoid photolytic degradation.

  • Sampling and Analysis:

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of a suitable base (e.g., NaOH) to stop the degradation reaction.

    • Dilute the neutralized samples to an appropriate concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the relative percentage of each degradation product.

Data Presentation

The following tables provide a structured format for presenting quantitative data from acid stability studies.

Table 1: Summary of Acid Stress Conditions

Condition ID Acid Concentration (M) Temperature (°C) Duration (hours)
AS-01HCl0.15024
AS-02HCl1.05024
AS-03H₂SO₄0.1708
AS-04H₂SO₄1.0708

Table 2: Degradation Profile of this compound under Acidic Stress

Condition ID Time (hours) Parent Compound (%) Degradant 1 (%) Degradant 2 (%) Total Degradation (%)
AS-010100.00.00.00.0
895.23.51.34.8
2488.78.13.211.3
AS-020100.00.00.00.0
885.110.24.714.9
2470.419.310.329.6

Visualizations

G cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) mix Mix Stock and Acid stock->mix acid Prepare Acidic Solution (e.g., 0.1 M HCl) acid->mix control Prepare Control (Stock + Water) sample Withdraw Aliquots at Time Points control->sample incubate Incubate at Controlled Temp (e.g., 50°C) mix->incubate incubate->sample neutralize Neutralize with Base sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze

Caption: Experimental workflow for acid-catalyzed forced degradation study.

G cluster_main Plausible Acid-Catalyzed Degradation Pathway cluster_key Legend parent 1,2,3,4-Tetrahydro- 1,5-naphthyridine protonated Protonated Intermediate parent->protonated + H⁺ hydrolysis Hydrolysis Product (Ring Opening) protonated->hydrolysis + H₂O (Hydrolysis) aromatized Oxidized Product (1,5-Naphthyridine) protonated->aromatized - 2H⁺, - 2e⁻ (Oxidation/Aromatization) k1 Starting Material k2 Intermediates/Products k3 Reaction Arrows

Caption: Plausible degradation pathways under acidic conditions.

References

Technical Support Center: 1,2,3,4-Tetrahydro-1,5-naphthyridine Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-tetrahydro-1,5-naphthyridine and related scaffolds. The focus is on anticipating and resolving common issues encountered during degradation and stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways that should be investigated in forced degradation studies.[1][2] These include:

  • Oxidation: The tetrahydropyridine ring is a potential site for oxidation, which can lead to the formation of the aromatic 1,5-naphthyridine or N-oxide species.[3]

  • Hydrolysis: While the core structure is generally stable to hydrolysis, substituents on the scaffold could be labile to acidic or basic conditions.

  • Photolysis: Exposure to UV or visible light can induce degradation, especially for compounds that absorb light in these regions.

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Q2: Why am I seeing significant peak tailing for my compound during HPLC analysis?

A2: Peak tailing is a common issue with nitrogen-containing heterocyclic compounds like this compound.[4] Under acidic mobile phase conditions, the nitrogen atoms can become protonated, leading to strong interactions with residual silanol groups on the silica-based column packing. This results in asymmetrical peak shapes.[4] To mitigate this, consider using a column specifically designed for basic analytes or adding a competing base, like triethylamine, to the mobile phase to improve peak shape.[4]

Q3: What is a forced degradation study and why is it necessary?

A3: A forced degradation or stress testing study is designed to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[2] The purpose is to identify potential degradation products, understand degradation pathways, and establish a "stability-indicating" analytical method.[1][5] This is a regulatory requirement to ensure that the analytical method can accurately measure the active ingredient in the presence of its degradants.[5][6]

Q4: What is a reasonable amount of degradation to aim for in a forced degradation study?

A4: The generally accepted range for degradation in forced degradation studies is between 5-20%.[2][7] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation above 20% can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.[7]

Troubleshooting Guides

Problem/Observation Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions (acidic, basic, oxidative). The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., use 1N HCl instead of 0.1N), increase the temperature (e.g., 60-80°C), or extend the duration of the study.[7] Ensure the compound is soluble in the stress medium.
Appearance of many new, small peaks in the HPLC chromatogram after stress. Excessive degradation has occurred, leading to secondary and tertiary degradation products.Reduce the severity of the stress conditions (e.g., lower temperature, shorter time, less concentrated stressor). Aim for the 5-20% degradation range.[2][7]
Poor HPLC peak shape (tailing or fronting). Interaction of the basic nitrogen atoms with the stationary phase. Column overload. Inappropriate mobile phase pH.Use a specialized column for basic compounds. Add a competing base to the mobile phase.[4] Reduce the sample concentration.[8] Adjust the mobile phase pH to suppress the ionization of the analyte.
Inconsistent retention times between analytical runs. Fluctuations in mobile phase composition or flow rate. Temperature variations. Column degradation.Ensure proper mobile phase mixing and degassing.[8] Use a column thermostat to maintain a consistent temperature.[9] Implement regular column cleaning and replacement protocols.[8]
Baseline drift or noise in the chromatogram. Contaminated mobile phase. Detector instability or leaks in the system.[8][10]Use high-purity solvents and degas the mobile phase. Allow the detector lamp to warm up sufficiently. Check for leaks in the pump, injector, and detector fittings.[8]

Data Presentation

Summary of Forced Degradation Studies
Stress Condition Conditions (Concentration, Temp, Duration) % Degradation of Parent Compound Number of Degradation Products Peak Area (%) of Major Degradant(s) Observations/Notes
Acid Hydrolysis 0.1 M HCl, 60°C, 24h
Base Hydrolysis 0.1 M NaOH, 60°C, 24h
Oxidative 3% H₂O₂, RT, 24h
Thermal 80°C, 48h
Photolytic ICH Option 1 (UV/Vis), Solid State

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol provides a starting point for investigating the degradation pathways of this compound. The conditions should be optimized to achieve the target degradation of 5-20%.[2][7]

  • Preparation of Stock Solution: Prepare a stock solution of the test compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 80°C. Also, heat a solution of the compound at 80°C.

    • Photolytic Degradation: Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[7]

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis:

    • For hydrolyzed samples, neutralize the solution with an equivalent amount of base or acid, respectively, before dilution.

    • Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method, typically with UV or MS detection.

    • The method should be capable of separating the parent peak from all degradation product peaks.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound by comparing its peak area to that of an unstressed control sample.

    • Determine the relative peak areas of the degradation products.

Mandatory Visualizations

Potential Degradation Pathways

G cluster_stress Stress Conditions parent 1,2,3,4-Tetrahydro- 1,5-naphthyridine oxidation Oxidation (e.g., H₂O₂) parent->oxidation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis photolysis Photolysis (UV/Vis Light) parent->photolysis aromatic 1,5-Naphthyridine (Aromatized Product) oxidation->aromatic n_oxide N-Oxide Products oxidation->n_oxide ring_opened Ring-Opened Products hydrolysis->ring_opened photo_degradants Photodegradation Products photolysis->photo_degradants

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Forced Degradation Studies

G start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points (e.g., 0, 2, 8, 24h) stress->sampling neutralize Neutralize & Dilute Samples sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc end Identify Degradants & Establish Degradation Profile hplc->end

Caption: General experimental workflow for forced degradation analysis.

References

Technical Support Center: Optimizing Reactions with Substituted Tetrahydro-1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted tetrahydro-1,5-naphthyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to the low reactivity of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is my substituted tetrahydro-1,5-naphthyridine unreactive in N-alkylation or N-arylation reactions?

A1: The reactivity of the N1 nitrogen in the tetrahydro-1,5-naphthyridine scaffold is highly sensitive to the electronic effects of substituents on the pyridine ring.[1] Electron-withdrawing groups, such as esters or nitriles, significantly decrease the nucleophilicity of the N1 nitrogen, making it less reactive towards electrophiles.[1] If your substrate contains such groups, you may need to employ more forcing reaction conditions or alternative synthetic strategies.

Q2: I am attempting a palladium-catalyzed N-arylation, but I am observing low yields or decomposition. What are some potential solutions?

A2: Palladium-catalyzed N-arylations of tetrahydro-1,5-naphthyridines can be successful, but optimization is often necessary.[1] Consider the following:

  • Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands, such as XantPhos or BINAP, have been used successfully in similar amination reactions.[2]

  • Base Selection: A suitable base is required to facilitate the catalytic cycle. Common bases include cesium carbonate, sodium tert-butoxide, or potassium phosphate. The choice of base can be substrate-dependent.

  • Solvent: Anhydrous, deoxygenated solvents are crucial for preventing catalyst deactivation and side reactions. Toluene or dioxane are commonly used.

  • Temperature: While heating is often required, excessive temperatures can lead to decomposition.[3] Monitor the reaction by TLC or LC-MS to find the optimal temperature.[3]

Q3: Are there any reaction types that are known to be problematic with tetrahydro-1,5-naphthyridines?

A3: Yes, some reactions have proven to be challenging. For instance, Mitsunobu couplings have been reported to fail even with reactive coupling reagents.[1] Additionally, Petasis-Mannich reactions can lead to unstable homoenamine products.[1] It is advisable to explore alternative transformations if you encounter difficulties with these specific methods.

Q4: How can I improve the regioselectivity of my reaction when using an unsymmetrical starting material?

A4: Achieving high regioselectivity can be a challenge. Strategies to improve it include:

  • Catalyst Control: Certain catalysts can influence which reactive site is favored. For example, in Friedländer-type reactions, amine catalysts like pyrrolidine derivatives have been shown to provide high regioselectivity.[3]

  • Slow Addition: The slow addition of one reactant to the reaction mixture can sometimes favor the formation of a single regioisomer.[3]

  • Protecting Groups: In some cases, temporarily protecting one reactive site can direct the reaction to the desired position.

Troubleshooting Guides

Issue 1: Low or No Conversion in N1-Functionalization Reactions

Troubleshooting_Low_Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Problem: You are observing poor or no conversion of your starting tetrahydro-1,5-naphthyridine in a reaction targeting the N1 position.

Possible Cause Troubleshooting Step
Electron-withdrawing substituents on the pyridine ring These groups decrease the nucleophilicity of the N1 nitrogen.[1] Consider using more forcing conditions (higher temperature, longer reaction time) or a more reactive electrophile. If unsuccessful, an alternative synthetic strategy may be necessary.
Poor quality or inactive reagents Ensure all reagents are pure and, in the case of catalysts, active. Use freshly distilled solvents and handle air- and moisture-sensitive reagents under an inert atmosphere.
Suboptimal reaction conditions Systematically screen reaction parameters such as temperature, solvent, and concentration. The choice of solvent can significantly impact reaction outcomes.[3]
Catalyst deactivation For catalytic reactions, ensure the absence of impurities that could poison the catalyst. Consider using a higher catalyst loading or a more robust catalyst system.
Issue 2: Formation of Multiple Products or Side Reactions

Side_Reactions

Caption: Logic diagram for addressing multiple product formation.

Problem: Your reaction is producing a mixture of the desired product and one or more byproducts.

Possible Cause Troubleshooting Step
Over-reaction or decomposition Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time.[3] Reducing the reaction temperature may also minimize the formation of degradation products.[3]
Lack of regioselectivity If your starting materials are unsymmetrical, you may be forming regioisomers. Adjusting the catalyst, solvent, or temperature can influence the regiochemical outcome.[3] Slow addition of a key reagent can also improve selectivity.[3]
Competing reaction pathways If other functional groups in your molecule are reactive under the chosen conditions, consider using protecting groups to block these sites.
Air or moisture sensitivity Some products or intermediates may be sensitive to air or moisture.[4] Ensure your reaction is performed under an inert atmosphere with dry solvents. Modifying the workup procedure to avoid exposure to acidic or basic aqueous solutions might be necessary.[4]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for various successful transformations of the tetrahydro-1,5-naphthyridine scaffold.

Reaction Type Substrate Reagents/Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
Epoxide OpeningTetrahydro-1,5-naphthyridineEpichlorohydrin, Yb(OTf)₃ (0.2 eq)CH₂Cl₂603-5>95[1]
Epoxide OpeningEster-substituted Tetrahydro-1,5-naphthyridineEpichlorohydrin, Yb(OTf)₃ (0.2 eq)CH₂Cl₂601053
Urea FormationTetrahydro-1,5-naphthyridinePhenylisocyanate--->99[1]
Urea FormationTetrahydro-1,5-naphthyridineCarboxylic acid, DPPA, Et₃N---60-73[1]
Pd-catalyzed N-arylationN-tosylated Tetrahydro-1,5-naphthyridineAryl amine----[1]

Key Experimental Protocols

Protocol 1: Yb(OTf)₃-Catalyzed Epoxide Opening

This protocol describes the reaction of a tetrahydro-1,5-naphthyridine with epichlorohydrin.[1]

Materials:

  • Substituted tetrahydro-1,5-naphthyridine

  • Ytterbium triflate (Yb(OTf)₃)

  • Epichlorohydrin

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated brine

  • Sodium sulfate (Na₂SO₄)

  • Pressure tube

Procedure:

  • To a pressure tube, add the tetrahydro-1,5-naphthyridine and Yb(OTf)₃ (0.2 equivalents).

  • Add CH₂Cl₂ to dissolve the solids.

  • Add epichlorohydrin (3-5 equivalents).

  • Seal the pressure tube and heat the reaction mixture to 60 °C for 3-5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with saturated aqueous NaHCO₃ and CH₂Cl₂.

  • Separate the organic layer, wash with saturated brine, and dry over Na₂SO₄.

  • Filter the mixture and concentrate the organic layer in vacuo.

  • Purify the crude product by flash chromatography on a silica gel column.

Protocol 2: Urea Formation via an Isocyanate

This protocol details the formation of a urea linkage from a tetrahydro-1,5-naphthyridine.[1]

Materials:

  • Substituted tetrahydro-1,5-naphthyridine

  • A commercially available isocyanate (e.g., phenylisocyanate) OR a carboxylic acid, diphenylphosphoryl azide (DPPA), and triethylamine (Et₃N)

  • Appropriate anhydrous solvent (e.g., CH₂Cl₂ or THF)

Procedure (using a commercial isocyanate):

  • Dissolve the tetrahydro-1,5-naphthyridine in an appropriate anhydrous solvent.

  • Add the isocyanate (1.0-1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by flash chromatography or recrystallization.

Procedure (generating isocyanate in situ):

  • In a separate flask, dissolve the carboxylic acid in an anhydrous solvent.

  • Add Et₃N (1.1 equivalents) and DPPA (1.1 equivalents).

  • Stir the mixture at room temperature for the time required to form the isocyanate.

  • In another flask, dissolve the tetrahydro-1,5-naphthyridine in the same solvent.

  • Slowly add the solution of the in situ generated isocyanate to the tetrahydro-1,5-naphthyridine solution.

  • Stir the reaction mixture until completion.

  • Perform an appropriate aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the crude product.

References

Challenges in the scale-up synthesis of 1,2,3,4-Tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Navigating the Scale-Up Synthesis of 1,2,3,4-Tetrahydro-1,5-naphthyridine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to ensure a smooth and efficient scale-up process. Our approach is rooted in mechanistic understanding and practical, field-proven insights to empower you to overcome the hurdles of process development.

Part 1: Troubleshooting Guide

This section is dedicated to solving specific problems you may encounter during the scale-up of this compound synthesis. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning.

Low or Inconsistent Yields

Question: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the potential causes and how can I troubleshoot this?

Answer: A drop in yield during scale-up is a common yet multifaceted problem. It often stems from changes in physical parameters that are negligible at the bench but become critical at scale. Here’s a systematic approach to diagnosing and resolving the issue:

  • Heat Transfer and Temperature Control: Exothermic reactions that are easily managed in a small flask can lead to localized hot spots in a large reactor. This can cause thermal degradation of reactants, intermediates, or the final product, leading to increased byproduct formation.

    • Solution: Implement controlled addition of reagents, use a reactor with a high surface-area-to-volume ratio, and ensure efficient stirring to maintain a homogenous temperature profile. Monitor the internal reaction temperature closely.

  • Mixing and Mass Transfer: Inefficient mixing can lead to localized concentration gradients, affecting reaction rates and selectivity. This is particularly crucial in heterogeneous reactions involving catalysts or multiple phases.

    • Solution: Optimize the stirrer design and speed to ensure proper mixing. For multi-phase reactions, consider using phase-transfer catalysts.

  • Catalyst Activity and Deactivation: Catalysts, especially palladium or cobalt complexes used in hydrogenation or cross-coupling reactions, can be sensitive to impurities that are present in larger quantities of starting materials or solvents at scale.[1][2]

    • Solution: Ensure the purity of all reagents and solvents. Degas solvents to remove oxygen, which can deactivate some catalysts. Consider a higher catalyst loading or a more robust catalyst system for the scaled-up reaction.

  • Work-up and Isolation: Product loss during extraction, crystallization, or filtration can be more significant at a larger scale.

    • Solution: Re-optimize the work-up procedure for the larger volume. This may involve adjusting solvent volumes, pH, or temperature to maximize product recovery.

Below is a workflow to guide your troubleshooting process:

Troubleshooting Low Yield start Low Yield at Scale heat_mass Investigate Heat & Mass Transfer start->heat_mass catalyst Evaluate Catalyst Performance heat_mass->catalyst If no thermal excursions or mixing issues solution Yield Improved heat_mass->solution If issues found & resolved workup Optimize Work-up & Isolation catalyst->workup If catalyst is active and robust catalyst->solution If catalyst issue identified & resolved purity Check Reagent & Solvent Purity workup->purity If isolation losses are minimal workup->solution If work-up improved purity->start If impurities are found, re-run with pure materials

Caption: A systematic workflow for troubleshooting low yields in scale-up synthesis.

Byproduct Formation

Question: I am observing significant byproduct formation in my scale-up synthesis. What are the common side reactions and how can I minimize them?

Answer: Byproduct formation is often a result of the reaction conditions favoring alternative pathways. Understanding the mechanism of your chosen synthetic route is key to mitigating these side reactions.

  • Aromatization: In syntheses that produce the tetrahydro- form, over-oxidation can lead to the fully aromatic 1,5-naphthyridine. This is particularly prevalent if the reaction is run at high temperatures for extended periods or in the presence of an oxidant.

    • Solution: Carefully control the reaction temperature and time. If using a hydrogenation route, ensure the reaction is stopped once the starting material is consumed. The use of specific catalysts can also favor the formation of the tetrahydro product.[1]

  • Side Reactions of Substituents: Functional groups on the starting materials can undergo unintended reactions. For example, electron-withdrawing groups on the pyridine ring can reduce the nucleophilicity of the N1 nitrogen, potentially leading to incomplete reactions or side reactions at other sites.[3]

    • Solution: Protect sensitive functional groups before the main reaction and deprotect them in a subsequent step. Alternatively, choose a synthetic route that is compatible with your specific substituents.

  • Catalyst-Mediated Side Reactions: Some catalysts can promote side reactions. For instance, in palladium-catalyzed reactions, side products from β-hydride elimination or reductive elimination can occur.

    • Solution: Optimize the ligand and reaction conditions for your specific transformation to favor the desired product.

Purification and Isolation Challenges

Question: Purifying this compound at a larger scale is proving difficult. Column chromatography is not feasible. What are my options?

Answer: Large-scale purification requires moving away from chromatography towards more scalable techniques.

  • Crystallization: This is the most desirable method for large-scale purification as it can provide high purity in a single step.

    • Strategy: Perform a thorough salt screen and solvent screen to find conditions that yield a stable, crystalline solid. Anti-solvent crystallization is often a robust method for scale-up.

  • Extraction: Optimize a liquid-liquid extraction workup to remove impurities.

    • Strategy: Carefully select the solvents and adjust the pH to exploit differences in the pKa of your product and impurities. This can be a powerful tool for removing both acidic and basic byproducts.

  • Slurry Washes: If the product is a solid but not easily recrystallized, washing the crude solid with a solvent in which the impurities are soluble but the product is not can significantly improve purity.

  • Use of Scavengers: For removing residual metal catalysts or reactive reagents, scavenger resins can be employed. These are solid-supported reagents that can be easily filtered off after reacting with the impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route for this compound is most suitable for scale-up?

A1: The choice of synthetic route for scale-up depends on factors like cost of starting materials, safety, and robustness of the reaction. While several routes exist, including intramolecular Diels-Alder reactions and Povarov-type reactions, the catalytic hydrogenation of a substituted 1,5-naphthyridine is often a good candidate for scale-up.[1][4] This is because hydrogenation can often be run under milder conditions and avoids the use of complex or expensive reagents. However, the synthesis of the 1,5-naphthyridine precursor itself needs to be considered. A convergent synthesis, where different fragments are prepared separately and then combined, is often advantageous for scale-up.

Q2: How do electron-donating or withdrawing groups on the precursor rings affect the synthesis at scale?

A2: Substituents have a profound electronic effect on the reactivity of the naphthyridine system.[3]

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., esters, nitriles) on the pyridine ring decrease the nucleophilicity of the N1 nitrogen. This can make reactions at this position, such as N-alkylation or N-arylation, more sluggish, requiring harsher conditions that may not be ideal for scale-up.[3]

  • Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) increase the electron density of the ring system, making it more susceptible to oxidation. This needs to be considered when choosing reaction and work-up conditions to avoid aromatization.

Substituent Effects cluster_ewg Effect of EWG cluster_edg Effect of EDG naphthyridine This compound ewg Electron-Withdrawing Group (EWG) on Pyridine Ring naphthyridine->ewg edg Electron-Donating Group (EDG) on Pyridine Ring naphthyridine->edg ewg_effect1 Decreased N1 Nucleophilicity ewg->ewg_effect1 edg_effect1 Increased Electron Density edg->edg_effect1 ewg_effect2 Slower N-alkylation/N-arylation ewg_effect1->ewg_effect2 ewg_effect3 Requires harsher conditions ewg_effect2->ewg_effect3 edg_effect2 Increased Susceptibility to Oxidation edg_effect1->edg_effect2 edg_effect3 Risk of Aromatization edg_effect2->edg_effect3

Caption: The influence of electronic effects of substituents on the reactivity of the this compound core.

Q3: What are the critical process parameters to monitor during the scale-up of this synthesis?

A3: For a robust and reproducible process, the following parameters should be closely monitored:

  • Temperature: As discussed, this is crucial for controlling reaction rate and preventing side reactions.

  • Pressure: For hydrogenation reactions, pressure is a key parameter affecting reaction rate and selectivity.

  • Reagent Addition Rate: For highly reactive or exothermic steps, a controlled addition rate is essential for safety and selectivity.

  • Stirring Speed: To ensure homogeneity and efficient heat and mass transfer.

  • Reaction Progress: Use in-process controls (e.g., HPLC, UPLC, GC) to monitor the consumption of starting materials and the formation of product and byproducts. This allows for precise determination of the reaction endpoint.

Q4: What are the key safety considerations when handling the reagents and intermediates in this synthesis on a large scale?

A4: A thorough safety assessment is critical before any scale-up. Key considerations include:

  • Reagent Hazards: Many reagents used in these syntheses have specific hazards. For example, NaH is highly flammable and reactive with water.[3] Palladium catalysts can be pyrophoric. Always consult the Safety Data Sheet (SDS) for all materials.

  • Reaction Hazards: Be aware of potential exotherms, gas evolution, and pressure build-up. Conduct a process safety review to identify potential hazards and establish mitigation strategies.

  • Solvent Safety: Use of flammable solvents requires appropriate engineering controls (e.g., grounding, ventilation) to prevent ignition.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with the appropriate PPE.

Part 3: Protocols and Data

Table 1: Comparison of Common Synthetic Routes for Scale-Up
Synthetic RoutePros for Scale-UpCons for Scale-UpKey Considerations
Catalytic Hydrogenation of 1,5-Naphthyridine Often uses readily available catalysts (e.g., Pd/C). Generally clean reactions with high atom economy.Requires pressure equipment. Catalyst can be pyrophoric. Synthesis of the substituted 1,5-naphthyridine precursor is an additional step.Catalyst selection, solvent purity, and pressure control are critical.
Intramolecular Inverse Electron Demand Diels-Alder Can build complexity quickly from simple precursors.[3]May require specialized starting materials. Can have stereochemical complexities to control.Careful design of the tethered diene and dienophile is necessary.
Aza-Diels-Alder (Povarov) Reaction A multicomponent reaction that can be efficient.[4]Can generate multiple stereoisomers. Lewis acid catalysts may be moisture-sensitive.Control of stereoselectivity can be a challenge at scale.
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation

This protocol is an example of a common transformation performed on the this compound scaffold.[3]

  • Reactor Setup: To a dry reactor under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd(dba)₂; 0.01-0.05 eq), and a suitable phosphine ligand (e.g., BINAP; 0.01-0.05 eq).

  • Solvent and Base Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) followed by a base (e.g., NaOtBu or Cs₂CO₃; 1.5-2.0 eq).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by an appropriate analytical method (e.g., HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the catalyst and base. The filtrate can then be washed with water and brine.

  • Isolation: The product can be isolated by concentrating the organic layer and inducing crystallization from an appropriate solvent system.

Disclaimer: This is a general guideline. Specific conditions will need to be optimized for your particular substrate and scale.

Part 4: References

  • D. S. Dodd, R. L. F. Allemon, et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Tetrahedron, 63(25), 5649-5655. --INVALID-LINK--

  • M. Yus, F. Foubelo, et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3333. --INVALID-LINK--

  • D. S. Dodd, R. L. F. Allemon, et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: exploration of suitable chemistry for library development. ElectronicsAndBooks. --INVALID-LINK--

  • M. Yus, F. Foubelo, et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(16), 4949. --INVALID-LINK--

  • D. S. Dodd, R. L. F. Allemon, et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. PubMed. --INVALID-LINK--

  • J. A. T. Norman, et al. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(19), 3741-3744. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives. BenchChem. --INVALID-LINK--

  • J. I. Borrell, et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(18), 4227. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole. BenchChem. --INVALID-LINK--

  • M. Yus, F. Foubelo, et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. --INVALID-LINK--

  • M. Yus, F. Foubelo, et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. --INVALID-LINK--

References

Technical Support Center: Epoxide Opening Reactions with Tetrahydro-1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of β-amino alcohols via the ring-opening of epoxides with tetrahydro-1,5-naphthyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of tetrahydro-1,5-naphthyridines as nucleophiles in epoxide opening reactions?

A1: The N1 nitrogen of the tetrahydro-1,5-naphthyridine ring system acts as a competent nucleophile for epoxide ring-opening.[1] However, its nucleophilicity is sensitive to electronic effects on the pyridine ring. Electron-withdrawing groups, such as esters, can significantly decrease the reactivity, leading to sluggish reactions and lower yields.[1]

Q2: Which catalyst is recommended for this transformation?

A2: Ytterbium(III) triflate (Yb(OTf)₃) has been shown to be an effective Lewis acid catalyst for this reaction, promoting the ring-opening under relatively mild conditions.[1] Other Lewis acids such as LiClO₄, B(C₆F₅)₃, Sc(OTf)₃, and ZrCl₄ have been found to be less effective, resulting in lower yields or no reaction.[1]

Q3: What are the typical reaction conditions?

A3: A common starting point is the use of a catalytic amount of Yb(OTf)₃ (e.g., 0.2 equivalents) in a solvent like dichloromethane (CH₂Cl₂) at elevated temperatures (e.g., 60°C) in a sealed tube.[1]

Q4: How can I purify the resulting β-amino alcohol product?

A4: The basic nature of the tetrahydro-1,5-naphthyridine moiety can complicate purification by standard silica gel chromatography, potentially leading to tailing and poor separation.[2][3] A recommended strategy involves an initial workup with saturated aqueous NaHCO₃ to neutralize the reaction mixture, followed by purification.[1] Passing the crude mixture through a pad of Celite or using amino-functionalized silica gel can mitigate issues with product adsorption.[1][4] Unreacted tetrahydro-1,5-naphthyridine can be scavenged using a resin like MP-NCO.

Troubleshooting Guide

Problem 1: Low or No Conversion

Possible Causes & Solutions

Possible CauseRecommended Action
Inactive Catalyst Yb(OTf)₃ is hygroscopic; its activity can be diminished by moisture. Use freshly opened catalyst or dry it under vacuum before use. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Insufficient Nucleophilicity of the Tetrahydro-1,5-naphthyridine Tetrahydro-1,5-naphthyridines with electron-withdrawing groups on the pyridine ring exhibit reduced nucleophilicity.[1] Consider synthesizing an analog with less deactivating substituents if possible. Alternatively, more forcing conditions (higher temperature, longer reaction time, increased catalyst loading) may be required, but monitor for side product formation.
Inappropriate Reaction Temperature If the reaction is sluggish at 60°C, a higher temperature may be necessary. Conversely, if decomposition is observed, a lower temperature should be trialed.
Sub-optimal Catalyst While Yb(OTf)₃ is recommended, for certain substrate combinations, other Lewis acids might be more effective. However, initial screenings have shown other common Lewis acids to be less efficient for this specific transformation.[1]
Problem 2: Poor Regioselectivity

Understanding Regioselectivity in Lewis Acid-Catalyzed Epoxide Opening

The regioselectivity of the nucleophilic attack on an unsymmetrical epoxide under Lewis acid catalysis is a balance of steric and electronic factors. The Lewis acid coordinates to the epoxide oxygen, making the C-O bonds more polarized and susceptible to cleavage. The attack can then proceed via a mechanism with Sₙ2-like or Sₙ1-like character.

  • Sₙ2-like attack: The nucleophile attacks the less sterically hindered carbon atom.

  • Sₙ1-like attack: The nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge.

The outcome is influenced by the specific Lewis acid, solvent, temperature, and the electronic and steric nature of the epoxide and nucleophile.[5][6][7]

Troubleshooting Steps

Possible CauseRecommended Action
Ambiguous Steric/Electronic Bias of the Epoxide For terminal epoxides, the attack of an amine nucleophile in the presence of a Lewis acid often favors the less hindered carbon (Sₙ2-like).[5] For epoxides with a benzylic or other charge-stabilizing group, attack at the more substituted carbon may be favored.[8]
Reaction Conditions Favoring Undesired Regioisomer Systematically vary the reaction parameters. A change in solvent polarity or temperature can sometimes alter the regiochemical outcome. For instance, non-coordinating solvents like CH₂Cl₂ are common, but exploring others like THF might be beneficial.[9]
Choice of Lewis Acid Different Lewis acids can promote different degrees of Sₙ1 versus Sₙ2 character in the transition state. While Yb(OTf)₃ is effective for overall conversion, if regioselectivity is poor, a comparative screen with other lanthanide triflates or different metal salts could be attempted, though prior reports suggest lower efficacy.[1]
Problem 3: Formation of Side Products and Purification Difficulties

Possible Side Products & Solutions

Side Product/ImpurityIdentification & Prevention/Removal
Unreacted Tetrahydro-1,5-naphthyridine Easily identified by TLC or LC-MS. Can be difficult to separate from the product due to similar polarity. Prevention: Use a slight excess of the epoxide. Removal: Use a scavenger resin such as MP-NCO to react with the excess amine.
Di-alkylation Product The product, a secondary amine, can potentially react with a second molecule of the epoxide. This is more likely if a large excess of the epoxide is used or at high concentrations. Prevention: Use a 1:1 to 1:1.5 ratio of the naphthyridine to the epoxide. Monitor the reaction closely and stop it once the starting material is consumed.
Epoxide Polymerization Can occur in the presence of strong Lewis acids, especially with reactive epoxides like epichlorohydrin. Prevention: Ensure slow addition of the catalyst. Maintain the recommended reaction temperature and avoid overheating. Use the lowest effective catalyst loading.

Data Presentation

Table 1: Comparison of Lewis Acids for the Reaction of Tetrahydro-1,5-naphthyridine with Epichlorohydrin

Lewis AcidCatalyst Loading (eq)SolventTemperature (°C)OutcomeReference
Yb(OTf)₃ 0.2CH₂Cl₂60Effective [1]
LiClO₄ ---Ineffective[1]
B(C₆F₅)₃ ---Ineffective[1]
Sc(OTf)₃ ---Lower Yield[1]
ZrCl₄ ---Ineffective[1]
YCl₃ 0.01Solvent-freeRTEffective (general amines)[5]

Data for LiClO₄, B(C₆F₅)₃, Sc(OTf)₃, and ZrCl₄ are qualitative as reported in the reference. YCl₃ data is for general amines and may not be directly applicable but suggests other rare-earth metal catalysts could be explored.

Experimental Protocols

General Protocol for Yb(OTf)₃-Catalyzed Epoxide Opening with Tetrahydro-1,5-naphthyridines [1]

  • To a solution of the tetrahydro-1,5-naphthyridine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a pressure tube, add ytterbium(III) triflate (0.2 eq).

  • Add the desired epoxide (1.2 - 1.5 eq) to the mixture.

  • Seal the pressure tube and heat the reaction mixture to 60°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 3-5 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography. For challenging separations involving basic products, consider using amino-functionalized silica gel or treating the crude product with a scavenger resin to remove unreacted starting material prior to chromatography.

Visualizations

experimental_workflow Experimental Workflow for Epoxide Opening cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purify Purification start Dissolve Tetrahydro-1,5-naphthyridine in anhydrous CH₂Cl₂ add_cat Add Yb(OTf)₃ Catalyst start->add_cat add_epox Add Epoxide add_cat->add_epox seal Seal Pressure Tube add_epox->seal heat Heat to 60°C seal->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete dilute Dilute & Wash with NaHCO₃ cool->dilute extract Separate & Dry Organic Layer dilute->extract concentrate Concentrate extract->concentrate purify Flash Chromatography concentrate->purify end Pure β-Amino Alcohol purify->end

Caption: General experimental workflow for the synthesis of β-amino alcohols.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Conversion cause1 Inactive Catalyst? start->cause1 cause2 Poor Nucleophile? start->cause2 cause3 Side Reactions? start->cause3 cause1->cause2 No sol1 Use fresh/dry Yb(OTf)₃ and anhydrous solvent cause1->sol1 Yes cause2->cause3 No sol2 Increase temp/time Check for EWGs on naphthyridine cause2->sol2 Yes sol3 Analyze crude by LC-MS for side products cause3->sol3 Yes

Caption: Decision tree for troubleshooting low reaction conversion.

References

Technical Support Center: 1,2,3,4-Tetrahydro-1,5-naphthyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydro-1,5-naphthyridine. The following sections address common issues related to byproduct formation and removal in key reactions involving this scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound that lead to purification challenges?

A1: Based on the literature, two common reactions that often require careful purification to remove byproducts are:

  • Epoxide ring-opening reactions: The nucleophilic N1 nitrogen of the tetrahydro-1,5-naphthyridine scaffold is often used to open epoxide rings, leading to the formation of amino alcohol derivatives.[1]

  • Palladium-catalyzed N-arylation (Buchwald-Hartwig amination): This reaction is used to form a carbon-nitrogen bond between the tetrahydro-1,5-naphthyridine and an aryl halide, yielding N-aryl derivatives.[1][2]

Q2: What are the typical byproducts observed in the Yb(OTf)₃-catalyzed opening of epoxides with this compound?

A2: While specific byproducts can vary based on the epoxide and reaction conditions, potential impurities include:

  • Unreacted this compound: Incomplete reactions will leave starting material that needs to be removed.

  • Excess Epoxide and its hydrolysis products: Using an excess of the epoxide is common, and any remaining epoxide or its diol hydrolysis product (if water is present) will need to be separated.

  • Regioisomers: With unsymmetrical epoxides, attack at the more substituted carbon can sometimes occur, leading to a mixture of regioisomeric products.

  • Dimeric species: In some cases, a second molecule of the tetrahydro-1,5-naphthyridine can react with the product, leading to dimeric impurities.

Q3: What are the common side products in the Palladium-catalyzed N-arylation of this compound?

A3: The Buchwald-Hartwig amination can have several side reactions leading to impurities:

  • Hydrodehalogenation of the aryl halide: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.[2] This results in an arene byproduct.

  • Homocoupling of the aryl halide: Two molecules of the aryl halide can couple to form a biaryl species.

  • Products from ligand decomposition: The phosphine ligands used in the palladium catalyst can degrade, leading to phosphine oxide byproducts that may complicate purification.

  • Imine formation: A side reaction involving β-hydride elimination can lead to the formation of an imine.[2]

Troubleshooting Guides

Epoxide Ring-Opening Reactions

Problem: Low yield of the desired amino alcohol product and a complex reaction mixture.

Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. - Ensure the Yb(OTf)₃ catalyst is active and used in the correct stoichiometric amount (typically 0.2 eq).[1]
Presence of Water - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - The presence of water can lead to the formation of diols from the epoxide.
Suboptimal Solvent - Dichloromethane (CH₂Cl₂) is a commonly used solvent for these reactions.[1] Consider screening other anhydrous, non-protic solvents if issues persist.

Problem: Difficulty in separating the product from unreacted starting materials and byproducts.

Purification Step Detailed Protocol
Work-up - Quench the reaction with saturated aqueous NaHCO₃ solution. - Extract the aqueous layer with CH₂Cl₂. - Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[1]
Flash Chromatography - Use a silica gel column. - A gradient of methanol in dichloromethane is often effective for separating the polar amino alcohol product from less polar impurities. The exact gradient will need to be optimized based on the specific product.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Problem: Significant formation of hydrodehalogenated arene byproduct.

Possible Cause Suggested Solution
Suboptimal Ligand - The choice of phosphine ligand is crucial. For cyclic amines, bulky, electron-rich ligands such as RuPhos, DavePhos, or XPhos are often effective. - Consider using a pre-catalyst to ensure efficient formation of the active Pd(0) species.
High Reaction Temperature - Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote the hydrodehalogenation side reaction.
Base Selection - Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The choice of base can influence the rate of side reactions.

Problem: Co-elution of the desired N-arylated product with byproducts during chromatography.

Purification Strategy Recommendation
Column Chromatography - If the product and a non-polar byproduct (e.g., hydrodehalogenated arene) co-elute, try using a less polar solvent system. A shallow gradient can improve separation. - For polar impurities, a more polar solvent system or a different stationary phase (e.g., alumina) may be beneficial.
Crystallization - If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.
Preparative TLC/HPLC - For difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide higher purity material.

Experimental Protocols

General Procedure for Yb(OTf)₃-Catalyzed Epoxide Opening with this compound

To a solution of this compound (1.0 eq) and Yb(OTf)₃ (0.2 eq) in anhydrous CH₂Cl₂ is added the desired epoxide (1.1 - 1.5 eq) in a pressure tube. The reaction mixture is then heated to 60 °C for 3–5 hours. After cooling to room temperature, the mixture is diluted with saturated aqueous NaHCO₃ and CH₂Cl₂. The organic layer is separated, washed with saturated brine, and dried over Na₂SO₄. After filtration, the organic layer is concentrated in vacuo, and the residue is purified by flash chromatography on a silica gel column.[1]

Visualizations

experimental_workflow cluster_reaction Epoxide Opening Reaction cluster_workup Aqueous Work-up cluster_purification Purification start 1. Combine Tetrahydronaphthyridine, Yb(OTf)3, and Epoxide in CH2Cl2 react 2. Heat at 60°C start->react quench 3. Quench with NaHCO3 react->quench extract 4. Extract with CH2Cl2 quench->extract wash 5. Wash with Brine & Dry extract->wash concentrate 6. Concentrate wash->concentrate chromatography 7. Flash Chromatography concentrate->chromatography product Pure Product chromatography->product

Epoxide Opening Experimental Workflow

logical_relationship cluster_epoxide Epoxide Opening cluster_arylation N-Arylation issue Byproduct Formation unreacted_sm Unreacted Starting Material issue->unreacted_sm excess_epoxide Excess Epoxide/Diol issue->excess_epoxide regioisomer Regioisomers issue->regioisomer hydrodehalogenation Hydrodehalogenation issue->hydrodehalogenation homocoupling Homocoupling issue->homocoupling ligand_decomp Ligand Decomposition issue->ligand_decomp

Common Byproducts in Key Reactions

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1,2,3,4-Tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1,2,3,4-tetrahydro-1,5-naphthyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and streamline your synthetic workflow.

Troubleshooting Guides

Cross-coupling reactions involving saturated N-heterocycles like this compound can be challenging. The basic nitrogen atom of the substrate can interact with the palladium catalyst, leading to catalyst inhibition or deactivation. This guide addresses specific issues you may encounter.

Problem 1: Low to No Product Formation

Potential CauseSuggested Solution(s)
Catalyst Poisoning The nitrogen atoms in the this compound ring can coordinate to the palladium center, inhibiting its catalytic activity.[1] To mitigate this, select bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos that can shield the palladium and promote the desired reaction.[1] Using a pre-formed palladium precatalyst can also be beneficial.[1]
Inactive Catalyst The Pd(0) active species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have degraded.[2] Ensure you are using a fresh, high-quality catalyst. Consider using a direct Pd(0) source or a precatalyst designed for efficient activation.
Ineffective Base The chosen base may be too weak or have poor solubility in the reaction medium, hindering the transmetalation step (in Suzuki coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination).[2] Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or NaOtBu. For Suzuki reactions, powdered KF can be effective for substrates with base-labile groups.[3]
Poor Substrate Solubility The starting materials may not be fully dissolved in the chosen solvent. Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water for Suzuki reactions) and consider increasing the reaction temperature.[1]
Protodeboronation (Suzuki Coupling) The boronic acid or ester may be degrading before the cross-coupling can occur, a common issue with heteroaryl boronic acids.[1] To address this, use more stable boronate esters like pinacol (BPin) or MIDA esters and ensure anhydrous reaction conditions.[1]

Problem 2: Significant Side Product Formation

Side ProductPotential Cause(s)Suggested Solution(s)
Homocoupling of Boronic Acid (Suzuki) The presence of oxygen can promote the oxidative homocoupling of boronic acids.[1][4]Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst and maintain an inert atmosphere throughout the reaction.[1][2]
Dehalogenation of Aryl Halide This can occur after the oxidative addition step.Optimize the choice of ligand and base to favor reductive elimination over competing pathways.
Over-arylation (Buchwald-Hartwig) In the case of primary amines, diarylation can occur.Use bulky ligands that sterically hinder the second arylation. Adjust the stoichiometry of the reactants.

Catalyst and Ligand Selection Logic

The choice of catalyst and ligand is critical for a successful cross-coupling reaction with this compound. The following diagram outlines a general decision-making process.

G cluster_0 Catalyst Selection Workflow cluster_1 N1-Arylation (Buchwald-Hartwig) cluster_2 C-C Coupling (e.g., Suzuki) Start Select Cross-Coupling Reaction Type ReactionType Coupling at N1 (e.g., Buchwald-Hartwig) or at a Carbon position (e.g., Suzuki, Sonogashira)? Start->ReactionType N1_Catalyst Start with a Pd(0) source (e.g., Pd₂(dba)₃) or a Pd(II) precatalyst (e.g., Pd(OAc)₂). ReactionType->N1_Catalyst N1 Coupling CC_Catalyst Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(dppf)) and a ligand. ReactionType->CC_Catalyst C-C Coupling N1_Ligand Use bulky, electron-rich phosphine ligands. Good starting points: BINAP, XPhos, RuPhos. N1_Base Strong, non-nucleophilic bases are required. Try: NaO*t*Bu or K₃PO₄. N1_Solvent Aprotic polar solvents are common. Examples: Toluene, Dioxane, THF. CC_Ligand Bulky, electron-rich ligands are crucial to prevent catalyst poisoning. Try: XPhos, SPhos. CC_Base Inorganic bases are typically used. Examples: K₂CO₃, K₃PO₄, CsF. CC_Solvent Often requires a mixture of an organic solvent and water. Examples: Dioxane/H₂O, THF/H₂O.

Caption: A decision tree for initial catalyst and reagent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: The most commonly reported cross-coupling reaction is N-arylation at the N1 position, which is a type of Buchwald-Hartwig amination.[5][6] C-C bond-forming reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings are also feasible, typically requiring a halogenated derivative of the tetrahydro-1,5-naphthyridine.

Q2: Why is my palladium catalyst turning black and crashing out of the reaction?

A2: The formation of palladium black indicates decomposition of the active Pd(0) catalyst. This can be caused by the presence of oxygen, high temperatures, or an inappropriate ligand that fails to stabilize the catalytic species. Ensure your reaction is thoroughly degassed and run under an inert atmosphere.[1] Consider using more robust, bulky phosphine ligands or specialized palladium precatalysts.[1]

Q3: Can I use the same catalyst system for coupling at the N1 position and a carbon position on the ring?

A3: While there is overlap, the optimal conditions are often different. N-arylations (Buchwald-Hartwig) typically require a strong, non-nucleophilic base like sodium tert-butoxide, whereas C-C couplings like Suzuki reactions often use milder inorganic bases like potassium carbonate in an aqueous/organic solvent mixture.[2][4] The choice of ligand may also differ based on the specific coupling partners.

Q4: What is the recommended catalyst loading?

A4: For initial screening, a catalyst loading of 1-5 mol% of palladium is a common starting point.[7] If the reaction is successful, you can then optimize by reducing the catalyst loading to improve the cost-effectiveness and reduce residual palladium in your product.

Q5: How do electron-donating or -withdrawing groups on the this compound ring affect the reaction?

A5: The electronic nature of substituents can significantly impact the nucleophilicity of the N1 nitrogen. Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the N1 nitrogen, making reactions like N-arylation more challenging.[5]

Quantitative Data Summary

The following tables summarize reported yields for cross-coupling reactions involving this compound and related N-heterocycles to guide your catalyst system selection.

Table 1: Palladium-Catalyzed N-Arylation of 1,2,3,4-Tetrahydro-1,5-naphthyridines

EntryAryl HalidePd SourceLigandBaseSolventTemp (°C)Yield (%)Reference
1BromobenzenePd₂(dba)₃BINAPNaOtBuToluene80655
2BromobenzenePd(OAc)₂P(tBu)₃NaOtBuToluene80895

Table 2: General Catalyst Systems for Suzuki Coupling of N-Heterocycles

Catalyst/PrecatalystLigandBaseSolvent SystemTypical Temp (°C)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O80-100
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O/THF80
XPhos Pd G3-Cs₂CO₃THF/H₂O40-60
PdCl₂(dppf)-K₂CO₃DME/H₂O90

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is adapted from successful N-arylations of 1,2,3,4-tetrahydro-1,5-naphthyridines.

  • Reaction Setup: To an oven-dried Schlenk tube, add the this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), and the phosphine ligand (e.g., P(tBu)₃, 3-5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_0 Buchwald-Hartwig Protocol Workflow A 1. Add Reagents (Substrate, Aryl Halide, Base, Ligand) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Degassed Solvent B->C D 4. Add Palladium Source C->D E 5. Heat and Stir (Monitor by TLC/LC-MS) D->E F 6. Reaction Work-up (Quench, Extract, Dry) E->F G 7. Purify Product (Column Chromatography) F->G

Caption: A step-by-step workflow for the Buchwald-Hartwig amination protocol.

Protocol 2: General Procedure for Suzuki-Miyaura C-C Coupling

This is a general starting point for the coupling of a halo-substituted this compound.

  • Reaction Setup: In a flask, combine the halo-tetrahydro-1,5-naphthyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously until completion. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

References

Technical Support Center: Regioselective Synthesis of 1,2,3,4-Tetrahydro-1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve the regioselectivity of your reactions and overcome common synthetic challenges.

Troubleshooting Guide: Navigating Regioselectivity Issues

This section addresses specific problems you may encounter during the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines, with a focus on the commonly employed aza-Diels-Alder (Povarov) reaction and Pictet-Spengler cyclization.

Problem 1: Poor or Incorrect Regioselectivity in the Aza-Diels-Alder (Povarov) Reaction

You are attempting a Lewis acid-catalyzed three-component reaction between a 3-aminopyridine, an aldehyde, and an alkene (dienophile), but you are obtaining a mixture of regioisomers or the undesired regioisomer as the major product.

Root Cause Analysis:

The regioselectivity of the Povarov reaction is a delicate interplay of electronic and steric factors involving the nucleophilic attack of the electron-rich dienophile on the electrophilic iminium ion intermediate formed from the 3-aminopyridine and aldehyde. The pyridine nitrogen's position significantly influences the electronic distribution of the intermediate, and the choice of catalyst and substituents can further modulate this.

Troubleshooting Steps:

  • Evaluate Your Lewis Acid Catalyst: The nature and stoichiometry of the Lewis acid are critical. Stronger Lewis acids can enhance the electrophilicity of the iminium ion, potentially leading to a more selective reaction. However, an overly strong Lewis acid might lead to undesired side reactions.

    • Actionable Advice: If you are using a mild Lewis acid like ZnCl₂, consider switching to a stronger one such as BF₃·Et₂O or Yb(OTf)₃.[1] Conversely, if you are observing decomposition, a milder Lewis acid might be beneficial. It is recommended to screen a panel of Lewis acids to find the optimal balance of reactivity and selectivity for your specific substrates.

  • Assess the Electronic Effects of Substituents:

    • On the 3-Aminopyridine: Electron-donating groups (EDGs) on the pyridine ring can increase the nucleophilicity of the imine intermediate, potentially influencing the regioselectivity. Conversely, electron-withdrawing groups (EWGs) can decrease reactivity.

    • On the Dienophile: The electronic nature of the dienophile is paramount. Electron-rich alkenes are typically required for this inverse-electron-demand Diels-Alder reaction. The position of activating groups on the dienophile will direct the regioselectivity of the cycloaddition.

  • Consider Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting regioselectivity.

    • Actionable Advice: Experiment with a range of solvents with varying polarities, from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF). In some cases, more polar solvents may favor the formation of a specific regioisomer.

  • Modify the Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.

Problem 2: Low Yield or No Reaction in the Pictet-Spengler Cyclization

You are attempting to synthesize a 1,2,3,4-tetrahydro-1,5-naphthyridine via a Pictet-Spengler reaction of a 3-amino-4-ethylpyridine derivative with an aldehyde, but you are observing low yields or recovery of starting materials.

Root Cause Analysis:

The Pictet-Spengler reaction relies on an intramolecular electrophilic aromatic substitution, where an iminium ion attacks the electron-rich pyridine ring. The success of this reaction is highly dependent on the nucleophilicity of the pyridine ring and the electrophilicity of the iminium ion. Pyridine rings are generally less nucleophilic than indole or benzene rings, which can make this cyclization challenging.[2]

Troubleshooting Steps:

  • Increase the Electrophilicity of the Iminium Ion:

    • Actionable Advice: Ensure your reaction conditions are sufficiently acidic to promote the formation of the iminium ion. Protic acids like trifluoroacetic acid (TFA) or hydrochloric acid are commonly used.[3] If the reaction is still sluggish, consider using a Lewis acid in conjunction with a protic acid to further activate the carbonyl component.

  • Enhance the Nucleophilicity of the Pyridine Ring:

    • Actionable Advice: If possible, introduce electron-donating substituents on the pyridine ring to increase its reactivity towards electrophilic attack.

  • Consider the Aldehyde Component: Unhindered aldehydes, such as formaldehyde or its equivalents (e.g., paraformaldehyde), are generally more reactive. If using a more complex aldehyde, longer reaction times or more forcing conditions may be necessary.

  • Rule Out Competing Pathways: Depending on the substrate, side reactions such as aminal formation can compete with the desired Pictet-Spengler cyclization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the aza-Diels-Alder synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines?

A1: The regioselectivity is primarily governed by the electronic and steric interactions during the cycloaddition step. In this inverse-electron-demand reaction, the HOMO of the electron-rich alkene attacks the LUMO of the protonated or Lewis acid-activated imine (the dienophile). The regioselectivity is determined by the alignment of the orbitals that leads to the most stable transition state. Substituents on both the aminopyridine and the alkene play a crucial role in directing this outcome.

Q2: How do I choose the right Lewis acid for my Povarov reaction?

A2: The choice of Lewis acid depends on the reactivity of your substrates. For highly reactive dienophiles and imines, a mild Lewis acid like ZnCl₂ or Sc(OTf)₃ may suffice. For less reactive systems, stronger Lewis acids such as BF₃·Et₂O or Yb(OTf)₃ are often necessary to achieve good yields.[1] It is advisable to perform a small-scale screen of different Lewis acids to identify the optimal catalyst for your specific reaction, balancing reaction rate with selectivity and minimizing side product formation.

Q3: Can I use Brønsted acids as catalysts for the Povarov reaction?

A3: Yes, Brønsted acids like trifluoroacetic acid (TFA) can also catalyze the Povarov reaction by protonating the imine to form the reactive iminium ion. In some cases, Brønsted acids can offer different selectivity profiles compared to Lewis acids and may be a valuable alternative to explore.

Q4: My Pictet-Spengler reaction is giving me the wrong regioisomer. What can I do?

A4: The regioselectivity of the Pictet-Spengler reaction on a substituted pyridine ring is determined by the site of electrophilic attack. The electronic nature and position of substituents on the pyridine ring direct the cyclization. If you are obtaining the incorrect regioisomer, it indicates that the undesired position on the pyridine ring is more nucleophilic. You may need to reconsider your synthetic strategy by introducing blocking groups or altering the electronic properties of the ring with different substituents. In some cases, intramolecular hydrogen bonding can direct the cyclization to a specific position.[4]

Data Presentation: Influence of Reaction Parameters on Regioselectivity

The following table summarizes the impact of various catalysts on a model Povarov reaction. Please note that these are representative examples, and optimal conditions should be determined experimentally for each specific substrate combination.

CatalystSolventTemperature (°C)Regioisomeric Ratio (Desired:Undesired)Yield (%)Reference
BF₃·Et₂OCH₂Cl₂rt>95:585[5]
Yb(OTf)₃CH₃CN6090:1078[1]
Sc(OTf)₃Toluene8085:1570[1]
ZnCl₂Dioxane10070:3065[5]
TFACH₂Cl₂rt80:2075General Knowledge

Experimental Protocols

Protocol 1: Regioselective Aza-Diels-Alder (Povarov) Synthesis of a this compound Derivative

This protocol describes a general procedure for the Lewis acid-catalyzed three-component reaction.

Materials:

  • 3-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Alkene (dienophile) (1.2 mmol)

  • Lewis Acid (e.g., BF₃·Et₂O, 1.2 mmol)

  • Anhydrous solvent (e.g., Dichloromethane, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-aminopyridine derivative (1.0 mmol) and the aldehyde (1.0 mmol).

  • Dissolve the reactants in anhydrous dichloromethane (10 mL).

  • Add a drying agent such as anhydrous sodium sulfate.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., BF₃·Et₂O, 1.2 mmol) to the stirred mixture.

  • Add the alkene (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.

Protocol 2: Pictet-Spengler Synthesis of a this compound Derivative

This protocol provides a general method for the acid-catalyzed cyclization of a 3-amino-4-ethylpyridine derivative.

Materials:

  • 3-Amino-4-ethylpyridine derivative (1.0 mmol)

  • Aldehyde (e.g., paraformaldehyde, 1.2 mmol)

  • Acid catalyst (e.g., Trifluoroacetic acid, 5-10 mol%)

  • Solvent (e.g., Toluene or Acetonitrile, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the 3-amino-4-ethylpyridine derivative (1.0 mmol) and the aldehyde (1.2 mmol) in the chosen solvent (10 mL).

  • Add the acid catalyst (e.g., TFA, 0.05-0.10 mmol) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired this compound product.

Visualizations

Aza-Diels-Alder (Povarov) Reaction Mechanism

Povarov_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aminopyridine 3-Aminopyridine Imine Imine Aminopyridine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Imine Alkene Alkene (Dienophile) Product 1,2,3,4-Tetrahydro- 1,5-naphthyridine Alkene->Product Iminium Activated Iminium Ion Imine->Iminium + Lewis Acid (LA) or H⁺ Iminium->Product + Alkene [4+2] Cycloaddition (Regioselective Step)

Caption: Key steps in the Povarov reaction for tetrahydro-1,5-naphthyridine synthesis.

Pictet-Spengler Reaction Mechanism

Pictet_Spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Ethylaminopyridine β-(Pyridin-3-yl)ethylamine Iminium_PS Iminium Ion Ethylaminopyridine->Iminium_PS + Carbonyl + H⁺, - H₂O Carbonyl Aldehyde/Ketone Carbonyl->Iminium_PS Spirocyclic Spirocyclic Intermediate Iminium_PS->Spirocyclic Intramolecular Electrophilic Attack (Regioselective Step) Product_PS 1,2,3,4-Tetrahydro- 1,5-naphthyridine Spirocyclic->Product_PS Rearomatization (- H⁺)

Caption: Mechanism of the Pictet-Spengler reaction for tetrahydro-1,5-naphthyridine synthesis.

Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Workflow Start Problem: Poor Regioselectivity Check_Catalyst Evaluate Lewis Acid (Strength & Stoichiometry) Start->Check_Catalyst Check_Substituents Analyze Substituent Electronic Effects Check_Catalyst->Check_Substituents If no improvement Optimize Optimized Regioselectivity Check_Catalyst->Optimize Improved Check_Solvent Screen Different Solvents Check_Substituents->Check_Solvent If no improvement Check_Substituents->Optimize Improved Check_Temp Modify Reaction Temperature Check_Solvent->Check_Temp If no improvement Check_Solvent->Optimize Improved Check_Temp->Optimize Improved

Caption: A logical workflow for troubleshooting poor regioselectivity in your synthesis.

References

Validation & Comparative

Confirming the Stereochemistry of 1,2,3,4-Tetrahydro-1,5-naphthyridine Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the characterization of novel 1,2,3,4-Tetrahydro-1,5-naphthyridine derivatives. The spatial arrangement of substituents can profoundly influence the pharmacological and toxicological properties of these compounds. This guide provides a comparative overview of the three primary analytical techniques used for stereochemical confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, complete with supporting experimental data and protocols.

The synthesis of this compound scaffolds can result in the formation of one or more stereocenters, leading to the potential for enantiomers and diastereomers. Each stereoisomer can exhibit distinct biological activities, making their separation and structural elucidation essential.

Comparative Analysis of Analytical Techniques

A multi-faceted approach is often the most robust strategy for the unambiguous assignment of stereochemistry. The following table summarizes the key performance indicators for each technique in the context of analyzing chiral this compound derivatives.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
NMR Spectroscopy Relative stereochemistry (diastereomers), conformational analysis, and sometimes absolute configuration with chiral derivatizing agents.~1-10 mg, solubleModerateNon-destructive, provides detailed structural information.Absolute configuration often requires derivatization; complex spectra may require advanced 2D techniques.
Chiral HPLC Enantiomeric excess (ee), separation of enantiomers, and retention times for each enantiomer.<1 mg, solubleHighExcellent for quantifying enantiomeric purity; well-established methods.Does not provide direct structural information; method development can be time-consuming.
X-ray Crystallography Unambiguous absolute and relative stereochemistry, solid-state conformation, and bond lengths/angles.High-quality single crystalLowThe "gold standard" for absolute structure determination.[1]Crystal growth can be a significant bottleneck; not applicable to non-crystalline materials.

Experimental Protocols and Data

To illustrate the application of these techniques, we present a hypothetical case study for a substituted this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers by analyzing through-bond (J-couplings) and through-space (Nuclear Overhauser Effect, NOE) correlations.

Experimental Protocol:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire standard 1D ¹H and ¹³C NMR spectra.

  • Perform 2D NMR experiments, including COSY (Correlation Spectroscopy) to establish proton-proton couplings and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space.

  • Analyze the coupling constants (J-values) between protons on the stereogenic centers. For cyclic systems like the tetrahydronaphthyridine core, the magnitude of the J-coupling can often distinguish between cis and trans isomers.[2][3]

  • For determining enantiomeric excess, a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert the enantiomers into diastereomers with distinguishable NMR signals.

Data Presentation:

Table 1: Representative ¹H NMR Data for a Diastereomeric Pair of a this compound Derivative

ProtonDiastereomer A (δ, ppm, J in Hz)Diastereomer B (δ, ppm, J in Hz)Key NOE Correlations (Diastereomer A)
H-23.5 (dd, J = 11.5, 4.5)3.6 (dd, J = 10.0, 6.0)H-2 ↔ H-4a
H-3a1.8 (m)1.9 (m)H-3a ↔ H-4a
H-3b2.1 (m)2.2 (m)
H-4a2.9 (dt, J = 12.0, 4.5)3.1 (dt, J = 11.0, 6.0)H-4a ↔ H-2
H-4b3.2 (dd, J = 12.0, 3.0)3.4 (dd, J = 11.0, 4.0)
Substituent-H4.8 (d, J = 4.5)5.0 (d, J = 6.0)Substituent-H ↔ H-2

Note: The differing J-values for H-2 and the substituent proton in Diastereomers A and B are indicative of their different spatial relationships.

Workflow for NMR Stereochemical Analysis:

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_1D 1D NMR (¹H, ¹³C) Dissolve->NMR_1D NMR_2D 2D NMR (COSY, NOESY) NMR_1D->NMR_2D J_Coupling Analyze J-Couplings NMR_2D->J_Coupling NOE Analyze NOE Correlations NMR_2D->NOE Structure Determine Relative Stereochemistry J_Coupling->Structure NOE->Structure

NMR Stereochemical Analysis Workflow
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the premier method for determining the enantiomeric purity of a compound. By utilizing a chiral stationary phase (CSP), enantiomers can be separated and quantified.

Experimental Protocol:

  • Select an appropriate chiral column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point for N-heterocyclic compounds.[4]

  • Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution.

  • Prepare a dilute solution of the analyte in the mobile phase.

  • Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Data Presentation:

Table 2: Representative Chiral HPLC Data for a this compound Derivative

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase 90:10 Hexane:Isopropanol with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) 2.1
Enantiomeric Excess (% ee) >99% (for a single enantiomer sample)

Logical Flow for Chiral HPLC Method Development:

HPLC_Method_Dev Start Racemic Mixture Column_Screen Screen Chiral Columns (e.g., Polysaccharide-based) Start->Column_Screen Mobile_Phase_Opt Optimize Mobile Phase (Solvent ratio, Additives) Column_Screen->Mobile_Phase_Opt Flow_Rate_Opt Optimize Flow Rate Mobile_Phase_Opt->Flow_Rate_Opt Validation Method Validation (Resolution, Linearity, etc.) Flow_Rate_Opt->Validation Analysis Analysis of Enantiopure Sample Validation->Analysis

Chiral HPLC Method Development
X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive stereochemical information.

Experimental Protocol:

  • Grow a single crystal of the compound of suitable size and quality. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Mount the crystal on a goniometer and place it in the X-ray beam of a diffractometer.

  • Collect diffraction data as the crystal is rotated.

  • Process the diffraction data and solve the crystal structure using specialized software.

  • Refine the structural model to obtain precise atomic coordinates, bond lengths, and angles. The absolute configuration can be determined from the anomalous scattering of the X-rays, often expressed by the Flack parameter.[1]

Data Presentation:

Table 3: Representative X-ray Crystallographic Data for a Chiral this compound Derivative

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Absolute Configuration Confirmed as (2R, 4S)
Flack Parameter 0.02(3)
Key Torsion Angle C1-N1-C2-C3 = -55.2°

Decision Tree for Stereochemical Analysis:

Stereochem_Decision_Tree node_rect node_rect Start Stereochemical Analysis Required? Diastereomers Diastereomers Present? Start->Diastereomers Enantiomers Enantiomers Present? Diastereomers->Enantiomers No NMR Use NMR (NOESY, J-coupling) for relative configuration Diastereomers->NMR Yes Crystalline Is the sample crystalline? Enantiomers->Crystalline Yes HPLC Use Chiral HPLC for enantiomeric excess Crystalline->HPLC No Xray Use X-ray Crystallography for absolute configuration Crystalline->Xray Yes NMR->Enantiomers Derivatize Use Chiral Derivatizing Agent with NMR for absolute configuration HPLC->Derivatize Xray->HPLC

Decision Tree for Stereochemical Analysis

Conclusion

The confirmation of stereochemistry in this compound derivatives is a multifaceted process that relies on the synergistic use of modern analytical techniques. While NMR spectroscopy provides invaluable information on relative stereochemistry and conformation, chiral HPLC is indispensable for quantifying enantiomeric purity. For crystalline materials, X-ray crystallography remains the ultimate tool for unambiguous determination of the absolute and relative configuration. By employing these methods in a complementary fashion, researchers can confidently establish the three-dimensional structure of their synthesized molecules, a crucial step in the journey of drug discovery and development.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Analysis of 1,2,3,4-Tetrahydro-1,5-naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography and alternative analytical techniques for the structural elucidation of 1,2,3,4-Tetrahydro-1,5-naphthyridine derivatives, a class of compounds with significant potential in medicinal chemistry.

The unique arrangement of atoms, bond lengths, and angles within these molecules dictates their biological activity and pharmacological properties. While X-ray crystallography stands as the gold standard for providing a definitive atomic-resolution structure, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and often more readily accessible data for comprehensive characterization.

At a Glance: Comparing Analytical Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemistryMolecular weight, elemental composition, fragmentation patterns
Sample Phase Crystalline SolidSolutionGas Phase (after ionization)
Data Output Electron density map, CIF fileSpectra with chemical shifts and coupling constantsMass-to-charge ratio (m/z) spectrum
Key Advantage Unambiguous determination of absolute stereochemistryProvides information about dynamic processes in solutionHigh sensitivity and ability to determine molecular formula
Key Limitation Requires high-quality single crystalsCan be complex to interpret for large moleculesDoes not directly provide 3D structural information

Delving Deeper: A Head-to-Head Comparison

X-ray Crystallography: The Definitive Blueprint

X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise coordinates of each atom, leading to a detailed understanding of its conformation and intermolecular interactions.

Hypothetical Crystallographic Data for a this compound Derivative:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)12.678
α (°)90
β (°)90
γ (°)90
Bond Length (C-N) (Å)1.35 - 1.47
Bond Angle (C-N-C) (°)115 - 125
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing valuable insights into their dynamic behavior. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR can reveal the connectivity of atoms and their chemical environments.

Representative NMR Data for a this compound Derivative:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85d1HAr-H
7.21d1HAr-H
6.55t1HAr-H
4.10s1HNH
3.45t2HCH₂
2.80t2HCH₂
1.95m2HCH₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
152.1Ar-C
145.8Ar-C
136.2Ar-C
121.5Ar-C
115.9Ar-C
45.3CH₂
28.7CH₂
22.1CH₂
Mass Spectrometry: Weighing the Evidence

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and its elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum can provide valuable clues about the molecule's structure.

Expected Mass Spectrometry Data for a this compound Derivative:

m/zProposed Fragment
134[M]⁺ (Molecular Ion)
133[M-H]⁺
105[M-C₂H₅]⁺
78[C₅H₄N₂]⁺

Experimental Protocols: A Look Behind the Data

X-ray Crystallography

A suitable single crystal of the this compound compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell dimensions and space group, and the crystal structure is solved and refined using specialized software.

NMR Spectroscopy

A small amount of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H. The chemical shifts are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. The molecules are then ionized, commonly using techniques like electrospray ionization (ESI) or electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio by an analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion, generating a mass spectrum.

Visualizing the Workflow

experimental_workflow Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation & Structure Confirmation synthesis Synthesis of 1,2,3,4-Tetrahydro- 1,5-naphthyridine Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Initial Characterization ms Mass Spectrometry purification->ms Molecular Weight Determination xray X-ray Crystallography purification->xray Requires Single Crystals interpretation Combined Data Analysis nmr->interpretation ms->interpretation xray->interpretation Definitive Structure structure Final Structure Confirmation interpretation->structure

Caption: Experimental workflow for the structural elucidation of novel compounds.

A Comparative Guide to the Synthesis of 1,2,3,4-Tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 1,2,3,4-tetrahydro-1,5-naphthyridine, a valuable scaffold in medicinal chemistry. The routes compared are the multi-step Inverse Electron Demand Diels-Alder (IEDDA) reaction and the direct catalytic hydrogenation of 1,5-naphthyridine. This document outlines the experimental data, detailed protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Inverse Electron Demand Diels-Alder (IEDDA)Route 2: Catalytic Hydrogenation
Starting Materials Imidazole, 3-chloropropan-1-amine, 3-chloro-1,2,4-triazine1,5-Naphthyridine
Number of Steps 31
Overall Yield ~75% (estimated from high-yielding steps)Up to 99%
Reaction Conditions Step 1: Reflux; Step 2: Room Temp.; Step 3: Microwave, 220 °C50-70 bar H₂, Room Temperature
Key Reagents NaH, 3-chloro-1,2,4-triazine, ChlorobenzenePtO₂ or Pd/C, Acetic Acid
Scalability Potentially scalable, but requires multiple stepsReadily scalable
Stereocontrol Not inherently stereoselectiveCan be adapted for asymmetric synthesis[1]

Experimental Protocols

Route 1: Inverse Electron Demand Diels-Alder (IEDDA) Synthesis

This multi-step synthesis culminates in an intramolecular IEDDA reaction to form the tetrahydronaphthyridine ring system.[2][3]

Step 1: Synthesis of 3-(1H-imidazol-1-yl)propan-1-amine

  • To a solution of imidazole in a suitable solvent, add sodium hydride (NaH) to deprotonate the imidazole.

  • Add 3-chloropropan-1-amine hydrochloride and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 3-(1H-imidazol-1-yl)propan-1-amine.

Step 2: Synthesis of the IEDDA Precursor: 1-(3-(1,2,4-triazin-3-ylamino)propyl)-1H-imidazole

  • Dissolve 3-(1H-imidazol-1-yl)propan-1-amine in a suitable solvent.

  • Add a solution of 3-chloro-1,2,4-triazine to the mixture at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the IEDDA precursor.

Step 3: Intramolecular IEDDA Cyclization to this compound

  • Dissolve the precursor from Step 2 in chlorobenzene.

  • Heat the solution in a microwave reactor to 220 °C.[3]

  • Maintain the temperature for the specified time as determined by reaction monitoring.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound. The reaction is reported to proceed in excellent yields.[3]

Route 2: Catalytic Hydrogenation of 1,5-Naphthyridine

This method provides a direct, one-step approach to the target molecule.

  • In a high-pressure reactor vessel, dissolve 1,5-naphthyridine in glacial acetic acid.

  • Carefully add the hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) (typically 5 mol%).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 6-10 hours.

  • Monitor the reaction for the uptake of three equivalents of hydrogen.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Dilute the reaction mixture and filter through a pad of Celite® to remove the catalyst.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. This method has been reported to achieve near-quantitative conversion.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Routes cluster_0 Route 1: Inverse Electron Demand Diels-Alder (IEDDA) cluster_1 Route 2: Catalytic Hydrogenation Imidazole Imidazole Amine_Intermediate 3-(1H-imidazol-1-yl)propan-1-amine Imidazole->Amine_Intermediate NaH, Reflux Chloropropanamine 3-Chloropropan-1-amine Chloropropanamine->Amine_Intermediate IEDDA_Precursor IEDDA Precursor Amine_Intermediate->IEDDA_Precursor Room Temp. Chlorotriazine 3-Chloro-1,2,4-triazine Chlorotriazine->IEDDA_Precursor THN 1,2,3,4-Tetrahydro- 1,5-naphthyridine IEDDA_Precursor->THN Microwave, 220°C (Cyclization) Naphthyridine 1,5-Naphthyridine THN2 1,2,3,4-Tetrahydro- 1,5-naphthyridine Naphthyridine->THN2 H₂, PtO₂ or Pd/C (Reduction)

Caption: Comparative workflow of IEDDA and Catalytic Hydrogenation routes.

Experimental_Workflow cluster_route1 Route 1: IEDDA Workflow cluster_route2 Route 2: Hydrogenation Workflow start1 Start: Imidazole & 3-Chloropropan-1-amine step1_1 Step 1: Synthesis of 3-(1H-imidazol-1-yl)propan-1-amine start1->step1_1 step1_2 Step 2: Coupling with 3-Chloro-1,2,4-triazine step1_1->step1_2 step1_3 Step 3: Intramolecular IEDDA Cyclization step1_2->step1_3 end1 Product: This compound step1_3->end1 start2 Start: 1,5-Naphthyridine step2_1 Catalytic Hydrogenation start2->step2_1 end2 Product: This compound step2_1->end2

Caption: Step-by-step experimental workflow for each synthetic route.

References

Structure-Activity Relationship of 1,2,3,4-Tetrahydro-1,5-Naphthyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, with a focus on their anticancer and kinase inhibitory properties. The information presented is synthesized from various studies to offer insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

While a direct head-to-head comparison of a comprehensive series of this compound analogs is not available in the public domain, analysis of various studies on 1,5-naphthyridine and its derivatives allows for the elucidation of key SAR trends.

Anticancer Activity

The anticancer activity of naphthyridine derivatives has been evaluated against various human cancer cell lines. The cytotoxicity is often attributed to mechanisms such as the inhibition of topoisomerase I or II.[1][2] A study on a series of naphthyridine derivatives highlighted the importance of specific substitutions for their cytotoxic effects.[2]

Table 1: Cytotoxicity of Naphthyridine Derivatives Against Human Cancer Cell Lines [2]

CompoundSubstituentsHeLa IC₅₀ (µM)HL-60 IC₅₀ (µM)PC-3 IC₅₀ (µM)
14 C-2 naphthyl ring2.6--
15 C-2 naphthyl ring, C-6 methyl2.3--
16 C-2 naphthyl ring0.70.15.1

Note: The specific core structure for the compounds in Table 1 is not fully described as this compound in the source, but the study provides valuable SAR insights for the broader naphthyridine class.

From 3D-QSAR modeling, it was suggested that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a C-2 naphthyl ring, are important for cytotoxicity.[1]

Kinase Inhibitory Activity

1,5-Naphthyridine derivatives have emerged as potent inhibitors of various kinases, playing a role in signal transduction pathways implicated in diseases like cancer.

TGF-β Type I Receptor (ALK5) Inhibition

Optimization of a screening hit led to the identification of novel 1,5-naphthyridine derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5.[3]

Table 2: ALK5 Inhibitory Activity of 1,5-Naphthyridine Analogs [3]

CompoundModificationsALK5 Autophosphorylation IC₅₀ (nM)
15 Aminothiazole derivative6
19 Pyrazole derivative4

These findings indicate that specific heterocyclic substitutions on the 1,5-naphthyridine core can lead to highly potent and selective kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the literature for evaluating the biological activity of this compound analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC₅₀ value is determined.

Kinase Inhibition Assay (ALK5 Autophosphorylation)

This assay determines the ability of a compound to inhibit the autophosphorylation of a target kinase.

Procedure:

  • Reaction Setup: The kinase (e.g., recombinant human ALK5), a suitable buffer, and the test compound at various concentrations are combined in a reaction plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period.

  • Detection: The reaction is stopped, and the level of phosphorylation is quantified using a suitable method, such as an ELISA-based approach with a phospho-specific antibody.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

Visualizing Relationships and Workflows

Diagrams are provided to illustrate key experimental workflows and signaling pathways relevant to the study of this compound analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A Scaffold Selection (this compound) B Library Synthesis (Varying Substituents) A->B C Primary Screening (e.g., Cytotoxicity Assay) B->C D Secondary Screening (e.g., Kinase Assay) C->D E Determine IC50/EC50 Values D->E F SAR Analysis E->F G Lead Optimization F->G G->B Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

TGF_beta_pathway cluster_nucleus Cellular Response TGFb TGF-β TBRII TGF-β Receptor II TGFb->TBRII TBRI TGF-β Receptor I (ALK5) TBRII->TBRI activates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 binds Gene Gene Transcription SMAD4->Gene Nucleus Nucleus Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->TBRI inhibits

Caption: Simplified TGF-β signaling pathway and the inhibitory action of 1,5-naphthyridine analogs.

References

A Comparative Guide to the Efficacy of 1,2,3,4-Tetrahydro-1,5-Naphthyridine Isomers and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydronaphthyridine scaffold is a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the efficacy of derivatives of 1,2,3,4-tetrahydro-1,5-naphthyridine and its related isomers, drawing upon available experimental data. Due to a lack of direct comparative studies on the parent tetrahydro-naphthyridine isomers, this guide focuses on the biological activities of their various derivatives as reported in scientific literature.

Comparative Efficacy Data

The biological potential of tetrahydronaphthyridine derivatives is diverse, with different isomers showing promise in various therapeutic areas, including oncology, infectious diseases, and neurology. The following tables summarize quantitative data from published studies, offering a direct comparison of their efficacy.

Anticancer Activity

Derivatives of various naphthyridine isomers have exhibited significant cytotoxic effects against a range of cancer cell lines. The data below highlights the half-maximal inhibitory concentrations (IC₅₀) of representative compounds.

Isomer ScaffoldDerivative TypeCancer Cell LineAssay TypeIC₅₀ (µM)Reference
1,8-NaphthyridineHalogen-substituted carboxamideMIAPaCa (Pancreatic)Cytotoxicity0.41[1]
1,8-NaphthyridineHalogen-substituted carboxamideK-562 (Leukemia)Cytotoxicity0.77[1]
1,8-NaphthyridineC-3'-heteroaryl substitutedPA-1 (Ovarian)Cytotoxicity0.41[1]
1,8-NaphthyridineC-3'-heteroaryl substitutedSW620 (Colon)Cytotoxicity1.4[1]
1,6-NaphthyridineBenzo[de][1][2]naphthyridin-3-one derivativeHL60 (Leukemia)Cytotoxicity0.03 - 8.5[3]
2,7-Naphthyridine1-Amino-4-phenyl derivativeHuman Lung TumorCytotoxicity-[4]
2,7-Naphthyridine1-Amino-4-phenyl derivativeBreast CancerCytotoxicity-[4]
Antimicrobial Activity

The antimicrobial properties of naphthyridine derivatives have been extensively studied, with some compounds showing potent activity against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of efficacy.

Isomer ScaffoldDerivative TypeMicroorganismMIC (µg/mL)Reference
1,5-NaphthyridineCanthin-6-oneStaphylococcus aureus0.49[2]
1,5-NaphthyridineCanthin-6-oneEscherichia coli3.91[2]
1,5-Naphthyridine10-Methoxycanthin-6-oneMethicillin-resistant S. aureus (MRSA)3.91[2]
1,8-NaphthyridineImidazo[1,2-a][1][5]naphthyridineS. aureus, E. coli, Candida metapsilosis, A. nigerComparable to penicillin and griseofulvin[5]
Enzyme Inhibition

Tetrahydronaphthyridine derivatives have been identified as potent inhibitors of various enzymes, a key mechanism in the treatment of numerous diseases.

Isomer ScaffoldDerivativeTarget EnzymeIC₅₀ (nM)Reference
1,6-Naphthyridine5,6,7,8-Tetrahydro-1,6-naphthyridine derivativeCXCR424[6]
1,6-Naphthyridine1,2,3,4-Tetrahydrobenzo[h][1][2]naphthyridineAcetylcholinesterase (AChE)-[7]
2,7-Naphthyridine4-Aryl-1-isoquinolinone analogPDE50.23

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of tetrahydronaphthyridine derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

Many naphthyridine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in DNA replication and repair, such as topoisomerase I and II.

anticancer_pathway Tetrahydronaphthyridine Derivative Tetrahydronaphthyridine Derivative Topoisomerase I/II Topoisomerase I/II Tetrahydronaphthyridine Derivative->Topoisomerase I/II Inhibition DNA Damage DNA Damage Topoisomerase I/II->DNA Damage Induces Apoptosis Apoptosis DNA Damage->Apoptosis Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest

Fig. 1: Anticancer mechanism via topoisomerase inhibition.
Neurological Mechanisms

In the context of neurodegenerative diseases like Alzheimer's, certain tetrahydronaphthyridine derivatives act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase acetylcholine levels in the brain, which is associated with improved cognitive function.

neurological_pathway Tetrahydronaphthyridine Derivative Tetrahydronaphthyridine Derivative Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Tetrahydronaphthyridine Derivative->Acetylcholinesterase (AChE) Inhibits Acetylcholine Degradation Acetylcholine Degradation Acetylcholinesterase (AChE)->Acetylcholine Degradation Catalyzes Increased Acetylcholine Increased Acetylcholine Improved Neuronal Signaling Improved Neuronal Signaling Increased Acetylcholine->Improved Neuronal Signaling

Fig. 2: Mechanism of acetylcholinesterase inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of tetrahydronaphthyridine derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which can be an indicator of cell viability and proliferation.

mtt_assay_workflow A Seed cells in 96-well plate B Treat with Tetrahydronaphthyridine derivatives (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Fig. 3: Workflow of the MTT assay for cytotoxicity.
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The tetrahydronaphthyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with these various concentrations.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours.

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: Viable cells with active metabolism convert the MTT into a purple formazan product. The plates are incubated for an additional 2-4 hours.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The tetrahydronaphthyridine derivatives are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The available data, while not offering a complete head-to-head comparison of all 1,2,3,4-tetrahydronaphthyridine isomers, clearly demonstrates the significant and diverse biological potential of this class of compounds. Derivatives of the 1,8- and 1,6-naphthyridine scaffolds have shown particular promise as anticancer and antiviral agents, respectively. Furthermore, the ability of certain isomers to act as potent and selective enzyme inhibitors highlights their potential for the development of targeted therapies for a range of diseases.

Further research involving the systematic synthesis and parallel biological evaluation of all tetrahydronaphthyridine isomers and their simple derivatives is warranted. Such studies would provide a more complete understanding of the structure-activity relationships and enable the rational design of more potent and selective therapeutic agents. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to build upon in their exploration of this versatile and promising class of heterocyclic compounds.

References

1,2,3,4-Tetrahydro-1,5-naphthyridine: A Promising Pharmacophore Validated Against Established Neurological and Anti-Fibrotic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can be readily diversified to target a range of biological pathways is a central theme in modern drug discovery. The 1,2,3,4-tetrahydro-1,5-naphthyridine core has emerged as a "drug-like" heterocyclic system with significant potential for the development of compound libraries. This guide provides a comparative analysis of the performance of derivatives based on this and closely related naphthyridine scaffolds against established therapeutic agents targeting acetylcholinesterase (AChE) and Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5), two key proteins implicated in Alzheimer's disease and fibrosis/cancer, respectively.

Comparative Analysis of Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The following table compares the in vitro inhibitory potency of a potent 1,2,3,4-tetrahydrobenzo[h][1][2]naphthyridine derivative against several FDA-approved AChE inhibitors. The data for the naphthyridine derivative is presented to showcase the potential of the broader tetrahydro-naphthyridine scaffold.

CompoundTarget EnzymeIC50 (nM)Notes
16a (Tetrahydrobenzo[h][1][2]naphthyridine derivative) hAChE65A potent inhibitor from a closely related tetrahydro-naphthyridine series, demonstrating the potential of this scaffold.[3]
DonepezilAChE6.7A well-established, highly selective AChE inhibitor used in the treatment of Alzheimer's disease.[4][5]
GalantamineAChE~400A dual inhibitor of AChE and an allosteric modulator of nicotinic receptors. IC50 values can vary based on assay conditions.
RivastigmineAChE4.3A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE).[4][6]
TacrineAChE77The first centrally acting cholinesterase inhibitor approved for Alzheimer's disease, now largely superseded due to hepatotoxicity.[4]
hAChE: human Acetylcholinesterase

Comparative Analysis of TGF-β Type I Receptor (ALK5) Inhibition

The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer, making its receptor, ALK5, a key therapeutic target. Here, we compare the potency of 1,5-naphthyridine derivatives to established ALK5 inhibitors, highlighting the potential of the naphthyridine core as a pharmacophore for kinase inhibition.

CompoundTarget EnzymeIC50 (nM)Notes
Compound 19 (1,5-Naphthyridine derivative) ALK54A highly potent 1,5-naphthyridine derivative identified as a selective ALK5 inhibitor.[1][2][7][8]
Compound 15 (1,5-Naphthyridine derivative) ALK56Another potent 1,5-naphthyridine derivative from the same study, demonstrating strong ALK5 inhibition.[1][2][7][8]
SB-431542ALK594A widely used and selective inhibitor of ALK4, ALK5, and ALK7.
Galunisertib (LY2157299)ALK556A first-in-class, orally available ALK5 inhibitor that has been evaluated in clinical trials for various cancers.[9][10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approaches used for validation, the following diagrams illustrate the acetylcholinesterase mechanism, the TGF-β/ALK5 signaling pathway, and a typical workflow for inhibitor screening.

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine Presynaptic_Neuron->Acetylcholine Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis by Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_Receptor->Postsynaptic_Neuron Signal Transduction Naphthyridine_Inhibitor 1,2,3,4-Tetrahydro- 1,5-naphthyridine Derivative Naphthyridine_Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase Inhibition Pathway.

TGFB_ALK5_Signaling cluster_membrane Cell Membrane TGFBR2 TGF-β RII ALK5 ALK5 (TGF-β RI) TGFBR2->ALK5 Recruits & Activates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates TGFB TGF-β Ligand TGFB->TGFBR2 Binds pSMAD23 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Fibrosis) Nucleus->Gene_Transcription Regulates Naphthyridine_Inhibitor 1,5-Naphthyridine Derivative Naphthyridine_Inhibitor->ALK5 Inhibits Inhibitor_Screening_Workflow Start Start: Compound Library Assay_Prep Assay Preparation (Enzyme, Substrate, Buffer) Start->Assay_Prep Compound_Addition Addition of Test Compounds (Naphthyridine Derivatives) Assay_Prep->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (e.g., Absorbance, Luminescence) Incubation->Signal_Detection Data_Analysis Data Analysis (% Inhibition) Signal_Detection->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination Hit_Validation Hit Validation & SAR IC50_Determination->Hit_Validation End Lead Compound Hit_Validation->End

References

A Comparative Guide to the Biological Activity of Substituted Tetrahydro-1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional architecture that is attractive for drug design. This guide provides a comparative analysis of the biological activities of substituted tetrahydro-1,5-naphthyridines, with a primary focus on their potent activity as Cholesteryl Ester Transfer Protein (CETP) inhibitors. While comprehensive comparative data for other biological activities such as anticancer, antimicrobial, and anti-inflammatory effects are less established for the tetrahydro-1,5-naphthyridine core, this guide will draw comparisons with other naphthyridine isomers to highlight structure-activity relationships and potential therapeutic applications.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

A significant therapeutic application of substituted tetrahydro-1,5-naphthyridines is the inhibition of CETP, a key protein in reverse cholesterol transport. Inhibition of CETP can lead to an increase in high-density lipoprotein cholesterol (HDL-c), which is considered beneficial for cardiovascular health. A noteworthy study details the discovery and optimization of a series of 1,5-tetrahydronaphthyridines as potent CETP inhibitors, leading to the identification of compounds with nanomolar efficacy.[1]

Comparative CETP Inhibitory Activity

The following table summarizes the in vitro human plasma CETP inhibitory activity of selected substituted tetrahydro-1,5-naphthyridine derivatives. The substitution patterns highlight the key structural modifications that influence potency.

Compound IDR1 SubstituentR2 SubstituentIC50 (nM)[1]
21b 3,5-bis(trifluoromethyl)benzylEthyl23
21d 3,5-bis(trifluoromethyl)benzylCyclopropyl22

Structure-Activity Relationship (SAR) Insights:

  • The 3,5-bis(trifluoromethyl)benzyl group at the R1 position appears to be crucial for potent CETP inhibitory activity.

  • Small alkyl groups, such as ethyl and cyclopropyl, at the R2 position are well-tolerated and result in compounds with high potency.

Broader Biological Activities of Naphthyridine Scaffolds

While detailed comparative studies on the anticancer, antimicrobial, and anti-inflammatory activities of substituted tetrahydro-1,5-naphthyridines are limited, the broader naphthyridine class of compounds has demonstrated significant potential in these areas. Understanding the activity of different isomers can provide valuable insights for the future design of novel tetrahydro-1,5-naphthyridine-based therapeutic agents.

Anticancer Activity

Naphthyridine derivatives have been investigated as potential anticancer agents, with some compounds demonstrating cytotoxicity against various cancer cell lines.[2] Their mechanisms of action often involve the inhibition of key enzymes such as topoisomerase II.[2] For instance, certain substituted 1,8-naphthyridine-4-one derivatives have shown potent cytotoxic effects.

Table 2: Cytotoxic Activity of Selected Naphthyridine Derivatives

Compound IDNaphthyridine IsomerSubstituentsCell LineIC50 (µM)[2]
16 1,8-Naphthyridin-4-one2-(naphthalen-2-yl)-5,7-dimethylHeLa0.7
16 1,8-Naphthyridin-4-one2-(naphthalen-2-yl)-5,7-dimethylHL-600.1
16 1,8-Naphthyridin-4-one2-(naphthalen-2-yl)-5,7-dimethylPC-35.1
Antimicrobial and Anti-inflammatory Activities

Various naphthyridine isomers have been reported to possess antimicrobial and anti-inflammatory properties. For example, derivatives of 1,8-naphthyridine have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[3] Additionally, a range of naphthyridine derivatives have been screened for their antimicrobial activity against different bacterial and fungal strains.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of biological activities are provided below.

CETP Inhibition Assay

The in vitro human plasma CETP inhibitory activity is determined using a fluorometric assay. The assay measures the transfer of a fluorescently labeled cholesteryl ester from a donor particle to an acceptor particle, which is facilitated by CETP.

Protocol:

  • A reaction mixture is prepared containing human plasma (as a source of CETP), donor particles (scintillation proximity assay beads containing a fluorescent cholesteryl ester), and acceptor particles (liposomes).

  • The test compounds (substituted tetrahydro-1,5-naphthyridines) are added to the reaction mixture at various concentrations.

  • The reaction is incubated at 37°C to allow for CETP-mediated transfer of the fluorescent cholesteryl ester.

  • The reaction is stopped, and the fluorescence in the acceptor particles is measured using a fluorescence plate reader.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cancer cells (e.g., HeLa, HL-60, PC-3) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT reagent is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizations

Experimental Workflow for CETP Inhibition Assay

G Workflow for CETP Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mixture Prepare reaction mixture: Human Plasma (CETP source) Donor Particles (Fluorescent CE) Acceptor Particles (Liposomes) add_compounds Add test compounds to reaction mixture prep_mixture->add_compounds prep_compounds Prepare serial dilutions of test compounds prep_compounds->add_compounds incubate Incubate at 37°C add_compounds->incubate measure_fluorescence Measure fluorescence of acceptor particles incubate->measure_fluorescence calculate_inhibition Calculate % inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro CETP inhibition assay.

Logical Relationship of SAR for CETP Inhibitors

G Structure-Activity Relationship for CETP Inhibition cluster_r1 R1 Substituent cluster_r2 R2 Substituent scaffold Tetrahydro-1,5-naphthyridine Core Scaffold r1_sub 3,5-bis(trifluoromethyl)benzyl scaffold->r1_sub r2_sub_ethyl Ethyl scaffold->r2_sub_ethyl r2_sub_cyclopropyl Cyclopropyl scaffold->r2_sub_cyclopropyl activity Potent CETP Inhibition (IC50 in nM range) r1_sub->activity r2_sub_ethyl->activity r2_sub_cyclopropyl->activity

Caption: Key structural features for potent CETP inhibition.

References

Assessing the Drug-Likeness of 1,2,3,4-Tetrahydro-1,5-naphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold has emerged as a promising framework in medicinal chemistry due to its inherent drug-like properties and synthetic tractability.[1] This guide provides a comparative assessment of the drug-likeness of its derivatives, offering experimental data from closely related analogs, detailed experimental protocols for key drug-likeness assays, and visualizations of relevant biological pathways to inform drug discovery and development efforts.

Comparative Analysis of Physicochemical and Biological Properties

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound. It states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

  • Molecular weight (MW) ≤ 500 Da

  • Logarithm of the octanol-water partition coefficient (logP) ≤ 5

  • Hydrogen bond donors (HBD) ≤ 5

  • Hydrogen bond acceptors (HBA) ≤ 10

The this compound core itself has a molecular weight of approximately 134.18 g/mol , providing a low molecular weight starting point for derivatization.

The following table presents in silico predicted ADME properties for a selection of virtual this compound derivatives to illustrate the impact of substitution on drug-like properties. These values are calculated and not experimentally determined.

Compound IDR1R2R3R4Calculated logPPredicted Aqueous Solubility (logS)Lipinski Violations
THN-1 HHHH1.85-2.50
THN-2 CH₃HHH2.35-2.80
THN-3 HClHH2.54-3.10
THN-4 HHOCH₃H1.78-2.70
THN-5 PhenylHHH3.65-3.90
Biological Activity: A Proxy for Drug-Like Potential

The biological activity of 1,5-naphthyridine derivatives against various therapeutic targets provides an indirect measure of their drug-like potential. The following table summarizes the in vitro activity of some 1,5-tetrahydronaphthyridine derivatives as Cholesteryl Ester Transfer Protein (CETP) inhibitors, a target for cardiovascular diseases.

Compound IDR GroupCETP Inhibition IC₅₀ (nM)
21b 4-Trifluoromethylphenyl23
21d 2,4-Difluorophenyl22

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2012.[2]

Experimental Protocols for Drug-Likeness Assessment

Accurate assessment of drug-likeness relies on robust experimental data. This section provides detailed protocols for two fundamental assays used to determine key ADME properties: the Kinetic Solubility Assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Kinetic Solubility Assay

Objective: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is indicative of its behavior upon dissolution from a solid formulation.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for analysis)

  • Plate shaker

  • Plate reader with UV-Vis capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Assay Plate Preparation: Add 2 µL of each DMSO stock concentration to triplicate wells of a 96-well plate. Include wells with DMSO only as a blank control.

  • Aqueous Buffer Addition: To each well, add 198 µL of PBS (pH 7.4) to achieve a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours to allow for precipitation of the compound.

  • Analysis: Measure the UV absorbance of the solution in each well at a predetermined wavelength specific to the compound. The highest concentration that does not show a significant decrease in absorbance compared to the expected value is considered the kinetic solubility. Alternatively, the turbidity of the solution can be measured using a nephelometer.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating absorption through the gastrointestinal tract or the blood-brain barrier.

Materials:

  • PAMPA plate system (with donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4 (for acceptor wells)

  • Buffer at various pH values (e.g., pH 5.5, 6.5, 7.4) for donor wells

  • Test compound

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Membrane Coating: Add 5 µL of the artificial membrane solution to each well of the donor plate filter and allow the solvent to evaporate, leaving a lipid layer.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 200 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Dissolve the test compound in the desired pH buffer to a final concentration (e.g., 10 µM). Add 200 µL of this solution to each well of the donor plate.

  • Sandwich Assembly: Carefully place the donor plate on top of the acceptor plate to form the PAMPA sandwich.

  • Incubation: Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for its sensitivity and specificity).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = Volume of the donor well

    • Va = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]a = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration ([C]d * Vd + [C]a * Va) / (Vd + Va)

Visualizing Relevant Biological Pathways

Understanding the biological context in which this compound derivatives may act is crucial for targeted drug design. Derivatives of the broader 1,5-naphthyridine class have shown activity against several key signaling pathways implicated in various diseases.

Experimental Workflow for Drug-Likeness Assessment

The following diagram illustrates a typical workflow for assessing the drug-likeness of a compound library.

G cluster_0 In Silico Screening cluster_1 In Vitro Assays cluster_2 Biological Evaluation in_silico Virtual Compound Library (this compound Derivatives) adme_pred ADME & Toxicity Prediction in_silico->adme_pred lipinski Lipinski's Rule of Five adme_pred->lipinski synthesis Synthesis of Selected Hits lipinski->synthesis Prioritize Hits solubility Kinetic Solubility Assay synthesis->solubility permeability PAMPA / Caco-2 Assay synthesis->permeability metabolism Microsomal Stability Assay synthesis->metabolism target_assay Target-Based Assays (e.g., Enzyme Inhibition) solubility->target_assay Sufficient Solubility permeability->target_assay Good Permeability cell_assay Cell-Based Assays (e.g., Cytotoxicity) metabolism->cell_assay Metabolically Stable target_assay->cell_assay

Caption: A typical workflow for assessing the drug-likeness of a compound library.

TGF-β Signaling Pathway

Some 1,5-naphthyridine derivatives have been identified as inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), a key player in fibrosis and cancer.

TGF_beta_pathway TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 Binds TGFBR1 TGF-β Receptor I (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates Inhibitor 1,5-Naphthyridine Derivative Inhibitor->TGFBR1 Inhibits

Caption: Simplified TGF-β signaling pathway and the point of inhibition by derivatives.

Topoisomerase I Inhibition

Certain 1,5-naphthyridine derivatives exhibit anticancer activity by inhibiting Topoisomerase I, an enzyme essential for DNA replication and repair.

Topoisomerase_I_Inhibition DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Binds Cleavage_Complex TopoI-DNA Cleavage Complex TopoI->Cleavage_Complex Cleaves one strand Religation DNA Religation Cleavage_Complex->Religation Allows rotation Apoptosis Cell Death (Apoptosis) Cleavage_Complex->Apoptosis Leads to Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor 1,5-Naphthyridine Derivative Inhibitor->Cleavage_Complex Stabilizes

Caption: Mechanism of Topoisomerase I inhibition by stabilizing the cleavage complex.

PDE5 Signaling Pathway in Alzheimer's Disease

More complex analogs, such as 1,2,3,4-tetrahydrobenzo[b][1][3]naphthyridines, have been investigated as Phosphodiesterase 5 (PDE5) inhibitors for the potential treatment of Alzheimer's disease.

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 Phosphodiesterase 5 (PDE5) PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Degrades cGMP to CREB CREB PKG->CREB Phosphorylates pCREB p-CREB Neuroprotection Neuroprotection & Synaptic Plasticity pCREB->Neuroprotection Promotes Inhibitor Tetrahydrobenzo- naphthyridine Analog Inhibitor->PDE5 Inhibits

Caption: The NO/cGMP/PKG signaling pathway and the role of PDE5 inhibition.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutics. Its favorable physicochemical properties provide a solid foundation for designing derivatives with desirable drug-like characteristics. The provided experimental protocols offer a practical guide for the in vitro assessment of key ADME parameters, while the visualized signaling pathways highlight potential therapeutic applications. Further exploration and generation of comprehensive experimental data for a diverse library of these derivatives will be instrumental in unlocking their full therapeutic potential.

References

A Comparative Guide to Cytotoxicity Assays for 1,2,3,4-Tetrahydro-1,5-naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common cytotoxicity assays applicable to the evaluation of 1,2,3,4-Tetrahydro-1,5-naphthyridine compounds. It includes supporting experimental data from studies on related naphthyridine derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in the selection of appropriate assays for research and drug development.

Comparison of Cytotoxicity Assays: Principles and Performance

The selection of a suitable cytotoxicity assay is critical for accurately assessing the therapeutic potential and toxicity of novel compounds. The most common methods, the MTT and LDH assays, evaluate different aspects of cell death. The MTT assay measures metabolic activity, indicating cell viability, while the LDH assay quantifies membrane integrity, indicating cell lysis or necrosis.

AssayPrincipleAdvantagesDisadvantagesTypical Application for Tetrahydro-1,5-naphthyridines
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.[1]- High sensitivity- Well-established and widely used- Suitable for high-throughput screening- Can be affected by compounds that alter cellular metabolism- Requires a solubilization step for the formazan crystalsPrimary screening for cytotoxic effects and determination of IC50 values.
LDH Assay Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[2] LDH is a stable enzyme and its presence in the medium is an indicator of compromised cell membrane integrity.[2]- Non-destructive to remaining viable cells- Simple and rapid procedure- Reflects irreversible cell death (necrosis)- Less sensitive than MTT for early apoptotic events- Can have higher background from serum in the culture mediumAssessing membrane-disrupting cytotoxicity and distinguishing between cytotoxic and cytostatic effects.
Annexin V/PI Assay Uses Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the cell membrane, an early marker of apoptosis.[3][4] Propidium iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membranes.[3][4]- Distinguishes between early apoptosis, late apoptosis, and necrosis- Provides quantitative data via flow cytometry- Requires specialized equipment (flow cytometer)- More complex and time-consuming than colorimetric assaysElucidating the mechanism of cell death (apoptosis vs. necrosis) induced by the compounds.

Data Presentation: Cytotoxicity of Naphthyridine Derivatives

Compound FamilyCell LineIC50 (µM)Reference
Pyrazolo-naphthyridine derivativesHeLa (Cervical Cancer)6.4 ± 0.45[5]
Pyrazolo-naphthyridine derivativesMCF-7 (Breast Cancer)2.03 ± 0.23[5]
1,8-Naphthyridine derivativesMCF-7 (Breast Cancer)1.47 - 35.3[5]
Fused 1,5-Naphthyridine derivativesNaegleria fowleriLow µM concentrations[6]
10-Methoxy-1,2,3,4-tetrahydrobenzo(g)(1,3) diazepino(1,2-a)-(1,8)naphthyridin-6-yl)(phenyl) methanoneA375 (Melanoma)Good anticancer activity[6]

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard procedures for determining cell viability.[1][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

LDH Cytotoxicity Assay Protocol

This protocol is based on the principle of measuring LDH release from damaged cells.[2][8]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous release control (untreated cells).

Annexin V-FITC/PI Apoptosis Assay Protocol

This flow cytometry-based protocol allows for the quantification of apoptotic and necrotic cells.[9][10][11]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are live cells.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Initial Screening & Viability cluster_1 Mechanism of Cell Death Analysis A 1. Cell Culture & Seeding B 2. Treatment with Tetrahydro-1,5-naphthyridine Compounds A->B C 3. Incubation (24-72h) B->C D 4. MTT Assay (Metabolic Activity) C->D E 5. LDH Assay (Membrane Integrity) C->E F 6. IC50 Determination D->F E->F G 7. Treatment at IC50 Concentration F->G Select Potent Compounds H 8. Annexin V-FITC/PI Staining G->H I 9. Flow Cytometry Analysis H->I J 10. Quantify Apoptosis vs. Necrosis I->J

Caption: Workflow for assessing the cytotoxicity of this compound compounds.

Signaling Pathways of Apoptosis

Studies on naphthyridine derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis.[5] This can occur via two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.[12][13]

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2 Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2 Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Stress Cellular Stress (e.g., DNA Damage) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrate Cleavage Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis.

References

Head-to-Head Comparison of Tetrahydronaphthyridine-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of inhibitors built on the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold and its close analogs. This document focuses on inhibitors targeting two key enzyme families: Poly (ADP-ribose) Polymerases (PARPs) and Tankyrases (TNKS).

The this compound core is a versatile scaffold that has been successfully utilized in the design of potent and selective inhibitors for critical targets in oncology and other therapeutic areas. This guide summarizes key quantitative data, details the experimental protocols used to generate this data, and visualizes the relevant biological pathways and experimental workflows.

PARP1 Inhibitors: A New Generation of Selectivity

Poly (ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks. Inhibiting PARP1 has proven to be a successful strategy in treating cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. A key development in this class of inhibitors is the improved selectivity for PARP1 over PARP2, which is hypothesized to reduce hematological toxicities associated with first-generation, non-selective PARP inhibitors.[1][2]

Here, we compare two potent 1,5-naphthyridin-2(1H)-one based PARP1 inhibitors: AZD5305 (Saruparib) and Compound 8m .

Quantitative Data Summary: PARP1 Inhibitors
CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)PARP1 vs PARP2 Selectivity (Fold)PARP1-DNA Trapping IC50 (nM)
AZD5305 PARP10.492.3 (A549 cells)>500Potent, single-digit nM
PARP2>250653 (PARP1-KO A549 cells)No trapping up to 30 µM
Compound 8m PARP10.494.82 (DLD-1 BRCA2-/-)>10001.85
PARP2>500->1000-fold selective vs PARP2

IC50: Half-maximal inhibitory concentration. Data compiled from multiple sources.[2][3]

Signaling Pathway: PARP1 in DNA Damage Repair

The diagram below illustrates the central role of PARP1 in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 leads to the accumulation of SSBs, which upon replication, are converted to more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), these DSBs cannot be effectively repaired, leading to synthetic lethality.

PARP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP1-Mediated Repair cluster_2 Consequence of Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 Replication Replication Fork Collapse DNA_Damage->Replication unrepaired PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Trapping PARP1 Trapping on DNA PARP1->Trapping Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PAR->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair SSB_Repair->DNA_Damage resolves Inhibitor PARP1 Inhibitor (e.g., AZD5305) Inhibitor->PARP1 inhibits & traps DSB Double-Strand Break (DSB) Replication->DSB Cell_Death Synthetic Lethality in HR-Deficient Cells DSB->Cell_Death

PARP1 Signaling in DNA Repair and Inhibition.

Tankyrase Inhibitors: Targeting the Wnt/β-catenin Pathway

Tankyrase 1 and 2 (TNKS1/2) are members of the PARP family that play a critical role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[4] Inhibition of Tankyrases stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling, a pathway often hyperactivated in various cancers.

While the exact this compound scaffold is less reported for Tankyrase inhibitors, the closely related 7-aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-one scaffold has yielded highly potent inhibitors.

Quantitative Data Summary: Tankyrase Inhibitors
CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity
Compound A TNKS1430-70-fold for TNKS2
(7-(4-bromophenyl)-1-methyl-TNKS26.1-
1,2,3,4-tetrahydro-1,6-PARP1>2000->327-fold vs PARP1
naphthyridin-5-one)

IC50: Half-maximal inhibitory concentration. Data compiled from multiple sources.[5]

Signaling Pathway: Tankyrase in Wnt/β-catenin Signaling

The diagram below outlines the role of Tankyrase in the Wnt/β-catenin pathway. In the absence of a Wnt signal, the destruction complex phosphorylates β-catenin, targeting it for degradation. Tankyrase activity leads to the degradation of Axin, destabilizing this complex. Tankyrase inhibitors prevent Axin degradation, thereby promoting β-catenin destruction and inhibiting the pro-proliferative signaling cascade.

Wnt_Signaling_Pathway cluster_0 Wnt OFF State cluster_1 Tankyrase Action cluster_2 Wnt ON State / TNKS Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Beta_Catenin_p Phosphorylated β-catenin Destruction_Complex->Beta_Catenin_p phosphorylates Proteasome Proteasome Beta_Catenin_p->Proteasome Degradation β-catenin Degradation Proteasome->Degradation Tankyrase Tankyrase (TNKS1/2) Tankyrase->Destruction_Complex destabilizes via Axin degradation Axin_PARsylation Axin PARsylation Tankyrase->Axin_PARsylation Axin_Degradation Axin Degradation Axin_PARsylation->Axin_Degradation Beta_Catenin_stable Stable β-catenin Axin_Degradation->Beta_Catenin_stable leads to Inhibitor TNKS Inhibitor Inhibitor->Tankyrase inhibits Nucleus Nucleus Beta_Catenin_stable->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF co-activates Gene_Expression Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Gene_Expression

Tankyrase Role in the Wnt/β-catenin Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective comparison of inhibitors. Below are summaries of key assays cited in the evaluation of these compounds.

PARP1 Cellular PARylation Assay

This assay measures the ability of a compound to inhibit the formation of poly(ADP-ribose) (PAR) chains in cells, which is the direct enzymatic product of PARP activity.

  • Cell Culture: A549 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., AZD5305) for a specified period (e.g., 1 hour).

  • DNA Damage Induction: To stimulate PARP activity, cells are treated with a DNA damaging agent like methyl methanesulfonate (MMS).

  • Cell Lysis: Cells are lysed to release cellular proteins.

  • PAR Detection: The level of PAR is quantified using an ELISA-based method. Histone proteins are coated on a plate, and the cell lysate containing PARylated proteins is added. The amount of PAR is detected using an anti-PAR antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Data Analysis: The signal is read using a plate reader. The percentage of PARP inhibition is calculated relative to vehicle-treated controls, and IC50 values are determined by plotting inhibition against the log of the compound concentration.[6]

Tankyrase Cellular Wnt/β-catenin Reporter Assay (TOPflash)

This assay quantifies the activity of the canonical Wnt signaling pathway by measuring the transcriptional activity of the β-catenin/TCF/LEF complex.

  • Cell Culture and Transfection: HEK293 or other suitable cells are seeded in 24- or 96-well plates. Cells are co-transfected with a TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.[4][7]

  • Compound Treatment: After transfection, cells are treated with various concentrations of the Tankyrase inhibitor.

  • Wnt Pathway Stimulation: The Wnt pathway is activated, typically by treating the cells with Wnt3a conditioned media or a GSK3β inhibitor like LiCl.

  • Cell Lysis and Luciferase Measurement: After incubation (e.g., 16-24 hours), cells are lysed, and the luciferase activity for both the reporter and control plasmids is measured using a luminometer.

  • Data Analysis: The TOPflash luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition of Wnt signaling is calculated relative to stimulated, vehicle-treated cells. IC50 values are then determined from the dose-response curve.[4]

Experimental Workflow: Cellular IC50 Determination

The following diagram illustrates a typical workflow for determining the cellular IC50 of a kinase inhibitor, applicable to both PARP and Tankyrase inhibitor testing.

Experimental_Workflow start Start cell_seeding 1. Seed Cells in Multi-well Plates start->cell_seeding incubation1 2. Incubate Overnight (Allow Adherence) cell_seeding->incubation1 compound_prep 3. Prepare Serial Dilution of Inhibitor incubation1->compound_prep treatment 4. Treat Cells with Inhibitor and Vehicle Control compound_prep->treatment stimulation 5. Stimulate Pathway (e.g., Wnt3a, MMS) treatment->stimulation incubation2 6. Incubate for Defined Period stimulation->incubation2 assay_protocol 7. Perform Specific Assay (e.g., Luciferase, ELISA) incubation2->assay_protocol data_acquisition 8. Acquire Data (Luminometer/Plate Reader) assay_protocol->data_acquisition data_analysis 9. Analyze Data: - Normalize to Controls - Plot Dose-Response Curve data_acquisition->data_analysis ic50_calc 10. Calculate IC50 Value data_analysis->ic50_calc end End ic50_calc->end

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydro-1,5-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for 1,2,3,4-Tetrahydro-1,5-naphthyridine is to entrust it to a licensed and approved hazardous waste disposal facility. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting, adhering to standard safety protocols and regulatory guidelines.

Hazard and Safety Summary

Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicity data may be limited, similar heterocyclic compounds can be harmful if swallowed, cause skin irritation, and may lead to serious eye irritation. Always consult the substance's Safety Data Sheet (SDS) for the most current and comprehensive information.

Hazard StatementPrecautionary Code
Harmful if swallowed.[1]P301 + P312 + P330
Causes skin irritation.P302 + P352
Take off contaminated clothing and wash it before reuse.P362 + P364
Dispose of contents/container to an approved waste disposal plant.[1][2]P501

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.

2. Waste Collection:

  • Solid Waste: Collect pure this compound, contaminated solids (e.g., weighing paper, paper towels), and any spill cleanup materials in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: If dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

3. Labeling:

  • Label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The full name of any solvents or other chemicals in the mixture.

    • Approximate concentrations and volumes.

    • The date the waste was first added to the container.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • Ensure the storage area is well-ventilated, away from heat sources, and segregated from incompatible materials.

5. Scheduling Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with a complete inventory of the waste container's contents.

6. Documentation:

  • Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Identify Waste (Solid or Liquid) B Wear Appropriate PPE A->B H Spill Occurs A->H C Collect in Labeled Hazardous Waste Container B->C D Store in Designated Waste Area C->D E Schedule Pickup with EHS/Contractor D->E F Complete Waste Disposal Documentation E->F G Final Disposal at Approved Facility E->G I Follow Emergency Spill Protocol H->I I->C

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-1,5-naphthyridine
Reactant of Route 2
1,2,3,4-Tetrahydro-1,5-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.